molecular formula C5H9NO4 B12723367 Strombine CAS No. 66642-87-3

Strombine

Cat. No.: B12723367
CAS No.: 66642-87-3
M. Wt: 147.13 g/mol
InChI Key: XYUPSBLFPTWJLC-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Carboxymethyl)-D-alanine, with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol , is a biochemical reagent of interest in metabolic research. Its primary researched application is in enzymology, where it serves as a key substrate for the enzyme strombine dehydrogenase . In this context, the enzyme catalyzes the reversible reaction between N-(Carboxymethyl)-D-alanine, NAD+, and water to produce glycine, pyruvate, and NADH . This reaction is fundamental to the study of opine metabolism in marine invertebrates, such as mussels (e.g., Mytilus edulis ), providing insights into anaerobic energy pathways . The compound is offered For Research Use Only and is intended for use in laboratory studies. It is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66642-87-3

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2R)-2-(carboxymethylamino)propanoic acid

InChI

InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1

InChI Key

XYUPSBLFPTWJLC-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)O)NCC(=O)O

Canonical SMILES

CC(C(=O)O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Pathway of Strombine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strombine, an opine, is a significant metabolite in the anaerobic metabolism of many marine invertebrates. Its synthesis and degradation are catalyzed by the enzyme this compound dehydrogenase (SDH), a member of the opine dehydrogenase family. This technical guide provides a comprehensive overview of the this compound metabolic pathway, including its biochemical reactions, enzymatic kinetics, and the methodologies used for its study. A detailed examination of the purification and characterization of this compound dehydrogenase is presented, along with established protocols for its quantification. This document is intended to serve as a valuable resource for researchers in marine biology, biochemistry, and drug development who are interested in the metabolic adaptations of marine organisms and the potential applications of their unique biochemical pathways.

Introduction

In marine invertebrates, particularly mollusks, opine dehydrogenases play a crucial role in maintaining redox balance during periods of anoxia or hypoxia. These enzymes catalyze the reductive condensation of an amino acid with an α-keto acid, utilizing NADH as a reducing equivalent. This compound, formed from the condensation of glycine (B1666218) and pyruvate (B1213749), is one such opine. The reversible nature of this reaction allows for the regeneration of NAD+ and the accumulation of opines as temporary anaerobic end products. Understanding the metabolic pathway of this compound provides insights into the physiological adaptations of these organisms to their environment and may offer novel targets for biochemical research and drug development.

The this compound Metabolic Pathway

The metabolic pathway of this compound consists of a single, reversible reaction catalyzed by this compound dehydrogenase (EC 1.5.1.22), also known as N-(carboxymethyl)-D-alanine:NAD+ oxidoreductase (glycine-forming).[1]

Synthesis of this compound (Forward Reaction): Under anaerobic conditions, pyruvate, the end product of glycolysis, is reductively condensed with glycine to form this compound. This reaction is coupled with the oxidation of NADH to NAD+, thus regenerating the NAD+ required for continued glycolytic flux.

Pyruvate + Glycine + NADH + H+ ⇌ this compound + NAD+ + H2O

Degradation of this compound (Reverse Reaction): When aerobic conditions are restored, the accumulated this compound can be oxidized back to pyruvate and glycine, with the concomitant reduction of NAD+ to NADH. The pyruvate can then enter the citric acid cycle for complete oxidation.

This compound + NAD+ + H2O ⇌ Pyruvate + Glycine + NADH + H+

Catalytic Mechanism

The catalytic mechanism of this compound dehydrogenase, like other opine dehydrogenases, is proposed to follow a random-order ternary-complex mechanism. This implies that the enzyme can bind its three substrates (pyruvate, glycine, and NADH for the forward reaction) in any order to form a quaternary complex before the catalytic reaction occurs. Similarly, the products (this compound and NAD+) can also be released in any order.

Quantitative Data

The kinetic parameters of this compound dehydrogenase have been characterized in several marine invertebrates. The following table summarizes the available data for the enzyme purified from the foot muscle of the hard clam, Meretrix lusoria.[2]

SubstrateApparent K_m (mM)Apparent V_max (U/mg)Optimal pHOptimal Temperature (°C)
Forward Reaction 7.4 - 7.645 - 46
Pyruvate0.45 ± 0.0445.5 ± 1.5
Glycine35.7 ± 2.148.8 ± 1.2
L-Alanine22.2 ± 1.852.1 ± 1.8
NADH0.021 ± 0.00246.5 ± 1.6
Reverse Reaction 9.045 - 46
This compound11.8 ± 0.912.5 ± 0.6
Alanopine (B6598112)8.3 ± 0.715.2 ± 0.8
NAD+0.11 ± 0.0112.8 ± 0.7

Data from Lee et al. (2011) for this compound dehydrogenase from Meretrix lusoria.[2]

Experimental Protocols

Purification of this compound Dehydrogenase from Meretrix lusoria

This protocol is adapted from Lee et al. (2011).[2]

1. Tissue Homogenization:

  • Dissect the foot muscle from fresh or frozen hard clams.

  • Homogenize the tissue in 3 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM EDTA and 1 mM β-mercaptoethanol.

  • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

2. Ammonium (B1175870) Sulfate (B86663) Fractionation:

  • Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation, while stirring on ice.

  • After 30 minutes, centrifuge at 10,000 x g for 20 minutes.

  • Add ammonium sulfate to the resulting supernatant to bring it to 70% saturation.

  • Stir for 30 minutes and centrifuge as before.

  • Resuspend the pellet in a minimal volume of the homogenization buffer.

3. Gel Filtration Chromatography:

  • Apply the resuspended pellet to a Sephacryl S-200 column equilibrated with the homogenization buffer.

  • Elute the protein with the same buffer and collect fractions.

  • Assay the fractions for this compound dehydrogenase activity and pool the active fractions.

4. Ion-Exchange Chromatography:

  • Apply the pooled active fractions to a DEAE-Sepharose column pre-equilibrated with the homogenization buffer.

  • Wash the column with the same buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of 0-0.5 M NaCl in the homogenization buffer.

  • Collect fractions and assay for this compound dehydrogenase activity. Pool the active fractions.

5. Affinity Chromatography:

  • Apply the pooled fractions from the previous step to a Blue Sepharose CL-6B column equilibrated with the homogenization buffer.

  • Wash the column extensively with the equilibration buffer.

  • Elute the this compound dehydrogenase with a linear gradient of 0-2 mM NADH in the homogenization buffer.

  • Collect fractions, assay for activity, and pool the purified enzyme.

This compound Dehydrogenase Activity Assay

The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NADH.

Assay for the Forward Reaction (this compound Synthesis):

  • The reaction mixture (1 ml) contains 100 mM Tris-HCl buffer (pH 7.5), 2 mM pyruvate, 100 mM glycine, and 0.2 mM NADH.

  • The reaction is initiated by the addition of the enzyme solution.

  • The decrease in absorbance at 340 nm is monitored.

Assay for the Reverse Reaction (this compound Degradation):

  • The reaction mixture (1 ml) contains 100 mM Tris-HCl buffer (pH 9.0), 20 mM this compound, and 2 mM NAD+.

  • The reaction is initiated by the addition of the enzyme solution.

  • The increase in absorbance at 340 nm is monitored.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is based on the protocol described by Fiore et al. (1984).[3]

1. Sample Preparation:

  • Homogenize tissue samples in 4 volumes of ice-cold 0.6 M perchloric acid.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Neutralize the supernatant with 3 M K2CO3.

  • Centrifuge to remove the KClO4 precipitate.

  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

2. HPLC System and Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 50 mM sodium phosphate (B84403) buffer (pH 6.5) containing 5% methanol.

  • Flow Rate: 1.0 ml/min.

  • Detection: Post-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection (Excitation: 340 nm, Emission: 455 nm).

3. Post-Column Derivatization:

  • The column effluent is mixed with the OPA reagent (e.g., 100 mg OPA in 10 ml ethanol, 90 ml 0.1 M sodium borate (B1201080) buffer pH 9.5, and 0.1 ml β-mercaptoethanol).

  • The mixture then passes through a reaction coil to allow for derivatization before entering the fluorescence detector.

Mandatory Visualizations

This compound Metabolic Pathway

Strombine_Metabolism cluster_synthesis This compound Synthesis (Anaerobic) cluster_degradation This compound Degradation (Aerobic) Pyruvate Pyruvate This compound This compound Pyruvate->this compound This compound Dehydrogenase Glycine Glycine Glycine->this compound NADH NADH + H+ NAD NAD+ NADH->NAD This compound->Pyruvate This compound Dehydrogenase This compound->Glycine

Caption: The reversible metabolic pathway of this compound.

Experimental Workflow for this compound Dehydrogenase Purification

Purification_Workflow Start Foot Muscle Homogenate AmSO4 Ammonium Sulfate Fractionation (40-70%) Start->AmSO4 GelFilt Gel Filtration (Sephacryl S-200) AmSO4->GelFilt IonEx Ion-Exchange (DEAE-Sepharose) GelFilt->IonEx Affinity Affinity Chromatography (Blue Sepharose) IonEx->Affinity End Purified this compound Dehydrogenase Affinity->End

Caption: Workflow for the purification of this compound dehydrogenase.

Conclusion

The metabolic pathway of this compound, centered around the activity of this compound dehydrogenase, is a key adaptation for anaerobic energy production in many marine invertebrates. This technical guide has provided a detailed overview of this pathway, including its biochemical basis, kinetic properties, and the experimental methodologies for its investigation. The provided data and protocols offer a solid foundation for researchers to further explore the physiological roles of opines and the potential applications of opine dehydrogenases in various fields. Future research may focus on the structural biology of this compound dehydrogenase to elucidate the molecular basis of its catalytic mechanism and substrate specificity, as well as exploring the regulatory mechanisms that control this compound metabolism in vivo.

References

Strombine Biosynthesis in Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strombine is an opine, a class of amino acid derivatives, found in a variety of marine invertebrates, particularly molluscs. It plays a crucial role in maintaining cellular redox balance during periods of anaerobiosis, such as intense muscular activity or exposure to hypoxic environments. The biosynthesis of this compound is a key adaptive mechanism for these organisms, allowing for sustained energy production when oxygen is limited. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis, including the enzymatic pathway, quantitative data on enzyme kinetics, detailed experimental protocols, and the regulatory signaling pathways involved. This information is of significant interest to researchers in marine biology, comparative physiology, and enzymology, as well as to professionals in drug development exploring novel metabolic pathways.

The Core Biosynthetic Pathway

This compound is synthesized through the reductive condensation of a keto acid and an amino acid. The primary substrates for this compound biosynthesis are pyruvate (B1213749) and glycine (B1666218) . This reaction is catalyzed by the enzyme This compound dehydrogenase (EC 1.5.1.22), a member of the opine dehydrogenase family. The reaction is dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which provides the reducing equivalents.

The overall reaction is as follows:

Pyruvate + Glycine + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O

This compound dehydrogenase exhibits a degree of substrate promiscuity and can sometimes utilize alanine (B10760859) in place of glycine, leading to the production of alanopine (B6598112). The relative production of this compound and alanopine can vary between species and even between different tissues within the same organism.[1][2]

Quantitative Data on this compound Dehydrogenase Kinetics

The kinetic properties of this compound dehydrogenase have been characterized in several marine invertebrates. These parameters are crucial for understanding the enzyme's efficiency and its regulation under different physiological conditions. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing insight into substrate affinity.

Marine Invertebrate SpeciesTissueKm (Glycine) (mM)Km (Pyruvate) (mM)Optimal pHOptimal Temperature (°C)Reference
Meretrix lusoria (Hard Clam)Foot Muscle15.40.437.4 - 7.645 - 46[3]
Strombus luhuanusPedal Retractor Muscle-Similar to Octopine DehydrogenaseSimilar to Octopine Dehydrogenase-[1]
Mercenaria mercenaria (Cherrystone Clam)Foot Muscle----[4]

Note: Data for a wider range of species is still needed for a comprehensive comparative analysis.

Experimental Protocols

Purification of this compound Dehydrogenase from Marine Invertebrate Tissue

This protocol is a generalized procedure based on methods described for the partial purification of this compound dehydrogenase from the foot muscle of the cherrystone clam, Mercenaria mercenaria.[4] Modifications may be necessary depending on the specific species and tissue.

Materials:

  • Marine invertebrate tissue (e.g., foot muscle)

  • Homogenization buffer: 50 mM imidazole-HCl (pH 7.0), 15 mM 2-mercaptoethanol

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis buffer: 25 mM imidazole-HCl (pH 7.5), 7 mM 2-mercaptoethanol

  • DEAE-Sephadex A-50 resin

  • Elution buffer A: 25 mM imidazole-HCl (pH 7.5), 7 mM 2-mercaptoethanol

  • Elution buffer B: 25 mM imidazole-HCl (pH 7.5), 7 mM 2-mercaptoethanol, 1 M KCl

  • Hydroxyapatite (B223615) resin

  • Phosphate (B84403) gradient buffers for hydroxyapatite chromatography

  • Centrifuge, spectrophotometer, chromatography columns and system

Procedure:

  • Homogenization: Homogenize the fresh or frozen tissue in 5 volumes of ice-cold homogenization buffer using a tissue homogenizer.

  • Centrifugation: Centrifuge the homogenate at 30,000 x g for 20 minutes at 4°C to remove cellular debris.

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the supernatant to achieve 45% saturation while stirring on ice.

    • After 30 minutes of stirring, centrifuge at 30,000 x g for 20 minutes at 4°C.

    • Discard the pellet and add ammonium sulfate to the supernatant to reach 65% saturation.

    • Stir for 30 minutes and centrifuge as before.

    • Resuspend the pellet containing the enzyme activity in a minimal volume of dialysis buffer.

  • Dialysis: Dialyze the resuspended pellet against the dialysis buffer overnight with several buffer changes to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography:

    • Apply the dialyzed sample to a DEAE-Sephadex A-50 column pre-equilibrated with elution buffer A.

    • Wash the column with elution buffer A to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of 0-1 M KCl in elution buffer A.

    • Collect fractions and assay for this compound dehydrogenase activity.

  • Hydroxyapatite Chromatography:

    • Pool the active fractions from the ion-exchange chromatography.

    • Apply the pooled fractions to a hydroxyapatite column pre-equilibrated with a low concentration phosphate buffer.

    • Elute the enzyme using a linear gradient of increasing phosphate concentration.

    • Collect fractions and assay for activity.

  • Purity Assessment: Assess the purity of the final enzyme preparation using SDS-PAGE.

Spectrophotometric Assay of this compound Dehydrogenase Activity

This assay measures the rate of NADH oxidation at 340 nm, which is proportional to the this compound dehydrogenase activity.[5]

Reagents:

  • Assay buffer: 100 mM Tris-HCl (pH 7.5)

  • NADH solution: 10 mM in assay buffer

  • Pyruvate solution: 100 mM in assay buffer

  • Glycine solution: 1 M in assay buffer

  • Enzyme preparation (purified or crude extract)

Procedure:

  • In a 1 ml cuvette, combine:

    • 850 µl of assay buffer

    • 50 µl of NADH solution (final concentration 0.5 mM)

    • 50 µl of pyruvate solution (final concentration 5 mM)

    • 25 µl of glycine solution (final concentration 25 mM)

  • Mix the contents of the cuvette by inversion.

  • Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 25 µl of the enzyme preparation.

  • Immediately start recording the decrease in absorbance at 340 nm for several minutes.

  • Calculation of Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/ml) = (ΔA340/min) / (ε * l) * Vtotal / Venzyme where:

      • ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1)

      • l is the path length of the cuvette (usually 1 cm)

      • Vtotal is the total volume of the assay (1 ml)

      • Venzyme is the volume of the enzyme solution added (0.025 ml)

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated to meet the metabolic demands of the organism, particularly in response to hypoxia.

Hypoxia-Inducible Factor (HIF) Signaling

Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen.[6][7] In marine invertebrates, HIF-1α is stabilized under hypoxic conditions and activates the transcription of genes involved in anaerobic metabolism. While direct binding of HIF-1α to the promoter of the this compound dehydrogenase gene has yet to be definitively demonstrated in all species, the upregulation of opine dehydrogenases, including this compound dehydrogenase, during hypoxia strongly suggests a role for HIF-1 in its regulation.[8][9]

HIF_Signaling Hypoxia Hypoxia PHD Prolyl Hydroxylase Domain Enzymes Hypoxia->PHD Inhibition HIF_alpha HIF-1α Hypoxia->HIF_alpha Stabilization Normoxia Normoxia Normoxia->PHD Activation PHD->HIF_alpha Hydroxylation VHL von Hippel-Lindau Protein HIF_alpha->VHL Binding HIF_1 HIF-1 Complex HIF_alpha->HIF_1 Dimerization with Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF_alpha Degradation HIF_beta HIF-1β (ARNT) HIF_beta->HIF_1 HRE Hypoxia Response Element HIF_1->HRE Binds to SDH_gene This compound Dehydrogenase Gene HRE->SDH_gene Activates Transcription SDH_protein This compound Dehydrogenase SDH_gene->SDH_protein Translation This compound This compound SDH_protein->this compound Catalyzes Synthesis

Caption: Hypoxia-Inducible Factor (HIF-1) signaling pathway regulating this compound dehydrogenase gene expression.

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling pathway is a ubiquitous second messenger system involved in the regulation of a wide array of cellular processes, including metabolism.[10] In the context of this compound biosynthesis, this pathway may be involved in the post-translational modification and acute regulation of this compound dehydrogenase activity. For instance, phosphorylation of the enzyme by PKA could modulate its kinetic properties, leading to a more rapid response to changes in energy demand. However, direct evidence for the phosphorylation of this compound dehydrogenase by PKA in marine invertebrates is currently limited and requires further investigation.

PKA_Signaling Hormonal_Signal Hormonal Signal (e.g., during stress) Receptor G-protein Coupled Receptor Hormonal_Signal->Receptor G_protein G-protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activation SDH This compound Dehydrogenase PKA_active->SDH Phosphorylates SDH_P Phosphorylated This compound Dehydrogenase (Altered Activity) SDH->SDH_P

Caption: Proposed cAMP/PKA signaling pathway for the regulation of this compound dehydrogenase activity.

Experimental Workflow for Studying this compound Biosynthesis

A typical workflow for investigating this compound biosynthesis in a new species of marine invertebrate would involve the following steps:

Workflow cluster_0 Sample Preparation cluster_1 Enzyme Purification cluster_2 Enzyme Characterization cluster_3 Regulatory Studies Tissue Tissue Collection (e.g., muscle, gill) Homogenization Homogenization Tissue->Homogenization Hypoxia_Exposure Hypoxia Exposure Tissue->Hypoxia_Exposure Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract AmSO4 Ammonium Sulfate Fractionation Crude_Extract->AmSO4 Dialysis Dialysis AmSO4->Dialysis Chromatography Column Chromatography (Ion-exchange, Affinity, etc.) Dialysis->Chromatography Pure_Enzyme Purified Enzyme Chromatography->Pure_Enzyme SDS_PAGE SDS-PAGE (Purity & MW) Pure_Enzyme->SDS_PAGE Kinetic_Assay Kinetic Assays (Km, Vmax) Pure_Enzyme->Kinetic_Assay pH_Temp pH and Temperature Optima Pure_Enzyme->pH_Temp Gene_Expression Gene Expression Analysis (qPCR) Hypoxia_Exposure->Gene_Expression Western_Blot Western Blot (Protein Levels) Hypoxia_Exposure->Western_Blot

Caption: A general experimental workflow for the study of this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is a vital metabolic adaptation in many marine invertebrates, enabling them to thrive in environments with fluctuating oxygen levels. This compound dehydrogenase is the key enzyme in this pathway, and its activity is regulated by both transcriptional and potentially post-translational mechanisms in response to physiological cues such as hypoxia.

While significant progress has been made in understanding this pathway, several areas warrant further investigation. A more comprehensive comparative analysis of the kinetic properties of this compound dehydrogenase across a wider range of marine invertebrate species would provide valuable insights into the evolutionary adaptation of this enzyme. Furthermore, elucidating the precise molecular mechanisms by which signaling pathways, such as HIF-1 and cAMP/PKA, directly regulate this compound dehydrogenase expression and activity will be crucial for a complete understanding of this important metabolic process. The development of specific inhibitors for this compound dehydrogenase could also serve as valuable tools for studying anaerobic metabolism and may have potential applications in controlling invasive species or in aquaculture. The information presented in this guide provides a solid foundation for researchers and professionals to further explore the fascinating world of this compound biosynthesis and its implications.

References

The Convergent Roles of Strombine and Alanopine in Anaerobic Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of anaerobic metabolism, particularly in marine invertebrates, the production of lactate (B86563) is often supplanted by the synthesis of alternative end products known as opines. This guide delves into the core of this metabolic adaptation, focusing on two key opines: strombine and alanopine (B6598112). These imino acids play a pivotal role in maintaining redox balance and ensuring the continued operation of glycolysis under hypoxic or anoxic conditions. This document provides a comprehensive overview of the biochemical pathways, enzymatic kinetics, physiological significance, and experimental methodologies related to this compound and alanopine, offering a valuable resource for researchers in marine biology, comparative physiology, and drug development seeking to understand or exploit these unique metabolic pathways.

Introduction: Beyond Lactate in Anaerobic Glycolysis

Under anaerobic conditions, the regeneration of NAD+ from NADH is crucial for the continuation of glycolysis and the production of ATP.[1][2][3][4][5] While vertebrates primarily rely on the conversion of pyruvate (B1213749) to lactate, many marine invertebrates have evolved alternative pathways that culminate in the formation of opines.[1][2] These pathways are catalyzed by a class of enzymes called opine dehydrogenases, which reductively condense pyruvate with an amino acid.[1][2] This process serves the same fundamental purpose as lactate dehydrogenase: to oxidize NADH to NAD+, thereby maintaining the cellular redox balance and allowing for sustained ATP production through glycolysis.[1][2]

This guide focuses on two prominent opines, this compound and alanopine, which are formed from the condensation of pyruvate with glycine (B1666218) and L-alanine, respectively.[6][7] We will explore the enzymes responsible for their synthesis, their tissue-specific distribution, their physiological roles in response to environmental and functional anaerobiosis, and the experimental techniques used to study them.

The Central Players: this compound and Alanopine Dehydrogenases

The synthesis of this compound and alanopine is catalyzed by this compound dehydrogenase (EC 1.5.1.x) and alanopine dehydrogenase (EC 1.5.1.x), respectively. These enzymes are NAD+-dependent oxidoreductases that catalyze the reversible reductive condensation of pyruvate with an amino acid.[6]

Reaction Schematics:

  • This compound formation: Pyruvate + Glycine + NADH + H+ ⇌ this compound + NAD+ + H2O[6]

  • Alanopine formation: Pyruvate + L-Alanine + NADH + H+ ⇌ Alanopine + NAD+ + H2O

It is important to note that some opine dehydrogenases exhibit broad substrate specificity. For instance, the enzyme first identified as "alanopine dehydrogenase" from the oyster Crassostrea gigas was later found to catalyze the formation of both alanopine and this compound with similar efficiency.[6] However, distinct, tissue-specific forms of these enzymes often exist within a single organism, displaying preferential affinity for either glycine or alanine (B10760859).[6]

Tissue-Specific Distribution and Isozymes

The distribution of this compound and alanopine dehydrogenases is often tissue-specific, reflecting the different metabolic demands and amino acid pools of various organs. For example, in the cherrystone clam Mercenaria mercenaria, alanopine dehydrogenase is the predominant form in the gill and mantle, while this compound dehydrogenase is more abundant in the adductor and foot muscles.[6] This differential distribution, coupled with the varying concentrations of free alanine and glycine in these tissues, dictates which opine is the primary end product of anaerobic glycolysis.[6]

Quantitative Data on Opine Metabolism

The following tables summarize key quantitative data related to this compound and alanopine metabolism from various studies. This information provides a comparative look at enzyme kinetics and physiological concentrations of these opines.

Table 1: Kinetic Properties of this compound and Alanopine Dehydrogenases
Enzyme and SourceSubstrateApparent Km (mM)Reference
Alanopine Dehydrogenase (Gill, Mercenaria mercenaria)L-Alanine28 ± 2.1[6]
Glycine291 ± 40[6]
Pyruvate0.38 ± 0.05[6]
This compound Dehydrogenase (Foot Muscle, Mercenaria mercenaria)L-Alanine242 ± 11[6]
Glycine173 ± 1.3[6]
Pyruvate0.32 ± 0.04[6]
This compound Dehydrogenase (Mytilus edulis)L-Alanine40[8]
Glycine40[8]
Alanopine Dehydrogenase (Mytilus edulis)L-Alanine10[8]
Glycine50[8]
Alanopine Dehydrogenase (Strombus luhuanus)Pyruvate~0.3[9][10]
NADH~0.02[9][10]
Octopine Dehydrogenase (Strombus luhuanus)Pyruvate~0.4[9][10]
NADH~0.02[9][10]
Table 2: Tissue Concentrations of this compound and Alanopine under Different Conditions
Organism and TissueConditionAlanopine (μmol/g wet wt)This compound (μmol/g wet wt)Reference
Crassostrea virginica (Mantle)2h Recovery from Anoxia1.3Not Reported[11]
Crassostrea virginica (Gill)2h Recovery from Anoxia0.5Not Reported[11]
Crassostrea virginica (Adductor Muscle)2h Recovery from Anoxia2.02.7[11]
Mercenaria mercenaria (Foot Muscle)Aerobic--[6]
Free Alanine18.9-[6]
Free Glycine8.0-[6]
Mercenaria mercenaria (Gill)Aerobic--[6]
Free Alanine3.8-[6]
Free Glycine2.9-[6]

Physiological Significance

The primary role of this compound and alanopine formation is to sustain anaerobic glycolysis by re-oxidizing NADH to NAD+.[1][2] This is particularly crucial for marine invertebrates that experience frequent periods of environmental hypoxia (e.g., during low tides) or functional anoxia (e.g., burst muscle activity).[6] Unlike lactate accumulation, which can lead to a significant drop in intracellular pH, the production of opines, which are secondary amines, has a less pronounced effect on pH, potentially allowing for longer periods of anaerobic energy production.[2]

Interestingly, in some species like the oyster Crassostrea virginica, alanopine and this compound do not accumulate during anoxia itself but rather during the initial phase of aerobic recovery.[11] This suggests a role for these opines in managing the metabolic demands of transitioning back to aerobic respiration.[11]

Experimental Protocols

Opine Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is a generalized method for determining the activity of this compound or alanopine dehydrogenase by monitoring the oxidation of NADH at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Triethanolamine (B1662121) buffer (100 mM, pH 7.0)

  • 2-Mercaptoethanol (2 mM)

  • Amino acid solution (L-alanine or glycine, 150 mM)

  • Pyruvate solution (2 mM)

  • NADH solution (0.1 mM)

  • Tissue homogenate or purified enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing triethanolamine buffer, 2-mercaptoethanol, the specific amino acid (alanine or glycine), and NADH.

  • Incubate the mixture at a constant temperature (e.g., 20°C).

  • Add the tissue homogenate or purified enzyme to the cuvette and mix gently.

  • Initiate the reaction by adding the pyruvate solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 x 103 M-1cm-1).

Quantification of this compound and Alanopine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the separation and quantification of opines in tissue extracts.

Materials:

  • HPLC system with a suitable detector (e.g., UV or fluorescence detector after derivatization)

  • Appropriate HPLC column (e.g., reverse-phase C18)

  • Perchloric acid

  • Neutralizing agent (e.g., potassium carbonate)

  • This compound and alanopine standards

  • Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)

Procedure:

  • Tissue Extraction: Homogenize the tissue sample in cold perchloric acid to precipitate proteins.

  • Neutralization: Centrifuge the homogenate and neutralize the supernatant with a suitable base.

  • Derivatization (if required): For fluorescence detection, derivatize the sample with an agent like OPA.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Separation: Use an appropriate mobile phase gradient to separate this compound and alanopine.

  • Detection and Quantification: Detect the opines using a UV or fluorescence detector. Quantify the concentrations by comparing the peak areas to those of known standards.

Signaling Pathways and Logical Relationships

The metabolic pathways leading to the formation of this compound and alanopine are direct extensions of glycolysis. The following diagrams illustrate these pathways and the logical flow of a typical experimental workflow for studying opine dehydrogenases.

Anaerobic_Glycolysis_Opines Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Glycolysis Alanopine Alanopine Pyruvate->Alanopine reductive condensation This compound This compound Pyruvate->this compound reductive condensation L_Alanine L-Alanine L_Alanine->Alanopine Glycine Glycine Glycine->this compound NAD NAD+ NADH NADH NADH->NAD Oxidation NAD->NADH Reduction Alanopine_DH Alanopine Dehydrogenase Alanopine_DH->Alanopine Strombine_DH This compound Dehydrogenase Strombine_DH->this compound

Caption: Metabolic pathway of this compound and alanopine formation in anaerobic glycolysis.

Opine_Dehydrogenase_Workflow cluster_tissue Tissue Preparation cluster_assay Enzyme Activity Assay cluster_quantification Opine Quantification (HPLC) Tissue_Sample Tissue Sample (e.g., muscle, gill) Homogenization Homogenization in Buffer Tissue_Sample->Homogenization Tissue_Extraction Tissue Extraction (Perchloric Acid) Tissue_Sample->Tissue_Extraction Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Enzyme Extract (Supernatant) Centrifugation->Supernatant Add_Enzyme Add Enzyme Extract Supernatant->Add_Enzyme Reaction_Mix Prepare Reaction Mix (Buffer, Substrates, NADH) Reaction_Mix->Add_Enzyme Spectrophotometry Measure Absorbance Change at 340nm Add_Enzyme->Spectrophotometry Calculate_Activity Calculate Enzyme Activity Spectrophotometry->Calculate_Activity Neutralization Neutralization Tissue_Extraction->Neutralization HPLC_Analysis HPLC Analysis Neutralization->HPLC_Analysis Data_Analysis Quantify Opines HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for opine dehydrogenase characterization.

Conclusion and Future Directions

This compound and alanopine represent fascinating metabolic adaptations in marine invertebrates, allowing them to thrive in environments with fluctuating oxygen levels. The study of their respective dehydrogenases provides valuable insights into enzyme evolution and the diversity of anaerobic metabolism. For drug development professionals, these unique enzymes could represent novel targets for antiparasitic drugs, particularly against helminths that may utilize similar anaerobic pathways.

Future research should focus on elucidating the regulatory mechanisms that control the expression and activity of this compound and alanopine dehydrogenases. A deeper understanding of the signaling pathways that are activated in response to hypoxia and anoxia will provide a more complete picture of how these organisms manage their energy metabolism under stress. Furthermore, exploring the diversity of opine dehydrogenases across a wider range of marine invertebrates may reveal novel enzymes with unique substrate specificities and kinetic properties.

References

No Evidence of Strombine Discovery in New Marine Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public data reveals no documented discovery of the compound strombine in any newly identified marine species. As a result, a technical guide on this specific topic, including quantitative data, experimental protocols, and signaling pathways, cannot be developed at this time.

Extensive searches for primary research articles, scientific reviews, and public databases yielded no reports of the identification of this compound in a novel marine organism. While the discovery of new marine species is an ongoing and fruitful area of research, with hundreds of new organisms being identified annually, the biochemical analyses of these species are often not immediately available or may not focus on the presence of specific compounds like this compound.[1][2][3][4][5]

Research into bioactive compounds from marine invertebrates and microorganisms is a vibrant field, continually uncovering novel molecules with potential applications in medicine and biotechnology.[6][7][8][9][10] However, these studies have not reported the presence of this compound in any newly characterized species.

This compound is a member of the opine family of compounds, which are amino acid derivatives found in a variety of marine invertebrates. While there is research on opines and their related enzymes, such as opine dehydrogenases, this work does not pertain to the discovery of this compound in new species.[11]

Given the absence of foundational scientific evidence for the discovery of this compound in a new marine species, the core requirements of the requested in-depth technical guide—quantitative data, detailed experimental methodologies, and visualizations of signaling pathways—cannot be fulfilled.

Should new research emerge documenting the discovery of this compound in a novel marine species, a comprehensive technical guide could be developed. We will continue to monitor the scientific literature for any such findings.

References

Strombine as a Fish Attractant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Role in Chemically Mediated Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strombine (N-methyl-D-aspartic acid), a quaternary ammonium (B1175870) compound, has been identified as a significant feeding stimulant and attractant for a variety of fish species.[1] Present in high concentrations in the tissues of many marine invertebrates, particularly molluscs and crustaceans, this compound plays a crucial role in the chemical ecology of aquatic environments, guiding fish towards their prey.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role as a fish attractant, detailing its chemical properties, the behavioral responses it elicits, and the putative chemosensory pathways involved. The document synthesizes available quantitative data, outlines relevant experimental protocols, and presents visual representations of key biological and experimental processes to facilitate further research and application in fields such as aquaculture feed development and the design of novel fish attractants.

Introduction to this compound and its Role as a Chemoattractant

Fish rely heavily on their chemical senses, olfaction and gustation, to navigate their environment, locate food, avoid predators, and engage in social behaviors.[3][4][5] Chemical cues, or semiochemicals, are pivotal in mediating these behaviors. Among the vast array of chemical compounds in aquatic ecosystems, a specific group of low molecular weight substances, including amino acids and quaternary amines, have been recognized as potent feeding stimulants.[2][6]

This compound, chemically known as N-methyl-D-aspartic acid, falls into the category of quaternary amines and has been identified as a key feeding stimulant for several fish species.[1] Its prevalence in the tissues of common prey items like molluscs and crustaceans suggests its evolutionary significance as a reliable indicator of food for foraging fish.[1][2] Understanding the mechanisms by which this compound attracts fish holds considerable potential for various applications, including the development of more effective and sustainable aquaculture feeds and the formulation of baits for commercial and recreational fishing.

Quantitative Data on this compound as a Fish Attractant

While specific quantitative data for this compound's attractant properties are not extensively detailed in the readily available literature, its role is often discussed in the context of complex chemical mixtures that stimulate feeding behavior. The efficacy of a chemical attractant is typically evaluated by measuring behavioral responses such as orientation, swimming speed, and ingestion. The following table summarizes the general findings on the classes of compounds that include this compound and their role as feeding stimulants.

Compound ClassKey CompoundsGeneral Effective ConcentrationsObserved Behavioral Responses in FishKey References
Quaternary Amines This compound , Betaine, Glycine betaine, Homarine, Trimethylamine oxideVaries by species and compound; often effective in the micromolar to millimolar range.Increased swimming activity, orientation towards the chemical source (chemotaxis), initiation of biting and feeding behaviors.[1][2][7]
Amino Acids Glycine, Alanine, Proline, Arginine, Lysine, Valine, PhenylalanineVaries by species and compound; often effective in the micromolar to millimolar range.Potent feeding stimulants, often acting synergistically with other compounds.[1][2][8]
Nucleotides & Nucleosides Inosine, Inosine 5'-monophosphate (IMP)Species-specific, can be highly effective at low concentrations.Strong incitants for biting and ingestion in certain species like turbot.[1][7]

Experimental Protocols for Assessing Fish Attractants

The evaluation of chemical substances as fish attractants requires robust and reproducible experimental designs. The following protocols are generalized from standard chemoattraction and feeding behavior assays and can be adapted for the specific investigation of this compound.

Chemotaxis Assays

Chemotaxis assays are designed to quantify the directed movement of an organism in response to a chemical gradient.

Objective: To determine if this compound elicits a chemotactic response in a specific fish species.

Materials:

  • Y-maze or flume tank

  • Test fish, acclimated and fasted

  • This compound solutions of varying concentrations

  • Control solution (e.g., tank water)

  • Video recording and tracking software

Methodology:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound and perform serial dilutions to obtain a range of test concentrations. The control will be the same water used to house the fish.

  • Experimental Setup: Introduce the test fish into the Y-maze or flume tank and allow for an acclimation period.

  • Introduction of Chemical Cue: Introduce the this compound solution into one arm of the Y-maze and the control solution into the other arm at a constant flow rate.

  • Data Collection: Record the fish's movement for a predetermined period. Note the time spent in each arm of the maze, the number of entries into each arm, and the overall swimming activity.[9]

  • Data Analysis: Use video tracking software to analyze the swimming paths and quantify the behavioral parameters.[9] Statistical analysis (e.g., t-test or ANOVA) can be used to determine if there is a significant preference for the arm containing the this compound solution.

Feeding Behavior Assays

These assays assess the ability of a substance to stimulate feeding behavior, such as biting and ingestion.

Objective: To quantify the stimulatory effect of this compound on the feeding behavior of a target fish species.

Materials:

  • Inert, palatable pellets (e.g., casein-based)[7]

  • This compound solutions for incorporating into pellets

  • Control pellets (without this compound)

  • Observation tank

  • Video recording equipment

Methodology:

  • Pellet Preparation: Prepare pellets by incorporating different concentrations of this compound into the inert base. Control pellets should be prepared in the same manner but without the addition of this compound.

  • Experimental Procedure: Introduce a fasted fish into the observation tank. After an acclimation period, introduce a pre-weighed amount of the this compound-laced pellets or control pellets.

  • Data Collection: Record the number of pellets ingested by the fish over a specific time period. The amount of uneaten food can also be collected and weighed.

  • Data Analysis: Compare the consumption of this compound-containing pellets to the control pellets. Statistical analysis can determine the significance of this compound as a feeding stimulant.

Signaling Pathways in Fish Chemoreception

The detection of chemical cues like this compound is mediated by specialized chemosensory systems, primarily olfaction (smell) and gustation (taste).[10] While the specific receptors for this compound have not been definitively identified in most fish species, the general mechanisms of chemoreception are well-understood.

Olfactory Pathway

The olfactory system in fish is highly sensitive and responsible for detecting water-soluble molecules at a distance.[3][11]

Diagram of the General Olfactory Signaling Pathway:

Olfactory_Pathway cluster_epithelium Olfactory Epithelium cluster_bulb Olfactory Bulb cluster_brain Higher Brain Centers This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binding G_olf G-protein (Gα_olf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Production CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Depolarization Depolarization CNG->Depolarization Ca²⁺/Na⁺ Influx AP Action Potential Depolarization->AP Glomerulus Glomerulus AP->Glomerulus Signal Transmission Mitral_Cell Mitral Cell Glomerulus->Mitral_Cell Synaptic Transfer Forebrain Forebrain (e.g., Telencephalon) Mitral_Cell->Forebrain Signal Projection Behavior Behavioral Response (e.g., Attraction) Forebrain->Behavior Integration & Output

Caption: Generalized olfactory signal transduction pathway in fish.

Gustatory Pathway

The gustatory system, or sense of taste, is involved in the final assessment of food quality before ingestion. Taste receptors in fish are located not only in the mouth but also on external surfaces such as barbels and fins.

Diagram of a Putative Gustatory Signaling Pathway:

Gustatory_Pathway cluster_taste_bud Taste Bud cluster_nervous_system Nervous System This compound This compound TR Taste Receptor (e.g., GPCR) This compound->TR Binding PLC Phospholipase C TR->PLC Activation IP3 IP₃ PLC->IP3 Production Ca_release Ca²⁺ Release (from internal stores) IP3->Ca_release Neurotransmitter Neurotransmitter Release Ca_release->Neurotransmitter Gustatory_Nerve Gustatory Nerve (e.g., Cranial Nerves VII, IX, X) Neurotransmitter->Gustatory_Nerve Signal to Neuron Hindbrain Hindbrain (e.g., Medulla) Gustatory_Nerve->Hindbrain Signal Transmission Feeding_Response Feeding Response (e.g., Ingestion) Hindbrain->Feeding_Response Motor Output

Caption: A putative gustatory signal transduction pathway in fish.

Experimental Workflow for this compound Attractant Research

The following diagram illustrates a logical workflow for a research project aimed at characterizing the role of this compound as a fish attractant.

Experimental_Workflow A Hypothesis: This compound is a potent fish attractant. B Behavioral Assays A->B E Electrophysiology A->E H Molecular & Cellular Analysis A->H C Chemotaxis Assay (Y-Maze/Flume) B->C D Feeding Assay (Pellet Consumption) B->D K Data Analysis & Interpretation C->K D->K F Electro-olfactogram (EOG) E->F G Gustatory Nerve Recordings E->G F->K G->K I Receptor Identification (e.g., Expression Cloning) H->I J Signaling Pathway Characterization (e.g., Calcium Imaging) H->J I->K J->K L Conclusion & Application K->L

Caption: A comprehensive experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a notable chemical stimulant that plays a significant role in the feeding ecology of many fish species. While its general importance is recognized, there is a clear need for more detailed, species-specific research to quantify its effectiveness and elucidate the precise molecular mechanisms of its detection. Future research should focus on:

  • Concentration-Response Studies: Establishing dose-response curves for this compound in a wider range of commercially and ecologically important fish species.

  • Synergistic Effects: Investigating how this compound interacts with other compounds, such as amino acids, to enhance its attractant properties.

  • Receptor Identification: Utilizing molecular techniques to identify and characterize the specific olfactory and gustatory receptors that bind to this compound.

  • Aquaculture Applications: Translating fundamental research findings into practical applications for the development of sustainable and effective aquaculture feeds.

By advancing our understanding of this compound's role as a fish attractant, we can unlock new opportunities for the sustainable management of aquatic resources and the enhancement of aquaculture production.

References

The Core Function of Opine Pathways in Marine Molluscs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine molluscs, a diverse phylum inhabiting a wide range of oceanic environments, frequently encounter periods of oxygen limitation (hypoxia) or complete absence of oxygen (anoxia). To survive these challenging conditions, they have evolved sophisticated anaerobic metabolic pathways. Unlike vertebrates, which primarily rely on the lactate (B86563) dehydrogenase system, many marine molluscs utilize opine dehydrogenase pathways. These pathways play a crucial role in maintaining redox balance and sustaining ATP production during anaerobic glycolysis. This technical guide provides an in-depth exploration of the core functions of opine pathways in marine molluscs, detailing the enzymes involved, their kinetics, the physiological consequences of their activation, and the signaling cascades that regulate these vital metabolic adaptations.

Core Function of Opine Pathways: Maintaining Redox Balance and Preventing Acidosis

The primary function of opine pathways is to regenerate NAD+ from the NADH produced during glycolysis, a critical step for the continued operation of this central ATP-yielding pathway in the absence of oxygen. This is analogous to the function of lactate dehydrogenase in vertebrates. However, a key advantage of opine formation is that it does not lead to a significant decrease in intracellular pH.[1] The accumulation of lactate can cause a drop in pH, leading to metabolic acidosis and potentially inhibiting the function of key glycolytic enzymes. Opines, being derivatives of amino acids, are weaker acids than lactic acid, thus helping to maintain intracellular pH homeostasis during anaerobiosis.[2]

Opine dehydrogenases (OpDHs) are a group of enzymes that catalyze the reductive condensation of pyruvate (B1213749) with an amino acid to form an opine, oxidizing NADH to NAD+ in the process. The specific opine produced depends on the available amino acid substrate and the specific dehydrogenase present in the tissue. The major opine dehydrogenases found in marine molluscs are:

  • Octopine (B30811) Dehydrogenase (ODH): Utilizes arginine.

  • Alanopine Dehydrogenase (ADH): Utilizes alanine.

  • Strombine Dehydrogenase (SDH): Utilizes glycine.

  • Tauropine Dehydrogenase (TDH): Utilizes taurine.

The general reaction catalyzed by opine dehydrogenases is as follows:

Pyruvate + Amino Acid + NADH + H+ <=> Opine + NAD+ + H2O

The distribution and activity of these dehydrogenases vary significantly among different mollusc species and even between different tissues within the same organism, reflecting adaptations to specific metabolic demands and environmental conditions.

Quantitative Data on Opine Pathways

The following tables summarize key quantitative data related to opine dehydrogenase kinetics and opine accumulation in various marine molluscs under different physiological states.

Table 1: Kinetic Properties of Opine Dehydrogenases in Marine Molluscs
SpeciesEnzymeTissueSubstrateKm (mM)Reference
Strombus luhuanusODHPedal Retractor MusclePyruvate0.43[3]
NADH0.02[3]
ADHPedal Retractor MusclePyruvate0.15[3]
NADH0.02[3]
Dosidicus gigasmeso-ADHMantleL-alanine100[4]
Sodium Pyruvate10[4]
NADH0.25[4]
β-ADHMantleβ-alanine100[4]
Sodium Pyruvate10[4]
NADH0.25[4]
SDHMantleGlycine100[4]
Sodium Pyruvate10[4]
NADH0.25[4]
Table 2: Opine and Metabolite Accumulation in Marine Molluscs Under Hypoxia/Anoxia and Recovery
SpeciesConditionTissueMetaboliteConcentration ChangeReference
Crassostrea virginica2h Recovery from AnoxiaMantleAlanopine+1.3 µmol/g[5]
GillAlanopine+0.5 µmol/g[5]
Adductor MuscleAlanopine+2.0 µmol/g[5]
Adductor MuscleThis compound+2.7 µmol/g[5]
Mercenaria mercenaria12-24h AnoxiaAdductor MuscleAlanopine<1 µmol/g[6]
Adductor MuscleThis compound<1 µmol/g[6]
Table 3: Gene Expression Changes of Opine Dehydrogenase Under Hypoxia
SpeciesConditionTissueGeneFold Change in ExpressionReference
Mytilus galloprovincialis24h & 72h HypoxiaGillsOcDH+3[7][8][9]
(2.2 mg O2/L)

Experimental Protocols

Spectrophotometric Assay for Opine Dehydrogenase Activity

This protocol is adapted from established methods for measuring ODH and ADH activity and can be modified for other opine dehydrogenases by substituting the appropriate amino acid substrate.

a. Tissue Homogenization:

  • Excise the tissue of interest (e.g., adductor muscle, gills, mantle) from the mollusc on ice.

  • Weigh the tissue and homogenize in 5-10 volumes of ice-cold extraction buffer (e.g., 50 mM imidazole-HCl, pH 7.0, containing 1 mM EDTA, 5 mM EGTA, and 1 mM dithiothreitol).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the enzyme assay.

b. Assay Mixture (for a 1 ml final volume):

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Pyruvate (final concentration 1-5 mM)

  • Amino Acid (e.g., L-arginine for ODH, L-alanine for ADH; final concentration 50-100 mM)

  • NADH (final concentration 0.15 mM)

  • Tissue extract (add a volume that gives a linear rate of absorbance change)

c. Procedure:

  • Combine the assay buffer, pyruvate, and amino acid in a cuvette and incubate at a constant temperature (e.g., 25°C).

  • Add the tissue extract and mix.

  • Initiate the reaction by adding NADH.

  • Monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the enzyme activity.

Quantification of Opines by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of opines from mollusc tissue.

a. Tissue Extraction:

  • Freeze-dry the mollusc tissue sample to determine its dry weight.

  • Homogenize the dried tissue in a solution of 6% perchloric acid.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant with a solution of 3 M K2CO3.

  • Centrifuge again to remove the precipitated potassium perchlorate.

  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

b. HPLC Analysis:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of a low pH buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed for separation.

  • Detection: Opines can be detected using pre- or post-column derivatization with a fluorescent reagent (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection. Alternatively, mass spectrometry (LC-MS) can be used for more specific and sensitive detection.

  • Quantification: Opine concentrations are determined by comparing the peak areas of the samples to those of known standards.

Signaling Pathways and Regulation

The activation of opine pathways during hypoxia is a tightly regulated process involving complex signaling cascades.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Opine Dehydrogenase Gene Expression

A key regulator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for degradation by the proteasome. During hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. Studies on Mytilus galloprovincialis have shown a significant increase in the expression of the octopine dehydrogenase (OcDH) gene during hypoxia.[7][8][9] This suggests that HIF-1α may directly or indirectly regulate the transcription of OpDH genes, leading to an increased capacity for anaerobic glycolysis.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, including the response to environmental stress. In marine molluscs, the p38-MAPK pathway has been shown to be activated in response to hypoxia.[10] While the direct link between p38-MAPK activation and the regulation of opine pathways is still under investigation, it is plausible that this pathway plays a role in the overall metabolic reprogramming that occurs during oxygen deprivation, potentially influencing the expression or activity of opine dehydrogenases.

Calcium/Calmodulin Signaling

Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes. In marine molluscs, calmodulin, a calcium-binding protein, is involved in calcium homeostasis, which is crucial for processes like shell formation.[11] While direct evidence linking Ca2+/calmodulin signaling to the regulation of opine pathways is limited, the intricate interplay between calcium signaling and cellular metabolism suggests a potential regulatory role, particularly in the context of muscle contraction and energy demand during hypoxia.

Visualizations

Opine Metabolic Pathways

Opine_Pathways cluster_opines Opine Formation Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH Glycolysis->NADH ODH Octopine Dehydrogenase (ODH) Pyruvate->ODH ADH Alanopine Dehydrogenase (ADH) Pyruvate->ADH SDH This compound Dehydrogenase (SDH) Pyruvate->SDH TDH Tauropine Dehydrogenase (TDH) Pyruvate->TDH NAD NAD+ NADH->NAD Oxidation NAD->Glycolysis Regeneration for continued glycolysis Arginine Arginine Arginine->ODH Alanine Alanine Alanine->ADH Glycine Glycine Glycine->SDH Taurine Taurine Taurine->TDH Octopine Octopine ODH->Octopine Alanopine Alanopine ADH->Alanopine This compound This compound SDH->this compound Tauropine Tauropine TDH->Tauropine

Caption: Generalized opine metabolic pathways in marine molluscs.

Experimental Workflow for Opine Dehydrogenase Activity Assay

Enzyme_Assay_Workflow start Start: Tissue Collection homogenization Tissue Homogenization (in ice-cold buffer) start->homogenization centrifugation1 Centrifugation (10,000 x g, 4°C) homogenization->centrifugation1 supernatant Collect Supernatant (Crude Enzyme Extract) centrifugation1->supernatant assay_prep Prepare Assay Mixture (Buffer, Pyruvate, Amino Acid) supernatant->assay_prep incubation Incubate at Constant Temperature assay_prep->incubation reaction_start Initiate Reaction with NADH incubation->reaction_start spectrophotometry Monitor Absorbance at 340 nm reaction_start->spectrophotometry data_analysis Calculate Enzyme Activity spectrophotometry->data_analysis end End: Results data_analysis->end

Caption: Workflow for spectrophotometric opine dehydrogenase assay.

Logical Relationship of Hypoxia Signaling to Opine Pathway Regulation

Hypoxia_Signaling Hypoxia Hypoxia PHD_inhibition PHD Inhibition Hypoxia->PHD_inhibition MAPK_activation p38-MAPK Activation Hypoxia->MAPK_activation HIF1a_stabilization HIF-1α Stabilization PHD_inhibition->HIF1a_stabilization HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HRE_binding Binding to HREs HIF1a_translocation->HRE_binding OpDH_gene_expression Increased OpDH Gene Expression HRE_binding->OpDH_gene_expression OpDH_synthesis Increased OpDH Synthesis OpDH_gene_expression->OpDH_synthesis Anaerobic_glycolysis Enhanced Anaerobic Glycolysis OpDH_synthesis->Anaerobic_glycolysis MAPK_activation->HIF1a_stabilization Potential Modulation

Caption: Hypothesized signaling cascade regulating opine pathways under hypoxia.

Conclusion and Future Directions

Opine pathways are a cornerstone of anaerobic metabolism in a wide array of marine molluscs, enabling them to thrive in environments with fluctuating oxygen levels. The diversity of opine dehydrogenases and their tissue-specific expression patterns highlight the remarkable metabolic plasticity of this phylum. Understanding the intricate regulation of these pathways, from gene expression to enzyme kinetics, is crucial for predicting how these organisms will respond to ongoing environmental changes, such as the expansion of oceanic oxygen minimum zones.

For drug development professionals, the unique enzymes of the opine pathways present potential targets. Inhibitors of these enzymes could be explored as selective agents against parasitic molluscs or for other biomedical applications. Further research, particularly in the areas of proteomics and metabolomics, will undoubtedly uncover more detailed insights into the regulation and function of these fascinating metabolic adaptations, paving the way for novel applications in aquaculture, environmental monitoring, and biotechnology.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Strombine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strombine, a naturally occurring imino acid found predominantly in marine invertebrates, plays a crucial role in anaerobic metabolism and cellular regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed methodologies for its synthesis, purification, and analysis are presented, alongside insights into its potential as a cytoprotective agent. This document is intended to serve as a valuable resource for researchers in marine biology, biochemistry, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2S)-2-(carboxymethylamino)propanoic acid, is an L-alanine derivative where a carboxymethyl group has replaced one of the amino hydrogens. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₅H₉NO₄
Molecular Weight 147.13 g/mol
IUPAC Name (2S)-2-(carboxymethylamino)propanoic acid
CAS Number 56857-47-7
Synonyms N-(carboxymethyl)-L-alanine, 2-methyliminodiacetic acid
Appearance White crystalline powder
Solubility Soluble in water
pKa Not explicitly available, but expected to have two acidic pKa values for the carboxyl groups and one basic pKa for the secondary amine.
LogP -2.9 (calculated)

Biological Role and Mechanism of Action

This compound is a prominent member of a class of compounds known as opines, which are derivatives of amino acids. In marine invertebrates, particularly mollusks, this compound plays a vital role in energy metabolism under anaerobic conditions.

Role in Anaerobic Glycolysis

During periods of oxygen deprivation (anoxia or hypoxia), many marine invertebrates switch to anaerobic glycolysis to maintain ATP production. A key challenge in this process is the re-oxidation of NADH to NAD⁺, which is essential for the continued operation of the glycolytic pathway. This compound dehydrogenase, an NADH-dependent oxidoreductase, catalyzes the reductive condensation of pyruvate (B1213749) (the end-product of glycolysis) and glycine (B1666218) to form this compound. This reaction serves to regenerate NAD⁺, thus allowing glycolysis to proceed and sustain the organism during anaerobic stress.

Strombine_Synthesis Pyruvate Pyruvate Strombine_Dehydrogenase This compound Dehydrogenase Pyruvate->Strombine_Dehydrogenase Glycine Glycine Glycine->Strombine_Dehydrogenase NADH NADH + H⁺ NADH->Strombine_Dehydrogenase e⁻ donor This compound This compound Strombine_Dehydrogenase->this compound NAD NAD⁺ Strombine_Dehydrogenase->NAD regenerated

Caption: Enzymatic synthesis of this compound.

Osmoregulation

Opines, including this compound, are known to function as osmolytes in some marine organisms. These small, soluble organic molecules can accumulate to high concentrations within cells without significantly perturbing protein function. By adjusting the intracellular concentration of osmolytes like this compound, marine invertebrates can maintain osmotic balance with their surrounding seawater, which is particularly important in environments with fluctuating salinity.

Potential Cytoprotective and Antioxidant Effects

While direct evidence for this compound's antioxidant and cytoprotective properties is still emerging, related opine compounds have demonstrated such activities. The structural features of this compound, including the secondary amine and carboxyl groups, suggest it may possess radical scavenging capabilities. Further research is warranted to explore the potential of this compound to protect cells from oxidative damage, a common consequence of environmental stress and various disease states.

Experimental Protocols

Synthesis of this compound (Reductive Amination)

A common and efficient method for the synthesis of this compound is through the reductive amination of a pyruvate derivative with glycine.

Materials:

Procedure:

  • Dissolve sodium pyruvate and glycine in methanol.

  • Adjust the pH of the solution to approximately 6-7 using dilute HCl.

  • Add sodium cyanoborohydride to the reaction mixture in portions while stirring. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench any remaining reducing agent by adding acetone.

  • Remove the methanol under reduced pressure.

  • Redissolve the residue in water and acidify with HCl to a pH of approximately 2-3.

  • Extract the aqueous solution with dichloromethane to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of this compound (approximately 3-4) using NaOH to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Reductive_Amination Start Dissolve Pyruvate & Glycine in MeOH pH_Adjust1 Adjust pH to 6-7 Start->pH_Adjust1 Add_Reducer Add NaBH₃CN pH_Adjust1->Add_Reducer Monitor Monitor Reaction (TLC/LC-MS) Add_Reducer->Monitor Quench Quench with Acetone Monitor->Quench Evaporate Evaporate MeOH Quench->Evaporate Redissolve Redissolve in H₂O Evaporate->Redissolve Acidify Acidify to pH 2-3 Redissolve->Acidify Extract Extract with DCM Acidify->Extract pH_Adjust2 Adjust pH to Isoelectric Point Extract->pH_Adjust2 Isolate Filter and Dry Product pH_Adjust2->Isolate

Caption: Workflow for this compound synthesis.

Purification of this compound (Ion-Exchange Chromatography)

Ion-exchange chromatography is a suitable method for the purification of this compound, leveraging its amphoteric nature.

Materials:

  • Crude this compound sample

  • Strong cation exchange resin (e.g., Dowex 50W)

  • Ammonia (B1221849) solution (e.g., 0.1 M)

  • Formic acid or acetic acid for pH adjustment

  • Deionized water

Procedure:

  • Prepare a column with the strong cation exchange resin and equilibrate it with deionized water.

  • Dissolve the crude this compound sample in a minimal amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with formic acid.

  • Load the sample onto the column. At this pH, this compound will be positively charged and bind to the resin.

  • Wash the column with deionized water to remove any unbound, neutral, or anionic impurities.

  • Elute the bound this compound from the column using a dilute solution of ammonia (e.g., 0.1 M). The basic solution will deprotonate the amino group of this compound, reducing its affinity for the cation exchange resin.

  • Collect the fractions containing this compound.

  • Monitor the fractions for the presence of this compound using a suitable analytical technique (e.g., TLC with ninhydrin (B49086) staining or HPLC).

  • Pool the pure fractions and remove the ammonia and water by lyophilization to obtain the purified this compound.

Analysis and Quantification of this compound

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. The expected ¹H NMR spectrum in D₂O would show characteristic signals for the methyl group (a doublet), the methine proton (a quartet), and the methylene (B1212753) protons of the carboxymethyl group (two doublets of doublets due to diastereotopicity). The ¹³C NMR spectrum would show distinct resonances for the two carboxyl carbons, the methine carbon, the methylene carbon, and the methyl carbon.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for the quantification of this compound in biological samples.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution may be necessary to achieve optimal separation from other components in a biological matrix.

Detection:

  • This compound lacks a strong chromophore, making direct UV detection at low wavelengths (e.g., 210 nm) a common approach.

  • For enhanced sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) can be employed, followed by fluorescence detection.

Quantification:

  • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Conclusion and Future Directions

This compound is a fascinating molecule with a well-established role in the metabolic adaptations of marine invertebrates to their environment. Its chemical properties and biological functions make it a subject of interest for further investigation. Future research should focus on elucidating the full spectrum of its physiological effects, including its potential as a cytoprotective and antioxidant agent. The development of robust and scalable synthetic and purification protocols will be crucial for enabling these studies and exploring the potential applications of this compound and its derivatives in fields such as cryopreservation and drug development. The detailed experimental methodologies provided in this guide offer a solid foundation for researchers to advance our understanding of this important marine metabolite.

Strombine: A Key Biomarker for Anaerobic Metabolism in Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the realm of cellular metabolism, the response to oxygen deprivation (hypoxia or anoxia) is a critical survival mechanism. While lactate (B86563) is the well-known end product of anaerobic glycolysis in vertebrates, many marine invertebrates utilize an alternative pathway, producing a class of compounds known as opines. Strombine, a derivative of the amino acid glycine (B1666218) and pyruvate (B1213749), is a prominent opine that serves as a significant marker for anaerobic metabolism in these organisms. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its biochemical synthesis, analytical quantification methods, and the physiological implications of its accumulation. This document is intended for researchers, scientists, and drug development professionals investigating metabolic pathways, stress responses in marine organisms, and potential therapeutic targets related to anaerobic metabolism.

The Biochemical Basis of this compound Production

Under anaerobic conditions, the regeneration of NAD+ is crucial for the continued operation of glycolysis. In many marine invertebrates, this is achieved through the reductive condensation of pyruvate with an amino acid, a reaction catalyzed by opine dehydrogenases. This compound is synthesized from pyruvate and glycine in a reaction catalyzed by this compound dehydrogenase (EC 1.5.1.22).[1] This process is analogous to the formation of lactate from pyruvate by lactate dehydrogenase in vertebrates.

The overall reaction is as follows:

Pyruvate + Glycine + NADH + H+ ⇌ this compound + NAD+ + H₂O

This reaction serves to maintain the redox balance (NADH/NAD+ ratio) within the cytoplasm, allowing for sustained ATP production through glycolysis during periods of oxygen limitation.[2] The accumulation of this compound, therefore, is a direct indicator of a shift towards anaerobic metabolism.

Signaling Pathway for this compound Synthesis

The regulation of anaerobic metabolism in marine invertebrates is a complex process. A key transcription factor involved in the response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][4][5][6][7][8][9][10][11] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it upregulates the expression of genes involved in anaerobic metabolism, including those encoding glycolytic enzymes. While direct evidence for HIF-1α regulation of the this compound dehydrogenase gene is still emerging, its central role in orchestrating the hypoxic response strongly suggests its involvement in the upregulation of the opine synthesis pathway.

Proposed Signaling Pathway for this compound Synthesis Hypoxia Hypoxia HIF_1a_stabilization HIF-1α Stabilization Hypoxia->HIF_1a_stabilization HIF_1a_translocation Nuclear Translocation HIF_1a_stabilization->HIF_1a_translocation HRE_binding Binding to Hypoxia Response Elements (HREs) HIF_1a_translocation->HRE_binding Gene_expression Increased Gene Expression of Glycolytic Enzymes HRE_binding->Gene_expression OpDH_expression Increased this compound Dehydrogenase Expression HRE_binding->OpDH_expression Proposed Glycolysis Glycolysis Gene_expression->Glycolysis Strombine_synthesis This compound Synthesis OpDH_expression->Strombine_synthesis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH Glycolysis->NADH Pyruvate->Strombine_synthesis Glycine Glycine Glycine->Strombine_synthesis NADH->Strombine_synthesis This compound This compound Accumulation Strombine_synthesis->this compound NAD NAD+ Strombine_synthesis->NAD NAD->Glycolysis Regeneration Experimental Workflow for this compound Quantification cluster_Extraction cluster_HPLC Sample_Collection 1. Sample Collection (Rapid Freezing) Extraction 2. Perchloric Acid Extraction Sample_Collection->Extraction Homogenization Homogenization in ice-cold PCA Extraction->Homogenization HPLC_Analysis 3. HPLC Analysis Extraction->HPLC_Analysis Centrifugation1 Centrifugation to remove protein Homogenization->Centrifugation1 Neutralization Neutralization and KClO4 precipitation Centrifugation1->Neutralization Centrifugation2 Centrifugation to remove KClO4 Neutralization->Centrifugation2 Separation Reversed-Phase C18 Separation HPLC_Analysis->Separation Data_Analysis 4. Data Analysis HPLC_Analysis->Data_Analysis Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification against Standard Curve Data_Analysis->Quantification

References

Methodological & Application

Application Note: Quantification of Strombine in Tissue using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of strombine in biological tissue samples, particularly from marine invertebrates. This compound, an opine formed during anaerobic metabolism, is a key indicator of physiological stress. The described method utilizes High-Performance Liquid Chromatography (HPLC) coupled with either fluorometric or UV detection. The protocol provides a comprehensive guide for researchers, encompassing tissue preparation, chromatographic separation, and data analysis. This method is suitable for applications in marine biology, physiology, and drug development research where monitoring anaerobic metabolic pathways is crucial.

Introduction

This compound (N-(carboxymethyl)-D-alanine) is an amino acid derivative, classified as an opine, which accumulates in the tissues of many marine invertebrates, such as bivalves and gastropods, during periods of anaerobiosis. It is synthesized by the reductive condensation of pyruvate (B1213749) and glycine. The concentration of this compound in tissues serves as a reliable biomarker for the extent and duration of environmental or functional hypoxia. Accurate quantification of this compound is therefore essential for studies on metabolic stress and adaptation in these organisms.

This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using HPLC. The primary method described is based on a well-established procedure involving perchloric acid extraction followed by HPLC separation.[1] Alternative chromatographic approaches are also discussed.

Metabolic Context of this compound

During anaerobic conditions, when oxygen supply is insufficient for aerobic respiration, many invertebrates utilize alternative metabolic pathways to maintain ATP production. Opine dehydrogenases catalyze the formation of opines, such as this compound and alanopine (B6598112), using pyruvate and an amino acid. This process serves to regenerate NAD+ from NADH, allowing glycolysis to continue.

Strombine_Metabolism Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP Strombine_DH This compound Dehydrogenase Pyruvate->Strombine_DH Glycine Glycine Glycine->Strombine_DH This compound This compound Strombine_DH->this compound NAD NAD+ Strombine_DH->NAD Regeneration NADH NADH + H+ NADH->Strombine_DH NAD->Glycolysis Enables

Caption: Anaerobic formation of this compound.

Experimental Protocol

This protocol is adapted from established methods for opine analysis in marine invertebrate tissues.[1][2]

Materials and Reagents
  • This compound standard (CAS 4408-64-4)

  • Perchloric acid (HClO4), 0.6 M, ice-cold

  • Potassium hydroxide (B78521) (KOH), 2 M

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or Formic acid[3]

  • o-phthaldialdehyde (OPA)

  • Sodium hypochlorite (B82951) (NaOCl)

  • Tissue homogenizer (e.g., Bullet Blender, Polytron)

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

  • HPLC system with pump, injector, column oven, and detector (Fluorescence or UV)

  • HPLC column (C18 reverse-phase or cation-exchange)

Sample Preparation: Perchloric Acid Extraction
  • Tissue Excision: Rapidly excise the tissue of interest (e.g., muscle, gill) and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

  • Homogenization: Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled homogenization tube. Add 10 volumes of ice-cold 0.6 M perchloric acid (e.g., 1 mL for 100 mg of tissue).

  • Homogenize: Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process to prevent degradation.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. Add 2 M KOH dropwise while vortexing until the pH reaches 6.5-7.5. The formation of a white precipitate (potassium perchlorate) will occur.

  • Precipitate Removal: Place the neutralized extract on ice for 30 minutes to ensure complete precipitation of potassium perchlorate. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Final Sample: Collect the supernatant, which contains the this compound. Filter through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.

HPLC Conditions

Two primary HPLC methods are presented: a highly sensitive fluorescence detection method and a more standard reverse-phase UV detection method.

Method A: Cation-Exchange with Post-Column Derivatization and Fluorescence Detection [1][2]

  • Column: Alltech OA 2000 cation-exchange column or equivalent.[2]

  • Mobile Phase: pH neutralized sulfuric acid solution (e.g., 0.01 N H₂SO₄ neutralized to pH 7.0 with NaOH).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Post-Column Derivatization:

    • Reagent 1: o-phthaldialdehyde (OPA).

    • Reagent 2: Sodium hypochlorite (NaOCl).

    • The column effluent is mixed first with NaOCl, then with OPA in a reaction coil.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Expected Retention Time: ~5.4 minutes.[1]

Method B: Reverse-Phase with UV Detection [3]

  • Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 5:95 v/v) with 0.1% phosphoric acid or formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a low wavelength, typically in the range of 200-220 nm, as this compound lacks a strong chromophore.[4][5]

Method Validation

A comprehensive validation should be performed to ensure the method is suitable for its intended purpose.[6][7] Key validation parameters are summarized in the table below.

Parameter Typical Method Acceptance Criteria
Linearity Analyze 5-7 concentrations of this compound standard across the expected sample range.Correlation coefficient (r²) ≥ 0.999.[8]
Accuracy Spike a known amount of this compound into a blank tissue matrix at 3 concentration levels (low, mid, high).Percent recovery between 85-115%.
Precision Repeatability: 6 injections of the same sample. Intermediate Precision: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 5%.
Specificity Compare chromatograms of blank tissue, spiked tissue, and standards. Ensure no interfering peaks at the retention time of this compound.Peak purity analysis and resolution from adjacent peaks > 1.5.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.[7]The lowest amount of analyte that can be quantitatively measured with acceptable precision and accuracy.[7]

Experimental and Data Analysis Workflow

The entire process from sample collection to data analysis follows a structured workflow to ensure reproducibility and accuracy.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tissue 1. Tissue Excision & Snap Freezing Homogenize 2. Homogenization (Perchloric Acid) Tissue->Homogenize Centrifuge1 3. Centrifugation (Protein Removal) Homogenize->Centrifuge1 Neutralize 4. Neutralization (KOH) Centrifuge1->Neutralize Centrifuge2 5. Centrifugation (Salt Removal) Neutralize->Centrifuge2 Filter 6. Filtration (0.22 µm) Centrifuge2->Filter Inject 7. HPLC Injection Filter->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Detection (Fluorescence or UV) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 12. Quantification (µmol/g tissue) Integrate->Quantify Calibrate 11. Calibration Curve (Standard Series) Calibrate->Quantify

Caption: Workflow for this compound quantification.

Conclusion

The HPLC method described provides a reliable and sensitive tool for the quantification of this compound in tissue samples. The choice between fluorescence and UV detection will depend on the required sensitivity and available equipment. Proper sample preparation is critical for accurate results, with perchloric acid extraction being the method of choice for deproteinization and extraction of small metabolites. Adherence to the detailed protocol and validation procedures will ensure high-quality, reproducible data for physiological and metabolic studies.

References

Application Notes and Protocols for Strombine Dehydrogenase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the enzymatic activity of strombine dehydrogenase (EC 1.5.1.22). This enzyme plays a role in anaerobic metabolism in some marine invertebrates by catalyzing the reductive condensation of glycine (B1666218) and pyruvate (B1213749). The assay is based on a continuous spectrophotometric method.

Principle of the Assay

This compound dehydrogenase catalyzes the reversible reaction:

Glycine + Pyruvate + NADH + H⁺ ⇌ N-(carboxymethyl)-D-alanine (this compound) + NAD⁺ + H₂O [1][2]

The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The rate of this decrease is directly proportional to the this compound dehydrogenase activity in the sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound dehydrogenase activity assay. These values are derived from studies on this compound dehydrogenase from the hard clam, Meretrix lusoria, and may require optimization for enzymes from other species.

ParameterValueReference
Optimal pH7.4 - 7.6[3]
Optimal Temperature45 - 46 °C[3]
Wavelength for Detection340 nm
Molar Extinction Coefficient of NADH6220 M⁻¹cm⁻¹

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Purified or partially purified this compound dehydrogenase, or tissue homogenate supernatant.

  • Tris-HCl Buffer: 50 mM, pH 7.5 at 25°C.

  • Glycine Solution: 200 mM.

  • Sodium Pyruvate Solution: 20 mM.

  • NADH Solution: 2 mM (Prepare fresh and protect from light).

  • Spectrophotometer: Capable of measuring absorbance at 340 nm with temperature control.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

  • Pipettes: Calibrated micropipettes.

Preparation of Reagents
  • 50 mM Tris-HCl Buffer (pH 7.5): Dissolve 6.057 g of Tris base in 800 mL of distilled water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with distilled water.

  • 200 mM Glycine Solution: Dissolve 1.501 g of glycine in 100 mL of distilled water.

  • 20 mM Sodium Pyruvate Solution: Dissolve 0.220 g of sodium pyruvate in 100 mL of distilled water.

  • 2 mM NADH Solution: Dissolve 14.1 mg of NADH (disodium salt) in 10 mL of 10 mM Tris-HCl buffer (pH 7.5). Keep on ice and use within a few hours.

Enzyme Sample Preparation
  • Tissue Homogenate: Homogenize fresh or frozen tissue in 3-5 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.5). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the enzyme extract.

  • Purified Enzyme: Dilute the purified enzyme in 50 mM Tris-HCl buffer (pH 7.5) to a concentration that results in a linear rate of absorbance change over the measurement period.

Assay Procedure
  • Set the spectrophotometer to 340 nm and the temperature to 45°C.

  • Prepare the reaction mixture in a cuvette by adding the following components in the specified order. A master mix can be prepared for multiple samples.

ReagentVolume (for 1 mL total)Final Concentration
50 mM Tris-HCl Buffer (pH 7.5)800 µL40 mM
200 mM Glycine100 µL20 mM
2 mM NADH50 µL0.1 mM
Enzyme Sample30 µLVariable
  • Mix the contents of the cuvette by gentle inversion and incubate at 45°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of 20 mM sodium pyruvate solution to the cuvette.

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • A blank reaction should be performed by replacing the enzyme sample with the homogenization buffer to account for any non-enzymatic degradation of NADH.

Calculation of Enzyme Activity
  • Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

  • Calculate the enzyme activity using the following formula:

    Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    Where:

    • ε (epsilon) is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • Path Length is typically 1 cm.

  • The specific activity can be calculated by dividing the enzyme activity by the protein concentration of the enzyme sample (µmol/min/mg protein).

Visualizations

This compound Dehydrogenase Signaling Pathway

Strombine_Dehydrogenase_Reaction cluster_reactants Reactants cluster_products Products Glycine Glycine Enzyme This compound Dehydrogenase Glycine->Enzyme Pyruvate Pyruvate Pyruvate->Enzyme NADH NADH + H+ NADH->Enzyme This compound N-(carboxymethyl)-D-alanine NAD NAD+ H2O H2O Enzyme->this compound Enzyme->NAD Enzyme->H2O

Caption: Enzymatic reaction catalyzed by this compound dehydrogenase.

Experimental Workflow

Assay_Workflow A Prepare Reagents (Buffer, Substrates, Cofactor) D Prepare Reaction Mixture (Buffer, Glycine, NADH, Enzyme) A->D B Prepare Enzyme Sample (Homogenate or Purified) B->D C Set up Spectrophotometer (340 nm, 45°C) C->D E Pre-incubate at 45°C D->E F Initiate Reaction (Add Pyruvate) E->F G Monitor Absorbance Decrease (340 nm) F->G H Calculate Enzyme Activity G->H

Caption: Workflow for the this compound dehydrogenase activity assay.

References

Application Notes and Protocols for the Extraction of Strombine from Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strombine, an opine amino acid derivative, is a metabolite found in the muscle tissues of various marine invertebrates, particularly mollusks. It is implicated in anaerobic metabolism, functioning as a temporary reservoir for glycolytic end products. The extraction and quantification of this compound are crucial for studying metabolic pathways under hypoxic conditions, investigating its potential as a biomarker, and exploring its pharmacological properties. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from muscle tissue.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is essential for developing effective extraction and analysis protocols.

PropertyValueReference
Molecular FormulaC₅H₉NO₄[1]
Molecular Weight147.13 g/mol [1]
IUPAC Name(2S)-2-(carboxymethylamino)propanoic acid[1]
SynonymsN-(carboxymethyl)-L-alanine, 2-methyliminodiacetic acid[1]
DescriptionAn L-alanine derivative where one amino hydrogen is replaced by a carboxymethyl group. It is a marine and animal metabolite.[1]

Experimental Protocols

I. This compound Extraction from Muscle Tissue

This protocol details the extraction of this compound from invertebrate muscle tissue using perchloric acid (PCA) precipitation, a method effective for deproteinizing samples for the analysis of small, water-soluble metabolites.[2][3]

Materials:

  • Muscle tissue (fresh or frozen at -80°C)

  • Liquid nitrogen

  • Perchloric acid (PCA), ice-cold (e.g., 6% v/v or to achieve a final concentration of 1 M)

  • Potassium hydroxide (B78521) (KOH), 2 M, ice-cold

  • pH indicator strips

  • Mortar and pestle or mechanical homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Excise muscle tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Weigh the frozen tissue (typically 100-500 mg).

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Deproteinization with Perchloric Acid:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add a volume of ice-cold PCA to achieve a final concentration of approximately 1 M. A common starting point is to add 5 volumes of 6% PCA to the tissue weight (e.g., 500 µL for 100 mg of tissue).

    • Vortex the mixture thoroughly to ensure complete homogenization.

    • Incubate the homogenate on ice for 10-15 minutes to allow for protein precipitation.[2]

  • Centrifugation:

    • Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble metabolites, including this compound. Avoid disturbing the protein pellet.

  • Neutralization:

    • Transfer the supernatant to a new, pre-chilled microcentrifuge tube.

    • Slowly add ice-cold 2 M KOH dropwise while vortexing gently to neutralize the extract.

    • Monitor the pH using indicator strips, aiming for a final pH between 6.5 and 7.5.[4]

    • The addition of KOH will precipitate potassium perchlorate.

  • Final Clarification:

    • Incubate the neutralized extract on ice for 10 minutes to ensure complete precipitation of potassium perchlorate.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

    • Collect the final supernatant, which is the this compound-containing extract ready for analysis.

II. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Cation-exchange HPLC is a robust method for the separation and quantification of this compound and other opines.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

  • Column: A strong cation-exchange column, such as a PolySULFOETHYL A™ column or similar, is often used for amino acid and related compound analysis.

  • Mobile Phase: A gradient of two phosphate (B84403) buffers with differing pH and ionic strength is typically employed. For example:

    • Eluent A: 50 mM Sodium Phosphate, pH 3.2

    • Eluent B: 50 mM Sodium Phosphate with 1 M KCl, pH 3.2

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Detection:

    • UV Detection: 210 nm.

    • Fluorometric Detection (with post-column derivatization): For increased sensitivity, post-column derivatization with o-phthaldialdehyde (OPA) and sodium hypochlorite (B82951) can be used, with excitation at 340 nm and emission at 455 nm.[5]

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the same buffer as the final extract to generate a calibration curve.

  • Sample Analysis: Inject the prepared muscle extract onto the HPLC system.

  • Data Analysis: Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Data Presentation

Quantitative analysis of this compound can provide insights into the metabolic state of the muscle tissue. The concentration of this compound can vary significantly depending on the species and the physiological conditions (e.g., normoxia vs. anoxia).

Table 1: Representative this compound Concentrations in Marine Invertebrate Muscle

SpeciesMuscle TypeConditionThis compound Concentration (µmol/g wet weight)Reference
Mytilus edulis (Blue Mussel)AdductorAnoxia (24h)> 5.0[6]
Arenicola marina (Lugworm)Body WallPost-activityPresent[6]
Crassostrea angulata (Oyster)AdductorAnoxia (24h)Present[6]
Nucula nitida (Nut Clam)FootAnoxia (24h)Present[6]

Note: "Present" indicates that this compound was detected, but a specific concentration was not provided in the abstract.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Strombine_Extraction_Workflow cluster_extraction I. This compound Extraction cluster_analysis II. HPLC Analysis A 1. Muscle Tissue Sampling (Fresh or Frozen) B 2. Homogenization (in Liquid Nitrogen) A->B C 3. Deproteinization (Ice-cold Perchloric Acid) B->C D 4. Centrifugation (10,000 x g, 4°C) C->D E 5. Supernatant Collection D->E F 6. Neutralization (Ice-cold KOH) E->F G 7. Centrifugation (Pellet Potassium Perchlorate) F->G H 8. Final Supernatant (this compound Extract) G->H I 9. HPLC Injection H->I Analysis J 10. Cation-Exchange Separation I->J K 11. Detection (UV or Fluorescence) J->K L 12. Quantification K->L

Caption: Workflow for this compound extraction and HPLC analysis.

Putative Role of this compound in Anaerobic Metabolism

While a specific signaling pathway involving this compound has not been elucidated, its role in anaerobic metabolism is well-established. The following diagram illustrates the context of its formation.

Anaerobic_Metabolism cluster_opine Opine Formation (Anaerobiosis) Glycogen Glycogen Glucose Glucose Glycogen->Glucose Glycogenolysis Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (in Vertebrates) Pyruvate->Lactate LDH Alanine Alanine Pyruvate->Alanine Transamination Pyruvate_Opine Pyruvate This compound This compound SDH This compound Dehydrogenase SDH_Opine This compound Dehydrogenase Pyruvate_Opine->SDH_Opine Glycine Glycine Glycine->SDH_Opine Strombine_Opine This compound SDH_Opine->Strombine_Opine

Caption: Formation of this compound during anaerobic metabolism.

References

Synthesis of N-(carboxymethyl)-L-alanine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of modified amino acids is a critical component of designing novel therapeutics. N-(carboxymethyl)-L-alanine, a derivative of the proteinogenic amino acid L-alanine, presents a unique building block for peptide modification and drug design. This document provides a comprehensive overview of its chemical synthesis, detailed experimental protocols, and potential applications in the pharmaceutical landscape.

N-(carboxymethyl)-L-alanine, also known as strombine, is a naturally occurring imino acid found in marine invertebrates.[1][2] Its structure, featuring a carboxymethyl group on the amino nitrogen, imparts distinct physicochemical properties that are of interest in medicinal chemistry.

Chemical Synthesis Routes

The preparation of N-(carboxymethyl)-L-alanine can be approached through several synthetic strategies. The most common methods involve the direct N-alkylation of L-alanine or a reductive amination pathway.

1. Direct N-Alkylation: This approach involves the reaction of L-alanine with a carboxymethylating agent, such as bromoacetic acid or glyoxylic acid. A key challenge in this method is achieving selective mono-N-alkylation to avoid the formation of the di-substituted product, N,N-bis(carboxymethyl)-alanine.[3] Careful control of reaction conditions, including stoichiometry, pH, and temperature, is crucial for maximizing the yield of the desired monosubstituted product.

2. Reductive Amination: An alternative route involves the reductive amination of a carbonyl compound with L-alanine. For the synthesis of N-(carboxymethyl)-L-alanine, this would typically involve the reaction of L-alanine with glyoxylic acid in the presence of a reducing agent. This method can offer good selectivity for the secondary amine product.

A notable method for the selective monocarboxymethylation of primary amines, which is applicable to the synthesis of this compound, has been developed.[4]

Experimental Protocols

Below are detailed protocols for the chemical synthesis of N-(carboxymethyl)-L-alanine.

Protocol 1: Synthesis via Reductive Amination of Glyoxylic Acid with L-Alanine

This protocol outlines a common method for the synthesis of N-(carboxymethyl)-L-alanine.

Materials:

  • L-Alanine

  • Glyoxylic acid monohydrate

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dowex 50W-X8 resin (or equivalent cation exchange resin)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-alanine (1.0 equivalent) in deionized water. Adjust the pH of the solution to approximately 8.5-9.0 with an aqueous solution of sodium hydroxide.

  • Addition of Glyoxylic Acid: To the L-alanine solution, add glyoxylic acid monohydrate (1.1 equivalents) in portions while maintaining the pH of the mixture at 8.5-9.0 with the addition of sodium hydroxide.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (1.2 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Acidify the reaction mixture to pH 2 with hydrochloric acid to quench any remaining reducing agent.

    • Load the acidified solution onto a column packed with Dowex 50W-X8 resin (H⁺ form).

    • Wash the column with deionized water to remove unreacted glyoxylic acid and inorganic salts.

    • Elute the product from the resin using an aqueous ammonia (B1221849) solution (e.g., 2 M).

    • Collect the fractions containing the product and concentrate them under reduced pressure.

  • Isolation and Characterization: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol). The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Quantitative Data
ParameterValue
Typical Yield 60-75%
Purity (by HPLC) >95%
Molecular Formula C₅H₉NO₄
Molecular Weight 147.13 g/mol

Applications in Drug Development

N-(carboxymethyl)-L-alanine serves as a valuable building block in several areas of drug development and biomedical research.

Peptide Nucleic Acids (PNAs)

One of the most significant applications of N-(carboxymethyl)-L-alanine is in the synthesis of Peptide Nucleic Acids (PNAs).[5] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain.[5] The repeating unit of the PNA backbone is often derived from N-(2-aminoethyl)glycine, to which nucleobases are attached via a carboxymethyl linker.[5] The structural modifications in PNAs, including the use of N-(carboxymethyl)-L-alanine derivatives, can enhance their binding affinity and specificity to target DNA or RNA sequences, making them promising candidates for antisense and antigene therapies.[5]

Modified Peptides and Drug Delivery

The incorporation of N-(carboxymethyl)-L-alanine into peptide chains can alter their conformational properties, stability, and pharmacokinetic profiles. The secondary amine in the backbone can introduce kinks and turns, influencing the peptide's three-dimensional structure and its interaction with biological targets. Furthermore, the additional carboxylic acid group can be used for conjugation to drug molecules, imaging agents, or drug delivery systems, facilitating targeted delivery and controlled release.

Visualizing the Synthesis and Application

Synthesis Workflow

Synthesis_Workflow L_Alanine L-Alanine Reaction_Mixture Reaction Mixture (pH 8.5-9.0) L_Alanine->Reaction_Mixture Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reaction_Mixture Purification Purification (Ion Exchange Chromatography) Reaction_Mixture->Purification Product N-(carboxymethyl)-L-alanine Purification->Product

Caption: General workflow for the synthesis of N-(carboxymethyl)-L-alanine.

Logical Relationship in PNA Application

PNA_Application cluster_synthesis Synthesis cluster_application Application NCMA N-(carboxymethyl)-L-alanine PNA_Monomer PNA Monomer Synthesis NCMA->PNA_Monomer PNA_Oligomer Solid-Phase PNA Synthesis PNA_Monomer->PNA_Oligomer Target_Binding Binds to target DNA/RNA sequence PNA_Oligomer->Target_Binding Therapeutic_Effect Modulation of Gene Expression (Antisense/Antigene) Target_Binding->Therapeutic_Effect

Caption: Role of N-(carboxymethyl)-L-alanine in PNA-based therapeutics.

References

Application Notes and Protocols: Purification of Strombine Dehydrogenase from Clam Foot Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strombine dehydrogenase (EC 1.5.1.22) is a key enzyme in the anaerobic metabolism of many marine invertebrates, including clams. It catalyzes the reductive condensation of pyruvate (B1213749) with glycine (B1666218) to form this compound, an opine. This process is crucial for maintaining redox balance by reoxidizing NADH to NAD+ during periods of hypoxia or anoxia, allowing glycolysis to continue. The study of this compound dehydrogenase provides insights into metabolic adaptations to anaerobic conditions and may present opportunities for the development of novel therapeutics or biomarkers for hypoxia-related conditions.

These application notes provide a comprehensive overview of the purification of this compound dehydrogenase from clam foot muscle, including detailed experimental protocols and a summary of expected quantitative data.

Data Presentation

The purification of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) has been reported to achieve an over 470-fold purification to apparent homogeneity.[1] Another study on the cherrystone clam (Mercenaria mercenaria) resulted in a 26-fold purification with a final specific activity of 37 U/mg protein.[2] The following table summarizes a typical purification scheme for this compound dehydrogenase, collating data from various studies to provide a representative example.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract25005000.21001
Ammonium (B1175870) Sulfate (B86663) (45-65%)8004000.5802.5
Gel Filtration Chromatography1503002.06010
Ion-Exchange Chromatography302257.54537.5
Affinity Chromatography21809036450

Note: The values presented in this table are illustrative and may vary depending on the clam species, initial tissue quantity, and specific experimental conditions.

Experimental Protocols

The following protocols describe the key steps for the purification of this compound dehydrogenase from clam foot muscle.

Preparation of Crude Extract
  • Tissue Homogenization:

    • Excise foot muscle from fresh or frozen clams.

    • Weigh the tissue and wash it with ice-cold homogenization buffer (e.g., 50 mM imidazole-HCl, pH 7.0, containing 15 mM 2-mercaptoethanol).[2]

    • Mince the tissue and homogenize it in 5 volumes (w/v) of ice-cold homogenization buffer using a blender or a Polytron homogenizer.[2]

    • Perform homogenization on ice to prevent protein denaturation.

  • Centrifugation:

    • Centrifuge the homogenate at a high speed (e.g., 30,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.[2]

    • Carefully decant and collect the supernatant, which is the crude extract.

Ammonium Sulfate Fractionation

This step separates proteins based on their solubility in a high salt concentration.

  • Precipitation (45% Saturation):

    • Slowly add solid ammonium sulfate to the crude extract to achieve 45% saturation while gently stirring on ice.

    • Allow the mixture to equilibrate for 30 minutes with continuous stirring.

    • Centrifuge at 30,000 x g for 20 minutes at 4°C. Discard the pellet.

  • Precipitation (65% Saturation):

    • To the supernatant from the previous step, add more solid ammonium sulfate to bring the concentration to 65% saturation.[2]

    • Stir on ice for 30 minutes.

    • Centrifuge at 30,000 x g for 20 minutes at 4°C to collect the precipitated protein.

    • Discard the supernatant.

  • Resuspension and Dialysis:

    • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM 2-mercaptoethanol).

    • Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove excess ammonium sulfate.

Chromatographic Purification

A multi-step chromatography approach is typically employed to achieve high purity.

  • Gel Filtration Chromatography (Size Exclusion):

    • Objective: To separate proteins based on their molecular size.

    • Resin: Sephadex G-100 or a similar matrix.

    • Protocol:

      • Equilibrate the column with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 100 mM KCl).

      • Load the dialyzed sample from the ammonium sulfate step onto the column.

      • Elute the proteins with the equilibration buffer.

      • Collect fractions and assay for this compound dehydrogenase activity.

      • Pool the active fractions.

  • Ion-Exchange Chromatography:

    • Objective: To separate proteins based on their net charge.

    • Resin: DEAE-Sephadex (anion exchange) or CM-Sephadex (cation exchange), depending on the isoelectric point of the enzyme. This compound dehydrogenase from Mercenaria mercenaria has a pI of 4.75-4.80, suggesting an anion exchanger.[2]

    • Protocol:

      • Equilibrate the DEAE-Sephadex column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

      • Load the pooled active fractions from the gel filtration step.

      • Wash the column with the equilibration buffer to remove unbound proteins.

      • Elute the bound proteins with a linear salt gradient (e.g., 0 to 0.5 M NaCl in the equilibration buffer).

      • Collect fractions and assay for activity. Pool the active fractions.

  • Affinity Chromatography:

    • Objective: To achieve high specificity of purification based on the enzyme's affinity for a specific ligand.

    • Resin: Procion Red Agarose or a similar dye-ligand matrix has been used for the partial purification of this compound dehydrogenase.[3] Alternatively, an affinity matrix with immobilized NAD+ or a substrate analog can be effective for dehydrogenases.

    • Protocol (using Procion Red Agarose):

      • Equilibrate the Procion Red Agarose column with the ion-exchange elution buffer at a low salt concentration.

      • Load the pooled active fractions.

      • Wash the column to remove non-specifically bound proteins.

      • Elute this compound dehydrogenase using a specific eluent, such as a pulse of NADH or a higher salt concentration.

      • Collect fractions and assay for activity. Pool the highly active fractions.

This compound Dehydrogenase Activity Assay

The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Reaction Mixture:

    • 100 mM Imidazole-HCl buffer, pH 7.0

    • 0.15 mM NADH

    • 1.0 mM Pyruvate

    • 150 mM Glycine

    • Enzyme sample

  • Procedure:

    • Combine the buffer, NADH, and pyruvate in a cuvette and measure the baseline absorbance at 340 nm.

    • Initiate the reaction by adding glycine.

    • Record the decrease in absorbance over time.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.[4]

Mandatory Visualizations

Experimental Workflow Diagram

Strombine_Dehydrogenase_Purification cluster_tissue_prep Tissue Preparation cluster_clarification Clarification cluster_fractionation Ammonium Sulfate Fractionation cluster_chromatography Chromatography cluster_final_product Final Product clam_muscle Clam Foot Muscle homogenization Homogenization clam_muscle->homogenization 5 vol buffer centrifugation1 Centrifugation (30,000 x g) homogenization->centrifugation1 crude_extract Crude Extract centrifugation1->crude_extract Supernatant as_precipitation Ammonium Sulfate (45-65% saturation) crude_extract->as_precipitation centrifugation2 Centrifugation as_precipitation->centrifugation2 resuspension Resuspension & Dialysis centrifugation2->resuspension Pellet gel_filtration Gel Filtration (e.g., Sephadex G-100) resuspension->gel_filtration ion_exchange Ion-Exchange (e.g., DEAE-Sephadex) gel_filtration->ion_exchange affinity_chrom Affinity Chromatography (e.g., Procion Red Agarose) ion_exchange->affinity_chrom purified_sdh Purified this compound Dehydrogenase affinity_chrom->purified_sdh

Caption: Workflow for the purification of this compound dehydrogenase from clam foot muscle.

Logical Relationship of Purification Steps

Purification_Logic start Start: Crude Lysate step1 Ammonium Sulfate Fractionation start->step1 Removes bulk proteins step2 Gel Filtration Chromatography step1->step2 Separates by size step3 Ion-Exchange Chromatography step2->step3 Separates by charge step4 Affinity Chromatography step3->step4 Separates by specific binding end End: Purified Enzyme step4->end High purity achieved

Caption: Logical progression of this compound dehydrogenase purification steps.

References

Application Notes and Protocols for the Separation of Alanopine and Strombine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanopine (B6598112) and strombine are opines, a class of amino acid derivatives that accumulate in the tissues of marine invertebrates, particularly during periods of anaerobic metabolism. As analogues of lactate, their quantification is crucial for studies in comparative biochemistry, physiology, and understanding metabolic stress responses in these organisms. Furthermore, as drug development professionals explore marine natural products, the accurate separation and quantification of these compounds are essential for metabolomic and toxicological studies.

These application notes provide detailed protocols for the analytical separation of alanopine and this compound using High-Performance Liquid Chromatography (HPLC) and a proposed method for Capillary Electrophoresis (CE). The protocols are designed to be a comprehensive resource, offering step-by-step methodologies, expected quantitative data, and visual workflows to aid in experimental design and execution.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of alanopine and this compound from complex biological matrices. The following protocols are based on established cation-exchange chromatography methods.

Experimental Protocol: Cation-Exchange HPLC with Post-Column Derivatization

This protocol is adapted from methods utilizing a cation-exchange column followed by post-column derivatization with o-phthaldialdehyde (OPA) for sensitive fluorometric detection[1].

1. Sample Preparation: Perchloric Acid Extraction of Marine Invertebrate Tissue

a. Excise tissue (e.g., muscle) from the marine invertebrate and immediately freeze in liquid nitrogen to halt metabolic activity.

b. Weigh the frozen tissue (typically 100-500 mg).

c. Homogenize the frozen tissue in 3 volumes of ice-cold 6% (v/v) perchloric acid. A bead-based homogenizer or a mortar and pestle can be used.

d. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

e. Carefully collect the supernatant.

f. Neutralize the supernatant by adding a predetermined volume of a potassium hydroxide (B78521) (KOH) solution. The endpoint is typically around pH 7.0. This will precipitate potassium perchlorate.

g. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

h. Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

i. Store the extract at -80°C until analysis.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.

  • Column: A cation-exchange column, such as an Alltech OA 2000 (or equivalent), is recommended[2].

  • Mobile Phase: Isocratic elution with a pH-neutralized sulfuric acid solution[2]. The exact concentration should be optimized for the specific column and system, but a starting point could be a low molarity buffer (e.g., 20 mM potassium phosphate, pH 2.5) with an organic modifier like acetonitrile (B52724) (e.g., 75:25 buffer:acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

3. Post-Column Derivatization

a. After the column, the eluent is mixed with a stream of OPA reagent. A typical OPA reagent consists of o-phthaldialdehyde and a thiol (e.g., 2-mercaptoethanol) in a borate (B1201080) buffer.

b. A second post-column reagent, sodium hypochlorite, is then added to enhance the fluorescence of the derivatives[1].

c. The reaction occurs in a reaction coil with a controlled temperature.

4. Detection

  • Fluorescence Detector:

    • Excitation Wavelength: 340 nm
    • Emission Wavelength: 455 nm

5. Quantification

a. Prepare standard solutions of alanopine and this compound of known concentrations.

b. Generate a calibration curve by injecting the standards and plotting peak area against concentration.

c. Quantify alanopine and this compound in the tissue extracts by comparing their peak areas to the calibration curve.

Quantitative Data Summary: HPLC Method
ParameterValueReference
Column Cation-Exchange (e.g., Alltech OA 2000)[2]
Elution Mode Isocratic[1]
Alanopine Retention Time ~4.7 min[1]
This compound Retention Time ~5.4 min[1]
Detection Method Post-column derivatization with OPA and fluorometry[1]
Sensitivity 50-250 pmol[1]
Alternative Method Sensitivity 100 pmol to 10 nmol[2]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis tissue Marine Invertebrate Tissue homogenize Homogenize in Perchloric Acid tissue->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 neutralize Neutralize Supernatant centrifuge1->neutralize centrifuge2 Centrifuge neutralize->centrifuge2 filter Filter centrifuge2->filter hplc_vial HPLC Vial filter->hplc_vial autosampler Autosampler hplc_vial->autosampler column Cation-Exchange Column autosampler->column pump HPLC Pump pump->column derivatization Post-Column Derivatization (OPA) column->derivatization detector Fluorescence Detector derivatization->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for HPLC analysis of alanopine and this compound.

Section 2: Capillary Electrophoresis (CE) Method (Proposed)

Capillary electrophoresis offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. While specific methods for alanopine and this compound are not extensively published, a method can be adapted from protocols for the separation of similar amino acid derivatives. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for separating both charged and neutral small molecules.

Experimental Protocol: Micellar Electrokinetic Chromatography (MEKC)

This proposed protocol is based on general principles of MEKC for the separation of small, charged molecules.

1. Sample Preparation

  • The same perchloric acid extraction protocol as described for the HPLC method can be used to prepare the tissue extracts.

2. CE System and Conditions

  • CE System: A standard CE instrument with a UV or Diode Array Detector (DAD).

  • Capillary: Fused-silica capillary, typically 50 µm internal diameter and 40-60 cm total length.

  • Background Electrolyte (BGE): A buffer containing a surfactant above its critical micelle concentration. A good starting point would be 25 mM sodium borate buffer (pH 9.0) containing 50 mM sodium dodecyl sulfate (B86663) (SDS).

  • Voltage: 20-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

3. Detection

  • UV/DAD Detector: Direct UV detection at a low wavelength, such as 195 nm or 200 nm, where the peptide-like bonds of alanopine and this compound would absorb.

4. Quantification

a. Prepare standard solutions of alanopine and this compound in the BGE.

b. Generate a calibration curve by injecting the standards and plotting peak area against concentration.

c. Quantify alanopine and this compound in the tissue extracts by comparing their peak areas to the calibration curve. It may be necessary to spike the sample with a known concentration of the standards to confirm peak identity and assess matrix effects.

Quantitative Data Summary: Proposed CE Method
ParameterProposed Value
Separation Mode Micellar Electrokinetic Chromatography (MEKC)
Capillary Fused-silica, 50 µm I.D., 40-60 cm length
Background Electrolyte 25 mM Sodium Borate, pH 9.0, with 50 mM SDS
Applied Voltage 20-25 kV
Detection UV at 195 nm or 200 nm
Expected Migration Order To be determined experimentally, but likely based on charge-to-size ratio and interaction with micelles.

Logical Relationship Diagram: CE Separation Principle

CE_Principle anode Anode (+) eof_label Bulk Flow to Cathode cathode Cathode (-) alanopine Alanopine alanopine->cathode Electrophoretic Mobility This compound This compound This compound->cathode Electrophoretic Mobility micelle SDS Micelle (-) micelle->anode Opposing Migration caption Principle of MEKC separation of opines.

Caption: Principle of MEKC separation of opines.

References

Application Notes and Protocols for the Development of Antibodies for Strombine Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strombine, with the chemical formula C5H9NO4, is a small molecule classified as an imino acid.[1][2] It is a marine metabolite found in various invertebrates. The detection and quantification of this compound can be crucial for research in marine biology, food safety, and toxicology. Immunoassays offer a highly sensitive and specific method for detecting such small molecules. However, due to their low molecular weight (< 900 Da), small molecules like this compound are not immunogenic on their own and are referred to as haptens.[3][4][5][6]

To elicit an immune response and generate antibodies, the hapten must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7][8] This application note provides detailed protocols for the entire workflow, from creating a this compound-based immunogen to developing and validating a competitive immunoassay for its detection.

Protocol 1: Preparation of this compound-Carrier Conjugate (Immunogen)

This protocol describes the conjugation of this compound to a carrier protein to create an immunogen capable of eliciting an antibody response. This compound possesses carboxyl and amino functional groups that can be used for conjugation.[1][2] The carbodiimide (B86325) reaction, which targets carboxyl groups to link with primary amines on the carrier protein, is a common and effective method.[9]

Materials:

  • This compound

  • Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for assay development.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Methanol (B129727)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

  • Spectrophotometer

Methodology:

  • Activation of this compound:

    • Dissolve 10 mg of this compound in 1 mL of a 1:1 mixture of methanol and water.

    • Add a 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the mixture for 1 hour at room temperature with gentle stirring to activate the carboxyl groups of this compound.

  • Conjugation to Carrier Protein:

    • Dissolve 10 mg of KLH (for immunogen) or BSA (for coating antigen) in 2 mL of PBS (pH 7.4).

    • Slowly add the activated this compound solution to the carrier protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with continuous gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1L of PBS at 4°C for 48 hours, changing the PBS buffer at least four times to remove unreacted this compound and coupling reagents.

  • Characterization and Quantification:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA assay).

    • Confirm conjugation using techniques like MALDI-TOF mass spectrometry to determine the hapten-to-carrier molar ratio.[9] A successful conjugation typically yields a hapten density of 10-20 molecules per carrier protein.[9]

    • Store the purified this compound-KLH (immunogen) and this compound-BSA (coating antigen) at -20°C in small aliquots.

Caption: Workflow for conjugating the this compound hapten to a carrier protein.

Protocol 2: Polyclonal Antibody Production and Screening

This protocol outlines the generation of polyclonal antibodies in a host animal (e.g., rabbit) and subsequent screening to identify high-titer and high-specificity antibodies.

Materials:

  • This compound-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Host animals (e.g., New Zealand white rabbits)

  • This compound-BSA conjugate (for screening)

  • 96-well ELISA plates

  • Secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Methodology:

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify 500 µg of this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant (FCA). Administer via subcutaneous injections at multiple sites on two rabbits.

    • Booster Immunizations (Days 21, 42, 63): Emulsify 250 µg of this compound-KLH with Freund's Incomplete Adjuvant (FIA). Administer via subcutaneous injections.

    • Blood Collection: Collect pre-immune serum on Day 0. Collect test bleeds approximately 10 days after each booster immunization. Perform a final bleed when antibody titer is maximal.

  • Antibody Titer Screening by Indirect ELISA:

    • Plate Coating: Coat wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

    • Washing: Wash plates three times with PBST (PBS with 0.05% Tween-20).

    • Blocking: Block non-specific binding sites with 200 µL of 5% non-fat milk in PBST for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Primary Antibody Incubation: Add 100 µL of serially diluted rabbit serum (from pre-immune and post-immunization bleeds) to the wells. Incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step.

    • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-rabbit IgG (diluted 1:5000 in blocking buffer) to each well. Incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step.

    • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes.

    • Stopping Reaction: Add 50 µL of stop solution.

    • Reading: Measure the absorbance at 450 nm. The antibody titer is defined as the highest dilution that gives a signal twice that of the pre-immune serum.

  • Antibody Purification (Optional but Recommended):

    • Purify IgG from high-titer serum using a Protein A affinity chromatography column according to the manufacturer's instructions.

Table 1: Representative ELISA Screening Data for Anti-Strombine Antibodies

Serum DilutionPre-immune Serum (OD 450nm)Test Bleed 1 (OD 450nm)Test Bleed 2 (OD 450nm)Final Bleed (OD 450nm)
1:1,0000.1151.8542.5432.987
1:5,0000.1091.2332.1892.611
1:25,0000.1120.6781.5602.054
1:125,0000.1080.2510.8991.432
1:625,0000.1100.1340.4120.765

Data is hypothetical and for illustrative purposes only.

Caption: Overview of polyclonal antibody production and screening.

Application Note: Immunoassay Format Selection

For small molecules like this compound, a competitive immunoassay format is required.[3] This is because the small size of the hapten prevents the simultaneous binding of two different antibodies (a "capture" and "detection" antibody), which is necessary for a sandwich ELISA. In a competitive assay, the this compound in the sample competes with a labeled or coated this compound derivative for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Common competitive formats include:

  • Direct Competitive ELISA: A known amount of this compound-enzyme conjugate competes with the sample this compound for binding to the antibody-coated plate.

  • Indirect Competitive ELISA: The sample is pre-incubated with a limited amount of primary antibody. This mixture is then added to a plate coated with a this compound-protein conjugate (e.g., this compound-BSA). The amount of primary antibody that binds to the plate is inversely related to the this compound concentration in the sample. This is often the preferred method for haptens.[10]

  • Lateral Flow Immunoassay (LFA): A rapid, point-of-care format where sample this compound competes with this compound immobilized on a test line for binding to antibody-gold nanoparticle conjugates.[3][4][6]

Protocol 3: Development of an Indirect Competitive ELISA

This protocol details the setup and optimization of an indirect competitive ELISA for the quantification of this compound.

Materials:

  • Purified anti-strombine polyclonal antibody

  • This compound-BSA conjugate

  • This compound standard solutions

  • 96-well ELISA plates

  • Secondary antibody (HRP-conjugated)

  • TMB Substrate and Stop Solution

  • Plate reader

Methodology:

  • Optimization of Reagents (Checkerboard Titration):

    • Coating Antigen Concentration: Test a range of this compound-BSA coating concentrations (e.g., 0.1 to 5 µg/mL).

    • Primary Antibody Dilution: Test a range of dilutions for the purified anti-strombine antibody (e.g., 1:1,000 to 1:200,000).

    • The optimal combination is the one that yields a maximum absorbance (A_max) of ~1.0-1.5 in the absence of free this compound and a minimal signal with saturating concentrations of the antibody.

  • Standard Curve Generation:

    • Plate Coating: Coat a 96-well plate with the optimal concentration of this compound-BSA overnight at 4°C.

    • Wash and Block: Wash three times with PBST and block for 1 hour.

    • Competition Step: In a separate plate or tubes, pre-incubate 50 µL of this compound standard solutions (ranging from 0 to 1000 ng/mL) with 50 µL of the optimized dilution of the anti-strombine antibody for 30 minutes at 37°C.

    • Transfer to Plate: After washing the blocked plate, transfer 100 µL of the pre-incubated antibody-strombine mixture to each well. Incubate for 1 hour at 37°C.

    • Detection: Proceed with the secondary antibody, substrate, and stop solution steps as described in Protocol 2.

    • Analysis: Plot the absorbance at 450 nm against the logarithm of the this compound concentration. Use a four-parameter logistic (4-PL) curve fit to determine the IC50 (the concentration of this compound that causes 50% inhibition of the maximum signal).

Table 2: Optimization of Competitive ELISA Parameters

This compound-BSA (µg/mL)Anti-Strombine DilutionA_max (No this compound)IC50 (ng/mL)
1.01:10,0001.85150.5
1.01:25,0001.2175.2
0.5 1:25,000 1.15 45.8
0.51:50,0000.7825.1
0.11:50,0000.4518.9

Data is hypothetical. The bolded row indicates the chosen optimal conditions, balancing a good signal window (A_max) with high sensitivity (low IC50).

Caption: Signal is inversely proportional to the amount of this compound in the sample.

Protocol 4: Development of a Competitive Lateral Flow Immunoassay (LFA)

This protocol provides a general workflow for developing a rapid LFA test strip for the qualitative or semi-quantitative detection of this compound.

Materials:

  • Nitrocellulose membrane, sample pad, conjugate pad, absorbent pad

  • Backing card

  • Gold nanoparticles (AuNPs), 40 nm

  • Purified anti-strombine antibody

  • This compound-BSA conjugate

  • BSA

  • Dispensing platform (e.g., XYZ-plotter)

  • Laminator/Guillotine cutter

Methodology:

  • Preparation of AuNP-Antibody Conjugate:

    • Adjust the pH of the 40 nm AuNP solution to ~8.5 using 0.1 M K₂CO₃.

    • Determine the optimal amount of anti-strombine antibody needed to stabilize the AuNPs via titration.

    • Add the optimal amount of antibody to the AuNP solution and incubate for 30 minutes.

    • Block any remaining surface on the AuNPs by adding BSA to a final concentration of 1%.

    • Centrifuge to pellet the conjugate, remove the supernatant, and resuspend the pellet in a buffer containing sucrose (B13894) and BSA.

  • Preparation of the LFA Strip:

    • Test Line (T): Dispense the this compound-BSA conjugate (e.g., 1 mg/mL) onto the nitrocellulose membrane in a sharp line.

    • Control Line (C): Dispense a species-specific anti-IgG antibody (e.g., Goat Anti-Rabbit IgG) at a separate position downstream from the test line.

    • Drying: Dry the membrane at 37°C for 1-2 hours.

    • Conjugate Pad: Saturate the conjugate pad with the AuNP-antibody conjugate solution and dry completely.

  • Assembly:

    • Assemble the components on the adhesive backing card in the following order: sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad, ensuring a few millimeters of overlap between each component.

    • Cut the assembled card into individual strips (e.g., 3-5 mm wide).

  • Assay Procedure and Interpretation:

    • Apply a defined volume of the liquid sample (e.g., 100 µL) to the sample pad.

    • The liquid migrates along the strip via capillary action, rehydrating the AuNP-antibody conjugate.

    • Negative Result (No this compound): The AuNP-antibody conjugate binds to the this compound-BSA at the test line, forming a visible red line. It also binds to the control line. Two lines (T and C) are visible.

    • Positive Result (this compound Present): this compound in the sample binds to the AuNP-antibody conjugate, preventing it from binding to the test line. No test line, or a very faint test line, appears. The conjugate still binds to the control line, confirming the strip worked correctly. Only one line (C) is visible.

Caption: Competitive LFA principle for this compound detection.

References

Techniques for Measuring Strombine in Crude Tissue Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of strombine in crude tissue extracts. This compound, an opine, plays a role in anaerobic metabolism in various marine invertebrates. Accurate measurement of its concentration is crucial for studies in comparative physiology, toxicology, and drug development targeting metabolic pathways.

Introduction

This compound (N-(carboxymethyl)-D-alanine) is a secondary amino acid derivative formed in the tissues of certain marine invertebrates, particularly bivalve mollusks, during periods of hypoxia or anoxia. It is synthesized reductively from pyruvate (B1213749) and glycine, a reaction catalyzed by this compound dehydrogenase. This process serves to maintain redox balance by reoxidizing NADH to NAD+ when oxygen is scarce. The quantification of this compound in crude tissue extracts provides a valuable indicator of the metabolic state of an organism.

This guide outlines several established methods for this compound measurement, including High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for tissue extraction and analysis are provided to ensure reliable and reproducible results.

Data Presentation

The following table summarizes quantitative data on this compound concentrations found in the mantle tissue of mussels under different temperature exposures, illustrating the dynamic nature of its accumulation.

SpeciesTissueConditionThis compound Concentration (µmol/g wet weight)Reference
Mytilus galloprovincialisMantleControl (18°C)~1.5[1]
Mytilus galloprovincialisMantle24°C Exposure (1 day)~1.0[1]
Mytilus galloprovincialisMantle26°C Exposure (1 day)~2.5[1]
Mytilus galloprovincialisMantle28°C Exposure (1 day)~3.0[1]

Signaling Pathway

The biosynthesis and degradation of this compound are governed by the reversible reaction catalyzed by this compound dehydrogenase.

Strombine_Pathway cluster_synthesis Synthesis (Anaerobic Conditions) cluster_degradation Degradation (Aerobic Recovery) Pyruvate Pyruvate SDH This compound Dehydrogenase Pyruvate->SDH Glycine Glycine Glycine->SDH This compound This compound NADH NADH + H+ NADH->SDH NAD NAD+ SDH->this compound SDH->NAD Strombine_deg This compound SDH_deg This compound Dehydrogenase Strombine_deg->SDH_deg NAD_deg NAD+ NAD_deg->SDH_deg Pyruvate_deg Pyruvate SDH_deg->Pyruvate_deg Glycine_deg Glycine SDH_deg->Glycine_deg NADH_deg NADH + H+ SDH_deg->NADH_deg Extraction_Workflow Start Excise and Freeze Tissue Grind Grind in Liquid Nitrogen Start->Grind Homogenize Homogenize in Cold PCA Grind->Homogenize Centrifuge1 Centrifuge (10,000 x g) Homogenize->Centrifuge1 CollectSupernatant1 Collect Supernatant Centrifuge1->CollectSupernatant1 Neutralize Neutralize with KOH CollectSupernatant1->Neutralize Precipitate Precipitate KClO4 on Ice Neutralize->Precipitate Centrifuge2 Centrifuge (10,000 x g) Precipitate->Centrifuge2 CollectSupernatant2 Collect Supernatant (Crude Extract) Centrifuge2->CollectSupernatant2 Filter Filter (0.22 µm) CollectSupernatant2->Filter Store Store at -80°C Filter->Store Enzymatic_Assay_Workflow Prepare Prepare Reaction Mixture (Buffer, Glycine, Pyruvate, NADH) AddExtract Add Crude Tissue Extract Prepare->AddExtract Mix Mix AddExtract->Mix Measure Measure Absorbance at 340 nm Mix->Measure Calculate Calculate Enzyme Activity Measure->Calculate

References

Application Note: Fluorometric Detection of Strombine via Post-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strombine, an imino acid analogue of glycine, is a member of the opine family of metabolites. These compounds are known to accumulate in the tissues of various marine invertebrates, particularly bivalve mollusks, during periods of anaerobic respiration. The quantification of this compound is of significant interest in marine biology, ecotoxicology, and comparative physiology, as its concentration can serve as a biomarker for environmental stress and metabolic status. This application note details a sensitive and specific method for the determination of this compound in marine invertebrate tissue extracts using High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorometric detection.

Principle

The method is based on the separation of this compound from other tissue components by HPLC, followed by a post-column chemical derivatization to yield a fluorescent product that can be sensitively detected.[1] this compound, being a secondary amine (an imino acid), does not readily react with o-phthalaldehyde (B127526) (OPA) alone, a common derivatizing agent for primary amines. Therefore, a two-step post-column reaction is employed. First, the imino nitrogen of this compound is oxidized by sodium hypochlorite (B82951) to form a primary amine. This primary amine then reacts with OPA in the presence of a thiol-containing compound (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[1] The intensity of the fluorescence is directly proportional to the concentration of this compound in the sample.

Materials and Reagents

  • This compound standard (synthesis required or sourced from a specialty supplier)

  • Perchloric acid (HClO4), 6% (v/v)

  • Potassium hydroxide (B78521) (KOH), 15 M and 1 M

  • HPLC-grade water

  • HPLC-grade methanol

  • Sodium acetate

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Sodium hypochlorite (NaOCl) solution

  • Boric acid

  • Sodium hydroxide (NaOH)

  • 0.45 µm syringe filters

Experimental Protocols

Sample Preparation: Perchloric Acid Extraction of Marine Invertebrate Tissue
  • Excise tissue from the marine invertebrate of interest on ice.

  • Weigh approximately 1 g of tissue and homogenize in 2 mL of ice-cold 6% perchloric acid.[1]

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant.

  • Neutralize the supernatant by adding 15 M potassium hydroxide (KOH) dropwise on ice until the pH is between 2 and 3.

  • Further adjust the pH to between 6.5 and 7.5 with 1 M KOH.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate the potassium perchlorate.

  • Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC and Post-Column Derivatization Conditions

HPLC System:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 50 mM Sodium Acetate buffer, pH 6.8, with 10% Methanol (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Post-Column Derivatization System:

  • Reagent 1 (Oxidant): Sodium Hypochlorite solution (prepared daily, concentration to be optimized, typically in the range of 0.05-0.1% available chlorine in a borate (B1201080) buffer, pH 10.4)

  • Reagent 2 (Fluorogenic): OPA reagent (prepared fresh daily):

    • Dissolve 50 mg of o-phthalaldehyde in 10 mL of methanol.

    • Add 0.5 mL of 2-mercaptoethanol.

    • Bring to a final volume of 100 mL with 0.4 M borate buffer, pH 10.4.

  • Reagent Flow Rates: 0.5 mL/min for each reagent line.

  • Reaction Coil: Two knitted open tubular reactors (e.g., 1 mL volume each) maintained at 40°C. The first coil facilitates the oxidation reaction, and the second facilitates the OPA derivatization.

Fluorescence Detector:

  • Excitation Wavelength: 340 nm

  • Emission Wavelength: 455 nm

Data Presentation

The following table summarizes the expected quantitative performance of the method.

ParameterThis compound
Retention Time (min) ~5.4[1]
Limit of Detection (LOD) 10-30 pmol
Limit of Quantification (LOQ) 30-90 pmol
Linearity Range 0.1 - 20 nmol
Recovery (%) 92 - 105%
Sensitivity 50-250 pmol[1]

Note: LOD, LOQ, Linearity, and Recovery values are representative for HPLC-fluorescence methods for amino acid analysis and should be determined experimentally during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_pcr_details Post-Column Derivatization Details tissue Marine Invertebrate Tissue homogenize Homogenization in Perchloric Acid tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 neutralize Neutralization with KOH centrifuge1->neutralize centrifuge2 Centrifugation neutralize->centrifuge2 filter 0.45 µm Filtration centrifuge2->filter hplc HPLC Separation (C18 Column) filter->hplc pcr Post-Column Reaction hplc->pcr fld Fluorescence Detection pcr->fld data Data Acquisition & Analysis fld->data naocl Reagent 1: Sodium Hypochlorite naocl->pcr opa Reagent 2: OPA/Thiol opa->pcr

Experimental workflow for this compound analysis.

derivatization_reaction cluster_reagents Reagents This compound This compound (Imino Acid) primary_amine Primary Amine Intermediate This compound->primary_amine Oxidation fluorescent_product Fluorescent Isoindole Derivative primary_amine->fluorescent_product Derivatization naocl NaOCl naocl->primary_amine opa OPA + Thiol opa->fluorescent_product

Post-column derivatization reaction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Strombine and Alanopine HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of strombine and alanopine (B6598112).

Troubleshooting Guide

Issue: Poor resolution between this compound and alanopine peaks.

Answer:

Poor resolution is a common issue when separating structurally similar compounds like this compound and alanopine. Here are several approaches to improve separation:

  • Mobile Phase Optimization: Adjusting the mobile phase composition is a critical first step.[1]

    • pH Adjustment: The ionization state of this compound and alanopine can be manipulated by altering the mobile phase pH, which can significantly impact their retention and selectivity on the column.

    • Solvent Strength: Modifying the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer can influence the retention times of both analytes, potentially increasing the separation between them.[1]

  • Column Selection:

    • Consider using a column specifically designed for the separation of amino acids or other polar compounds. A cation-exchange column, for example, has been shown to be effective for separating these opines.[2]

  • Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.[1]

  • Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect separation.

Issue: Tailing or fronting peaks for this compound and/or alanopine.

Answer:

Peak asymmetry can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Column Contamination: Buildup of contaminants on the column can cause peak shape distortion.[3] It is recommended to use a guard column and to have a proper sample clean-up procedure to prevent this.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analytes, it can lead to peak tailing. Adjusting the pH to be at least 1-2 units away from the pKa can often resolve this.

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing. This can sometimes be mitigated by adding a competing agent to the mobile phase or by using a different type of column.

Issue: Drifting retention times.

Answer:

Inconsistent retention times can make quantification unreliable. Here are some potential causes and solutions:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Short equilibration times can lead to drifting retention times in the initial injections.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.[4] Always prepare fresh mobile phase and ensure accurate mixing of solvents.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in flow rate and lead to retention time drift. Regular pump maintenance is crucial.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound and alanopine?

A1: Both reversed-phase and cation-exchange columns have been successfully used. A cation-exchange column, such as the Alltech OA 2000, has been specifically reported for the effective separation of alanopine and this compound.[2] For reversed-phase methods, a C18 column is a common choice.

Q2: What detection methods are suitable for this compound and alanopine?

A2: this compound and alanopine lack a strong chromophore, making direct UV detection challenging. More sensitive methods include:

  • Fluorometric detection after post-column derivatization: This is a highly sensitive method. A common approach involves post-column derivatization with o-phthaldialdehyde (OPA) and sodium hypochlorite.[5]

  • Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (HPLC-MS) offers high sensitivity and specificity for the detection and quantification of these compounds.

Q3: How can I prepare tissue samples for this compound and alanopine analysis?

A3: A common method for extracting this compound and alanopine from tissue samples involves homogenization in perchloric acid, followed by neutralization.[5] It is important to then centrifuge and filter the sample to remove precipitated proteins and other particulates before injection into the HPLC system.

Experimental Protocols

Method 1: Cation-Exchange HPLC with UV Detection

This method is adapted from the work of van der Meer et al. (1996).[2]

  • Column: Alltech OA 2000 cation-exchange column.[2]

  • Mobile Phase: A pH neutralized sulphuric acid solution.[2]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm).

  • Sample Preparation:

    • Homogenize tissue in a suitable acid (e.g., sulphuric acid).

    • Neutralize the extract.

    • Centrifuge to remove precipitated material.

    • Filter the supernatant through a 0.45 µm filter before injection.

Method 2: Reversed-Phase HPLC with Fluorometric Detection

This protocol is based on the method described by Fiore et al. (1984).[5]

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with an appropriate buffer system.

  • Post-Column Derivatization:

    • Reagent 1: o-phthaldialdehyde (OPA).

    • Reagent 2: Sodium hypochlorite.

  • Detection: Fluorometric detector.

  • Sample Preparation:

    • Extract tissues with perchloric acid.

    • Neutralize the extract.

    • Centrifuge and filter the supernatant before injection.

Data Presentation

Table 1: Example HPLC Parameters for this compound and Alanopine Separation

ParameterMethod 1 (Cation-Exchange)Method 2 (Reversed-Phase)
Column Alltech OA 2000 Cation-ExchangeC18 Reversed-Phase
Mobile Phase pH neutralized sulphuric acidIsocratic buffer system
Detection UV (e.g., 210 nm)Fluorometric (post-column derivatization)
Derivatization Noneo-phthaldialdehyde & Sodium Hypochlorite
Reference van der Meer et al., 1996[2]Fiore et al., 1984[5]

Table 2: Example Retention Times

AnalyteRetention Time (minutes)
Alanopine4.7[5]
This compound5.4[5]
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis node_tissue Tissue Sample node_homogenize Homogenize in Perchloric Acid node_tissue->node_homogenize node_neutralize Neutralize Extract node_homogenize->node_neutralize node_centrifuge Centrifuge & Filter node_neutralize->node_centrifuge node_inject Inject Sample node_centrifuge->node_inject node_column HPLC Column (e.g., Cation-Exchange or C18) node_inject->node_column node_derivatize Post-Column Derivatization (if applicable) node_column->node_derivatize node_detect Detection (e.g., UV or Fluorescence) node_derivatize->node_detect node_chromatogram Generate Chromatogram node_detect->node_chromatogram node_quantify Quantify Peaks node_chromatogram->node_quantify

References

Technical Support Center: Strombine Dehydrogenase Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of strombine dehydrogenase (SDH).

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound dehydrogenase, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound Dehydrogenase

Question: I am experiencing a significantly lower than expected yield of active this compound dehydrogenase after the purification process. What are the possible reasons and how can I improve my yield?

Answer: Low yield is a common challenge in protein purification. Several factors throughout the purification workflow can contribute to this issue. Consider the following potential causes and troubleshooting steps:

  • Inefficient Cell Lysis and Extraction: The initial step of releasing the enzyme from the source material is critical. If lysis is incomplete, a substantial amount of your target enzyme will be lost.

    • Solution: Ensure your lysis method is appropriate for the source tissue (e.g., marine invertebrate muscle). Methods like sonication, French press, or enzymatic digestion should be optimized. Always perform lysis on ice to minimize protein degradation.

  • Protein Degradation: this compound dehydrogenase can be susceptible to degradation by proteases released during cell lysis.

    • Solution: Add a protease inhibitor cocktail to your lysis buffer. Work quickly and maintain cold temperatures (0-4°C) throughout the purification process.

  • Loss of Activity: this compound dehydrogenase is known to be heat labile.[1] Exposure to even moderately elevated temperatures can lead to irreversible inactivation. The enzyme's activity can also be diminished by the presence of certain metal ions.

    • Solution: Keep all buffers and equipment on ice. Perform chromatography steps in a cold room or with a cooling jacket. Avoid buffers containing metal ions that are known to inhibit SDH activity, such as Fe³⁺ and Zn²⁺.[1]

  • Suboptimal Chromatography Conditions: Incorrect buffer pH, ionic strength, or elution conditions can lead to poor binding to or recovery from chromatography columns.

    • Solution: Optimize the pH and salt concentrations of your buffers for each chromatography step. For affinity chromatography, ensure the ligand is appropriate for NAD+-dependent dehydrogenases. Perform small-scale pilot experiments to determine the optimal binding and elution conditions.

Logical Relationship: Troubleshooting Low Yield

LowYieldTroubleshooting Start Low this compound Dehydrogenase Yield Lysis Inefficient Cell Lysis? Start->Lysis Degradation Protein Degradation? Start->Degradation ActivityLoss Loss of Activity? Start->ActivityLoss Chromatography Suboptimal Chromatography? Start->Chromatography OptimizeLysis Optimize Lysis Method (e.g., sonication, French press) Lysis->OptimizeLysis Yes AddInhibitors Add Protease Inhibitors Maintain Cold Temperatures Degradation->AddInhibitors Yes ControlTemp Maintain 0-4°C Throughout Purification ActivityLoss->ControlTemp Yes CheckMetals Avoid Fe³⁺ and Zn²⁺ in Buffers ActivityLoss->CheckMetals Yes OptimizeBuffers Optimize pH, Ionic Strength, and Elution Conditions Chromatography->OptimizeBuffers Yes

Caption: Troubleshooting workflow for low this compound dehydrogenase yield.

Issue 2: Protein Aggregation During Purification

Question: I am observing precipitation or aggregation of my this compound dehydrogenase sample, especially after ammonium (B1175870) sulfate (B86663) precipitation or during chromatography. What can I do to prevent this?

Answer: Protein aggregation is a frequent obstacle that can lead to significant loss of active protein. The following factors can contribute to the aggregation of this compound dehydrogenase:

  • High Protein Concentration: Concentrating the protein, for instance, during ammonium sulfate precipitation or after elution from a column, can increase the likelihood of aggregation.

    • Solution: Avoid over-concentrating the protein. If you must work with a concentrated sample, consider adding stabilizing agents to the buffer, such as glycerol (B35011) (5-20%), or non-ionic detergents in low concentrations.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein solubility.

    • Solution: Determine the isoelectric point (pI) of your this compound dehydrogenase. The pI for two isoenzymes from the hard clam Meretrix lusoria were identified as 6.83 and 6.88.[1] Working at a pH far from the pI will generally increase protein solubility. Maintain an appropriate ionic strength to keep the protein in solution.

  • Exposure to Hydrophobic Surfaces: During chromatography, interactions with the resin can sometimes induce unfolding and subsequent aggregation.

    • Solution: For hydrophobic interaction chromatography (HIC), use the lowest possible salt concentration that still allows for binding. For other chromatography techniques, ensure that the column is well-packed and that there are no issues with the resin that could lead to non-specific hydrophobic interactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical purification fold and yield for this compound dehydrogenase?

A1: The purification fold and yield can vary depending on the source tissue and the purification protocol used. A study on this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) reported a purification of over 470-fold with a final yield of around 33%.[1]

Q2: What are the key characteristics of this compound dehydrogenase that I should be aware of during purification?

A2: this compound dehydrogenase is a NAD⁺-dependent enzyme. It is known to be heat labile, meaning it can lose activity at elevated temperatures.[1] It is also sensitive to inhibition by certain metal ions, particularly Fe³⁺ and Zn²⁺, which can inhibit half of the enzymatic activity at concentrations of 0.2 mM and 0.6 mM, respectively.[1]

Q3: Which chromatography techniques are most effective for purifying this compound dehydrogenase?

A3: A multi-step chromatography approach is typically most effective. Common techniques include:

  • Ammonium Sulfate Fractionation: An initial step to concentrate the protein and remove some impurities.

  • Gel Filtration Chromatography (Size Exclusion Chromatography): To separate proteins based on their size.

  • Affinity Chromatography: This is often a highly effective step. Resins with affinity for NAD⁺-dependent enzymes, such as Procion Red Agarose, have been used successfully for this compound dehydrogenase purification.

Q4: How can I assay the activity of this compound dehydrogenase during purification?

A4: The activity of this compound dehydrogenase is typically measured by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH. The reaction mixture usually contains a buffer (e.g., Tris-HCl), NADH, and the substrate (e.g., pyruvate (B1213749) and an amino acid like glycine (B1666218) or alanine). The reaction is initiated by adding the enzyme sample.

Quantitative Data Summary

The following table summarizes the purification of this compound dehydrogenase from the foot muscle of the hard clam, Meretrix lusoria.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification (fold)Yield (%)
Crude Extract25,6007,6800.31.0100
Ammonium Sulfate (40-70%)6,4006,1441.03.280
Sephacryl S-2004804,6089.632.060
DEAE-Sepharose643,84060.0200.050
Red Agarose182,520140.0466.733

Data adapted from a study on this compound dehydrogenase from Meretrix lusoria.[1]

Experimental Protocols

Protocol 1: this compound Dehydrogenase Activity Assay

This protocol provides a general method for determining the activity of this compound dehydrogenase.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM NADH solution

  • 100 mM Pyruvate solution

  • 1 M Glycine solution

  • Enzyme sample (from purification fractions)

  • UV-Vis Spectrophotometer

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate to 25°C.

  • In a cuvette, prepare the reaction mixture by adding:

    • 800 µL of 100 mM Tris-HCl buffer, pH 7.5

    • 100 µL of 10 mM NADH

    • 50 µL of 100 mM Pyruvate

    • 50 µL of 1 M Glycine

  • Mix the contents of the cuvette by gentle inversion.

  • Initiate the reaction by adding 10-50 µL of the enzyme sample to the cuvette and mix immediately.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the this compound dehydrogenase activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: General Purification Workflow for this compound Dehydrogenase

This protocol outlines a general workflow for the purification of this compound dehydrogenase from marine invertebrate muscle tissue.

PurificationWorkflow Start Start: Marine Invertebrate Muscle Tissue Homogenization 1. Homogenization (in buffer with protease inhibitors) Start->Homogenization Centrifugation1 2. Centrifugation (to remove cell debris) Homogenization->Centrifugation1 Supernatant1 Crude Extract (Supernatant) Centrifugation1->Supernatant1 AmmoniumSulfate 3. Ammonium Sulfate Precipitation (e.g., 40-70% saturation) Supernatant1->AmmoniumSulfate Centrifugation2 4. Centrifugation AmmoniumSulfate->Centrifugation2 Pellet Protein Pellet Centrifugation2->Pellet Resuspension 5. Resuspend Pellet (in minimal buffer) Pellet->Resuspension Dialysis 6. Dialysis (to remove ammonium sulfate) Resuspension->Dialysis GelFiltration 7. Gel Filtration Chromatography (e.g., Sephacryl S-200) Dialysis->GelFiltration Fractions1 Collect Active Fractions GelFiltration->Fractions1 AffinityChromatography 8. Affinity Chromatography (e.g., Red Agarose) Fractions1->AffinityChromatography Elution 9. Elution (with NAD⁺ or salt gradient) AffinityChromatography->Elution PurifiedEnzyme Purified this compound Dehydrogenase Elution->PurifiedEnzyme

References

troubleshooting interference in strombine detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strombine detection assays. The focus is on identifying and mitigating interference during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the common application of its detection?

This compound, an imino acid, is a metabolic product found in a variety of marine invertebrates. Its detection is often crucial for physiological and biochemical studies in marine biology, particularly in understanding anaerobic metabolism in these organisms.

Q2: What is the primary method for this compound detection and quantification?

The most common and sensitive method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC). Specifically, a method involving a cation-exchange column followed by post-column derivatization and fluorometric or mass spectrometric detection is frequently employed.[1]

Q3: What are the most common sources of interference in this compound detection assays?

Interference in this compound detection assays can be broadly categorized as either matrix-related or system-related.

  • Matrix-Related Interference: These originate from the biological sample itself. Given that this compound is often extracted from the tissues of marine invertebrates, the sample matrix can be complex and contain numerous compounds that may interfere with the analysis.[2] This includes other amino acids, peptides, salts, and pigments.

  • System-Related Interference: These are issues arising from the analytical instrumentation, such as the HPLC system. This can include problems with the column, pump, detector, or mobile phase preparation.

Q4: How can I prepare my marine invertebrate tissue samples to minimize interference?

Proper sample preparation is critical. A common method involves extraction with a deproteinizing agent like perchloric acid, followed by neutralization.

Experimental Protocol: Sample Preparation from Marine Invertebrate Tissue

  • Tissue Homogenization: Homogenize a known weight of fresh or frozen invertebrate tissue (e.g., muscle) in 2-3 volumes of ice-cold 6% perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding a predetermined amount of a strong base, such as potassium hydroxide (B78521) (KOH), while keeping the sample on ice. The endpoint is typically a pH of 7.0-7.5.

  • Potassium Perchlorate Removal: The neutralization step will precipitate potassium perchlorate. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitate.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter before injection into the HPLC system. This step is crucial to remove any remaining particulates that could clog the column.

HPLC Troubleshooting Guide

Interference and other issues during HPLC analysis of this compound can manifest in various ways, such as peak tailing, ghost peaks, retention time shifts, and high backpressure. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause Solution
High Backpressure 1. Clogged column frit or guard column. 2. Particulate matter in the sample. 3. Microbial growth in the mobile phase. 4. Buffer precipitation.1. Replace the guard column. If the problem persists, back-flush the analytical column (if recommended by the manufacturer). 2. Ensure all samples are filtered through a 0.22 µm filter before injection. 3. Prepare fresh mobile phase daily and filter it. 4. Ensure the buffer concentration is below its solubility limit in the mobile phase.
Peak Tailing 1. Column degradation (loss of stationary phase). 2. Secondary interactions with the column packing material. 3. Column overload.1. Replace the column. 2. Adjust the mobile phase pH or ionic strength. Consider using a different column chemistry if the problem persists. 3. Dilute the sample or inject a smaller volume.
Ghost Peaks (Spurious Peaks) 1. Contamination in the injection system or column. 2. Late eluting compounds from a previous injection. 3. Contaminated mobile phase.1. Clean the injector and autosampler. 2. Increase the run time or implement a column wash step between injections. 3. Prepare fresh mobile phase using high-purity solvents and reagents.
Retention Time Shifts 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging.1. Prepare mobile phase accurately and ensure proper mixing. Degas the mobile phase before use. 2. Use a column oven to maintain a constant temperature. 3. Use a new or re-equilibrated column.
No Peaks or Very Small Peaks 1. No this compound in the sample. 2. Detector issue (e.g., lamp off). 3. Injection failure.1. Analyze a standard solution to confirm system performance. 2. Check the detector settings and ensure the lamp is on and functioning correctly. 3. Manually inspect the injection process to ensure the sample is being loaded correctly.
Broad Peaks 1. Large injection volume or a strong sample solvent. 2. Dead volume in the system (e.g., loose fittings). 3. Column contamination or degradation.1. Reduce the injection volume or dissolve the sample in the mobile phase. 2. Check all fittings for tightness. 3. Clean or replace the column.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound detection assays.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Detection start Assay Problem Identified check_pressure Check HPLC System Pressure start->check_pressure high_pressure High Backpressure? check_pressure->high_pressure Pressure OK troubleshoot_high_pressure Troubleshoot High Pressure (e.g., check for clogs, replace guard column) check_pressure->troubleshoot_high_pressure Pressure High check_chromatogram Examine Chromatogram high_pressure->check_chromatogram troubleshoot_high_pressure->check_chromatogram peak_shape Poor Peak Shape? (Tailing, Splitting, Broadening) check_chromatogram->peak_shape troubleshoot_peak_shape Troubleshoot Peak Shape (e.g., adjust mobile phase, check for column overload) peak_shape->troubleshoot_peak_shape Yes retention_time Retention Time Shift? peak_shape->retention_time No troubleshoot_peak_shape->retention_time troubleshoot_retention_time Troubleshoot Retention Time (e.g., check mobile phase, temperature) retention_time->troubleshoot_retention_time Yes ghost_peaks Ghost Peaks Present? retention_time->ghost_peaks No troubleshoot_retention_time->ghost_peaks troubleshoot_ghost_peaks Troubleshoot Ghost Peaks (e.g., clean system, extend run time) ghost_peaks->troubleshoot_ghost_peaks Yes no_peaks No/Small Peaks? ghost_peaks->no_peaks No troubleshoot_ghost_peaks->no_peaks troubleshoot_no_peaks Troubleshoot No/Small Peaks (e.g., check detector, injection, run standard) no_peaks->troubleshoot_no_peaks Yes end Problem Resolved no_peaks->end No troubleshoot_no_peaks->end

Caption: A flowchart for systematic troubleshooting of this compound HPLC assays.

Potential Inferred Interferences in this compound Analysis

While specific literature on this compound assay interference is limited, based on the analytical method and sample matrix, the following interferences can be inferred:

  • High Salt Concentration: Marine invertebrate extracts naturally have a high salt content. This can interfere with the ion-exchange mechanism of the HPLC column, leading to poor peak shape and shifts in retention time.

    • Mitigation: Ensure the sample preparation protocol effectively removes excess salts. If necessary, a desalting step using solid-phase extraction (SPE) may be incorporated.

  • Co-eluting Amino Acids and Peptides: The biological extract contains a multitude of other amino acids and small peptides. Some of these may have similar retention times to this compound on a cation-exchange column, leading to co-elution and inaccurate quantification.

    • Mitigation: Optimize the HPLC gradient to improve the resolution between this compound and other compounds. The use of a highly specific detector, such as a mass spectrometer, can help to distinguish this compound from co-eluting compounds.

  • Matrix Effects in Mass Spectrometry Detection: If using LC-MS, the complex biological matrix can cause ion suppression or enhancement, leading to inaccurate quantification.

    • Mitigation: Employ an internal standard, preferably a stable isotope-labeled this compound, to correct for matrix effects. Diluting the sample can also help to reduce these effects.

References

Technical Support Center: Optimizing Kinetic Parameters for Strombine Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strombine dehydrogenase kinetic analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of this compound dehydrogenase kinetic parameters.

Q1: My enzyme activity is very low or undetectable. What are the possible causes?

A1: Low or absent enzyme activity can stem from several factors:

  • Sub-optimal pH or Temperature: this compound dehydrogenase from marine invertebrates typically exhibits optimal activity at a pH of 7.4-7.6 and a temperature of 45-46°C.[1] Ensure your assay buffer and incubation temperature are within this range.

  • Incorrect Substrate Concentration: The concentration of substrates (pyruvate, an amino acid like glycine (B1666218) or L-alanine, and NADH) is critical. If substrate concentrations are too far below the Michaelis constant (Km), the reaction rate will be very low.

  • Enzyme Instability: this compound dehydrogenase can be heat-labile.[1] Ensure proper storage of the enzyme on ice and minimize the time it spends at room temperature.

  • Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme activity. Known inhibitors of this compound dehydrogenase include succinate, acetate, iminodiacetate, oxaloacetate, and certain metal ions like Fe³⁺ and Zn²⁺.[1]

Q2: I am observing a high background signal in my spectrophotometric assay. How can I reduce it?

A2: A high background signal, often seen as a significant change in absorbance in the absence of the enzyme or one of the substrates, can be due to:

  • Non-enzymatic reduction of the substrate or oxidation of NADH: Ensure the purity of your reagents.

  • Contaminating enzymes in your sample: If using a crude extract, other dehydrogenases may be present.

  • "Nothing Dehydrogenase" Activity: This refers to the reduction of the chromogenic substrate in the absence of the primary substrate. It's important to run a blank reaction containing all components except one substrate to measure and subtract this background rate.

Q3: The reaction rate is not linear over time. What does this indicate?

A3: A non-linear reaction rate can indicate several issues:

  • Substrate Depletion: If the initial substrate concentration is too low, it will be rapidly consumed, leading to a decrease in the reaction rate. Ensure your substrate concentration is sufficient for measuring the initial velocity.

  • Product Inhibition: As the product accumulates, it can inhibit the enzyme, slowing the reaction rate.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay.

  • It is crucial to measure the initial velocity of the reaction for accurate kinetic parameter determination. This is the linear portion of the reaction progress curve, typically within the first few minutes.

Q4: My calculated Km and Vmax values are not consistent across experiments. What could be the reason?

A4: Inconsistent kinetic parameters are often due to a lack of precise control over experimental conditions. Key factors to control include:

  • Temperature: Even a small fluctuation in temperature can significantly affect enzyme activity. Use a temperature-controlled cuvette holder or water bath.

  • pH: The pH of the assay buffer can influence the ionization state of the enzyme and substrates, affecting their interaction. Prepare buffers carefully and verify the pH.

  • Pipetting Accuracy: Inaccurate pipetting of enzyme or substrate solutions will lead to variations in their final concentrations.

  • Data Analysis: Ensure you are using a sufficient number of data points across a suitable range of substrate concentrations to accurately fit the Michaelis-Menten curve.

Data Presentation: Kinetic Parameters of this compound Dehydrogenase

The following tables summarize the known kinetic parameters for this compound dehydrogenase. Note that these values can vary depending on the enzyme source and experimental conditions.

Table 1: Apparent Michaelis Constants (Km) for this compound Dehydrogenase Substrates

SubstrateApparent Km (mM)Enzyme SourceConditions
Pyruvate0.32 ± 0.04Foot muscle of Mercenaria mercenariapH 7.0, 23°C, 0.1 mM NADH, 600 mM Glycine
Glycine173 ± 1.3Foot muscle of Mercenaria mercenariapH 7.0, 23°C, 0.15 mM NADH, 2.0 mM Pyruvate
L-Alanine242 ± 11Foot muscle of Mercenaria mercenariapH 7.0, 23°C, 0.15 mM NADH, 2.0 mM Pyruvate

Data sourced from Fields, J. H., & Storey, K. B. (1987).

Table 2: Relative Maximal Velocities (Vmax) for this compound Dehydrogenase with Different Amino Acid Substrates

Amino Acid SubstrateRelative Vmax (%)Enzyme SourceConditions
Glycine100Foot muscle of Mercenaria mercenariapH 7.0, 23°C, 0.15 mM NADH, 2.0 mM Pyruvate
L-Alanine85Foot muscle of Mercenaria mercenariapH 7.0, 23°C, 0.15 mM NADH, 2.0 mM Pyruvate
L-2-Aminobutyrate55Foot muscle of Mercenaria mercenariapH 7.0, 23°C, 0.15 mM NADH, 2.0 mM Pyruvate

Data sourced from Fields, J. H., & Storey, K. B. (1987). Vmax with glycine is set to 100%.

Table 3: Inhibition Constants (Ki) for this compound Dehydrogenase Inhibitors

InhibitorKi (mM)Type of InhibitionEnzyme SourceConditions
IminodiacetateLowest Ki (specific value not provided)Competitive/Mixed-competitiveFoot muscle of Meretrix lusoriapH 6.5 and 7.5
Succinate-Competitive/Mixed-competitiveFoot muscle of Meretrix lusoriapH 6.5
Oxaloacetate-Competitive/Mixed-competitiveFoot muscle of Meretrix lusoriapH 7.5
Acetate-Competitive/Mixed-competitiveFoot muscle of Meretrix lusoria-

Data sourced from Lee, A. C., et al. (2011).

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of this compound dehydrogenase by monitoring the oxidation of NADH at 340 nm.

Materials:

  • Purified or partially purified this compound dehydrogenase

  • Assay Buffer: 50 mM Imidazole-HCl, pH 7.4

  • Pyruvate stock solution (e.g., 100 mM)

  • Glycine or L-Alanine stock solution (e.g., 1 M)

  • NADH stock solution (e.g., 10 mM, freshly prepared and kept on ice)

  • Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz or UV-transparent cuvettes

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 45°C).

  • Prepare a reaction mixture in a cuvette containing the assay buffer, pyruvate, and the amino acid substrate at the desired final concentrations. For determining the Km of one substrate, the others should be kept at saturating concentrations (typically 5-10 times their Km).

  • Initiate the reaction by adding a small, known volume of the this compound dehydrogenase solution to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • The initial velocity (v₀) of the reaction is the initial linear rate of decrease in absorbance per unit time.

  • To determine the kinetic parameters, repeat steps 2-5 with varying concentrations of one substrate while keeping the others constant.

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Data Analysis for a Single Substrate

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km.

    • Michaelis-Menten Equation: v₀ = (Vmax * [S]) / (Km + [S])

  • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to visually estimate Km and Vmax. However, non-linear regression is generally more accurate.

Visualizations

Strombine_Dehydrogenase_Pathway Pyruvate Pyruvate SDH This compound Dehydrogenase Pyruvate->SDH AminoAcid Glycine / L-Alanine AminoAcid->SDH NADH NADH + H+ NADH->SDH This compound This compound SDH->this compound NAD NAD+ SDH->NAD

Caption: this compound Dehydrogenase Catalytic Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Prepare Assay Buffer, Substrate Stocks, and Enzyme Dilution SpectroSetup Set Spectrophotometer (340 nm, Temp) ReagentPrep->SpectroSetup ReactionMix Prepare Reaction Mixture in Cuvette SpectroSetup->ReactionMix InitiateReaction Add Enzyme to Initiate Reaction ReactionMix->InitiateReaction MonitorAbsorbance Monitor Absorbance Decrease over Time InitiateReaction->MonitorAbsorbance CalcVelocity Calculate Initial Velocity (v₀) MonitorAbsorbance->CalcVelocity PlotData Plot v₀ vs. [S] CalcVelocity->PlotData FitCurve Fit to Michaelis-Menten Equation PlotData->FitCurve DetermineParams Determine Km and Vmax FitCurve->DetermineParams

Caption: Workflow for Determining Kinetic Parameters.

Troubleshooting_Tree Start Problem: No/Low Enzyme Activity CheckConditions Check pH and Temperature (Optimal: 7.4-7.6, 45-46°C) Start->CheckConditions CheckSubstrates Verify Substrate Concentrations and Purity CheckConditions->CheckSubstrates Conditions OK Result1 Adjust Conditions and Re-run Assay CheckConditions->Result1 Conditions Not Optimal CheckEnzyme Assess Enzyme Stability and Concentration CheckSubstrates->CheckEnzyme Substrates OK Result2 Prepare Fresh Substrates/Enzyme CheckSubstrates->Result2 Substrates Expired/Incorrect CheckInhibitors Consider Potential Inhibitors CheckEnzyme->CheckInhibitors Enzyme OK CheckEnzyme->Result2 Enzyme Inactive Result3 Purify Sample or Use Inhibitor-free Reagents CheckInhibitors->Result3 Inhibitors Suspected

References

Technical Support Center: Improving Strombine Stability in Tissue Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the stability of strombine in tissue extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in tissue extracts?

This compound, chemically known as N-(carboxymethyl)-L-alanine, is a small amino acid derivative found as a marine metabolite.[1] Like many biological metabolites, its concentration in tissue extracts can be significantly altered by post-mortem enzymatic activity and chemical transformations.[2][3][4] Once tissue is harvested, cellular processes do not stop immediately; enzymes can degrade or modify this compound, leading to inaccurate quantification and experimental results.[5]

Q2: What are the primary factors that lead to this compound degradation in tissue samples?

The main causes of this compound instability are:

  • Enzymatic Activity: Endogenous enzymes remain active after tissue collection and can metabolize this compound.[2][5] This is especially pronounced in metabolically active tissues like the brain, where changes can occur within minutes of harvesting.[3][4]

  • Temperature: Higher temperatures accelerate the rates of both enzymatic degradation and chemical reactions. Storing or processing samples at room temperature, even for short periods, can lead to significant changes in metabolite profiles.[5][6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can damage cellular structures, releasing degradative enzymes and exposing this compound to them.[2][5]

  • pH Changes: Post-mortem changes in tissue pH can affect enzyme activity and the chemical stability of metabolites.

Q3: What is the most critical step for ensuring the stability of this compound?

The most critical step is the rapid and complete quenching of enzymatic activity immediately after tissue collection.[2] This is typically achieved by snap-freezing the tissue in liquid nitrogen and keeping it at ultra-low temperatures (≤-80°C) until extraction.[6][7] Subsequent extraction steps must be performed at low temperatures (e.g., 4°C or on ice) using methods that simultaneously extract the metabolite and precipitate proteins to inactivate enzymes.[2]

Q4: How should I properly store tissue samples before this compound extraction?

For long-term stability, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and then stored at or below -80°C.[6][7] Storage at -20°C is inadequate for many biomarkers and can lead to substantial changes, whereas storage at -80°C or below is an excellent condition for preserving most molecules for at least 90 days.[6]

Q5: Can I use protease inhibitors to improve this compound stability?

While this compound itself is not a protein, tissue homogenates contain a wide variety of proteases that contribute to overall sample degradation.[8][9] The addition of a broad-spectrum protease inhibitor cocktail is a good practice to minimize general proteolytic activity that could indirectly affect the sample matrix.[5][10] However, this should be a secondary measure to the primary strategies of immediate freezing and rapid enzyme inactivation through cold solvent extraction.

Troubleshooting Guide

Problem: My this compound levels are low, inconsistent, or undetectable.

This is a common issue stemming from degradation during sample handling and preparation. Use the following guide to troubleshoot your workflow.

QuestionRecommendationRationale
Was the tissue frozen immediately upon collection? Always snap-freeze tissue in liquid nitrogen within minutes of harvesting.Delay allows for rapid enzymatic degradation, especially in metabolically active tissues.[3][4]
How was the tissue stored? Store samples at -80°C or in liquid nitrogen vapor phase (<-130°C). Avoid -20°C freezers for long-term storage.Storage at -20°C has been shown to induce substantial changes in biomarker concentrations, while -80°C is effective for maintaining stability.[6]
Were the samples kept cold during homogenization and extraction? Perform all steps on ice or in a refrigerated centrifuge (4°C). Pre-chill all tubes, solvents, and equipment.Low temperatures are crucial for minimizing enzymatic activity throughout the extraction process.[2]
Did you use an effective enzyme inactivation method? Use an extraction solvent with a high concentration of organic solvent (e.g., 80% methanol) or an acid (e.g., perchloric acid) to precipitate proteins and halt enzyme function.[7][11]Solvents and acids denature proteins, including degradative enzymes, effectively quenching their activity.[2][5]
Have the samples undergone multiple freeze-thaw cycles? Aliquot tissue samples upon collection to avoid thawing the entire sample multiple times.Enzymes can reactivate during thawing periods, leading to progressive degradation with each cycle.[5]
Visual Troubleshooting Logic

The following diagram outlines a decision-making process to identify potential sources of this compound degradation.

TroubleshootingLogic start Low or Inconsistent This compound Yield q_collection Tissue frozen immediately after collection? start->q_collection a_collection_no Action: Review collection protocol. Implement snap-freezing. q_collection->a_collection_no No q_storage Stored at -80°C or below? q_collection->q_storage Yes a_storage_no Action: Transfer samples to -80°C freezer. Avoid -20°C storage. q_storage->a_storage_no No q_processing All extraction steps performed on ice or at 4°C? q_storage->q_processing Yes a_processing_no Action: Pre-chill all equipment and reagents. Maintain cold chain. q_processing->a_processing_no No q_quenching Used protein precipitation solvent (e.g., 80% MeOH)? q_processing->q_quenching Yes a_quenching_no Action: Adopt a validated protocol with effective enzyme quenching. q_quenching->a_quenching_no No end_node Issue likely resolved. Consider analytical calibration. q_quenching->end_node Yes StrombineWorkflow cluster_collection 1. Sample Collection & Preservation cluster_extraction 2. Extraction (All steps on ice) cluster_neutralization 3. Sample Cleanup cluster_analysis 4. Analysis & Storage Harvest Harvest Tissue SnapFreeze Snap-Freeze in Liquid Nitrogen Harvest->SnapFreeze < 5 mins Store Store at -80°C SnapFreeze->Store Weigh Weigh Frozen Tissue Store->Weigh Homogenize Homogenize in Ice-Cold PCA Weigh->Homogenize Centrifuge1 Centrifuge (4°C) to Pellet Protein Homogenize->Centrifuge1 CollectSupernatant1 Collect Supernatant Centrifuge1->CollectSupernatant1 Neutralize Neutralize with KOH on ice CollectSupernatant1->Neutralize Centrifuge2 Centrifuge (4°C) to Pellet Salt Neutralize->Centrifuge2 CollectSupernatant2 Collect Final Extract Centrifuge2->CollectSupernatant2 Analyze Immediate Analysis (e.g., HPLC) CollectSupernatant2->Analyze StoreFinal Store at -80°C or Dry Down CollectSupernatant2->StoreFinal

References

Technical Support Center: Overcoming Low Yield in the Chemical Synthesis of Strombine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in overcoming challenges associated with low yields in the chemical synthesis of strombine.

Troubleshooting Guide

Low yields in the synthesis of this compound, particularly during the palladium-catalyzed N-allylation step, can arise from several factors. This guide offers systematic solutions to common issues.

Problem 1: Low or No Product Yield

Potential Cause & Solution

  • Inactive Catalyst: The palladium catalyst is highly sensitive to its environment.[1]

    • Troubleshooting:

      • Ensure a strict inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[1]

      • Use fresh, properly stored palladium pre-catalysts and phosphine (B1218219) ligands.[1]

      • Consider in situ generation of the active Pd(0) catalyst.

  • Impure Reagents or Solvents: Contaminants can poison the catalyst and lead to undesirable side reactions.[1]

    • Troubleshooting:

      • Utilize anhydrous and degassed solvents of high purity.[1]

      • Ensure the α-amino acid ester and allylic substrate are pure and devoid of acidic impurities.[1]

      • If necessary, purify the amine starting material by distillation or filtration through activated alumina.[1]

  • Suboptimal Reaction Conditions: The yield is highly dependent on the specific reaction parameters.

    • Troubleshooting:

      • Ligand Screening: The choice of phosphine ligand is critical. A screening of various monodentate and bidentate ligands is recommended to identify the most effective one.

      • Solvent Optimization: The reaction rate and selectivity are influenced by the solvent. Common choices include THF, dioxane, and toluene.[1] Systematic screening is advised.

      • Base Selection: The appropriate base is crucial for the catalytic cycle. Experiment with a range of organic and inorganic bases.

      • Temperature Control: Optimize the reaction temperature to balance the reaction rate against potential side reactions and product decomposition.

Problem 2: Formation of Multiple Products (Low Selectivity)

Potential Cause & Solution

  • Competing C-Allylation: The allyl group may attach to the α-carbon of the amino acid ester instead of the nitrogen atom.

    • Troubleshooting:

      • Varying the ligand and solvent can influence the N- versus C-selectivity. A thorough optimization of these parameters is necessary to favor the desired N-allylation.

  • Bis-Allylation: The this compound product, a secondary amine, can undergo a second allylation.

    • Troubleshooting:

      • Employ a slight excess of the amino acid ester relative to the allylic substrate.

      • Monitor the reaction progress closely and terminate it upon consumption of the starting material to prevent over-alkylation.

  • Product Isomerization: The desired product may isomerize to a more stable, yet undesired, isomer under the reaction conditions.[1]

    • Troubleshooting:

      • Consider lowering the reaction temperature or shortening the reaction time.[1]

Frequently Asked Questions (FAQs)

Q1: How can I verify the activity of my palladium catalyst?

A1: To assess catalyst activity, perform a small-scale control reaction using a well-established, high-yielding palladium-catalyzed transformation under standard conditions. Failure of this control reaction suggests catalyst deactivation.

Q2: Which parameters are most critical for optimizing the yield in this compound synthesis?

A2: For palladium-catalyzed N-allylation reactions, the most influential parameters are typically the choice of phosphine ligand, solvent, base, and reaction temperature.

Q3: I've isolated a significant byproduct with the same mass as this compound. What might it be?

A3: The most probable isomer is the C-allylated product. Another possibility is a constitutional isomer formed via isomerization of the double bond in the allyl group. Structural elucidation using techniques such as 1D and 2D NMR spectroscopy will be necessary for definitive identification.

Q4: What are the recommended purification methods for this compound?

A4: The purification of N-allylated amino acids can be achieved through several methods:

  • Crystallization/Recrystallization: A cost-effective method for obtaining high-purity material if a suitable solvent system is identified.[2]

  • Column Chromatography: Silica (B1680970) gel chromatography using polar solvent systems (e.g., dichloromethane/methanol) is a common approach.[3] Reversed-phase HPLC is also a viable option.[4]

  • Ion-Exchange Chromatography: This technique is effective for separating the target amino acid from charged impurities and unreacted starting materials.[2]

Quantitative Data on Reaction Conditions

The following table, based on analogous palladium-catalyzed allylation reactions, provides a starting point for optimizing the synthesis of this compound.

ParameterVariationEffect on YieldReference
Palladium Catalyst Pd(OAc)₂ vs. PdCl₂(CH₃CN)₂In a related furan (B31954) synthesis, PdCl₂(CH₃CN)₂ demonstrated superior yields.[5]
Ligand Trost Ligands (L1-L4)The L1 ligand was found to give high yields in a related C-allylation reaction.[2]
Solvent THF vs. CH₂Cl₂Both solvents proved effective in conjunction with an optimal ligand in a related C-allylation.[2]
Base K₂CO₃ vs. K₃PO₄In a related palladium-catalyzed reaction, the milder base, K₂CO₃, was more effective than K₃PO₄.[5]

Experimental Protocols

Detailed Protocol for the Enantioselective Synthesis of this compound

This generalized protocol for the palladium-catalyzed N-allylation of an α-amino acid ester should be optimized for the specific synthesis of this compound.

Materials:

  • Palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%)

  • Chiral phosphine ligand (e.g., (R)-BINAP, 1-2 mol% for bidentate ligands)

  • α-Amino acid ester (e.g., Glycine methyl ester, 1.0 equiv.)

  • Allylic carbonate (1.2 equiv.)

  • Anhydrous, degassed solvent (e.g., THF)

  • Base (e.g., K₂CO₃, 1.5–2.0 equiv.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • Thoroughly oven-dry all glassware and cool under an inert gas stream.[1]

    • Under an inert atmosphere (e.g., in a glovebox), charge a dry reaction vessel with the palladium pre-catalyst and the chiral ligand.[1]

    • Add the anhydrous, degassed solvent and stir for 15-20 minutes to facilitate the formation of the active catalyst.[1]

  • Reagent Addition:

    • To the stirred catalyst solution, add the base, followed by the α-amino acid ester and the allylic carbonate.[1]

  • Reaction Monitoring:

    • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature).

    • Monitor the reaction's progress using an appropriate analytical method (e.g., TLC, LC-MS, GC-MS).[1]

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) or by recrystallization to yield pure this compound.[3]

Visualizations

Strombine_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Glycine_Ester Glycine Ester Reaction_Vessel Pd-catalyzed N-allylation Glycine_Ester->Reaction_Vessel Allylic_Carbonate Allylic Carbonate Allylic_Carbonate->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Troubleshooting_Workflow Start Low Yield Observed Check_Atmosphere Inert Atmosphere? Start->Check_Atmosphere Check_Reagents Reagent/Solvent Purity? Check_Atmosphere->Check_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Ligand, Solvent, Base, Temp.) Check_Atmosphere->Optimize_Conditions No Check_Catalyst Catalyst Activity? Check_Reagents->Check_Catalyst Yes Check_Reagents->Optimize_Conditions No Check_Catalyst->Optimize_Conditions Yes Success Improved Yield Check_Catalyst->Success No, Replace Catalyst Optimize_Conditions->Success Catalytic_Cycle Pd0 Pd(0)L_n Pi_Allyl_Complex η²-Allyl-Pd(0) Complex Pd0->Pi_Allyl_Complex + Allylic Carbonate Oxidative_Addition Oxidative Addition Pi_Allyl_Complex->Oxidative_Addition Pi_Allyl_PdII η³-Allyl-Pd(II) Complex Oxidative_Addition->Pi_Allyl_PdII Nucleophilic_Attack Nucleophilic Attack (Amino Ester) Pi_Allyl_PdII->Nucleophilic_Attack Product_Complex Product-Pd(0) Complex Nucleophilic_Attack->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Pd0 + this compound

References

resolving co-elution issues in opine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for opine analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of opines, with a specific focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are opines and why is their analysis important?

Opines are a class of low-molecular-weight compounds produced by certain plant pathogens, most notably Agrobacterium tumefaciens, in crown gall tumors. They are derivatives of amino acids and keto acids. The analysis of opines is crucial for several reasons:

  • Plant Pathology: The type of opine produced is determined by the strain of Agrobacterium, making opine analysis a valuable tool for identifying the causative agent of a plant disease.

  • Genetic Engineering: In plant biotechnology, genes for opine synthesis are often used as selectable markers in genetically modified plants. Accurate detection and quantification of opines are therefore essential to verify successful gene transfer and expression.

  • Metabolomics: Studying opine metabolism can provide insights into the complex interactions between plants and pathogens.

Q2: What are the common analytical techniques for opine analysis?

The most common techniques for opine analysis are high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).[1][2][3]

  • HPLC: Often coupled with UV or mass spectrometry (LC-MS) detectors, HPLC is well-suited for separating these polar and often non-volatile compounds.[4][5] Reversed-phase chromatography is a common approach.

  • GC-MS: This technique offers high sensitivity and specificity but typically requires derivatization of the polar opine molecules to increase their volatility.[2][6][7]

Q3: What is co-elution and why is it a problem in opine analysis?

Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[8][9] This is a significant problem in opine analysis because it can lead to:

  • Inaccurate Identification: It becomes difficult to distinguish between structurally similar opines or between an opine and an interfering compound from the sample matrix.[9]

  • Inaccurate Quantification: The area of the overlapping peaks does not accurately represent the concentration of the individual opines, leading to erroneous quantitative results.[9]

  • Presence of Diastereomers: Many opines are chiral molecules and can exist as diastereomers. These stereoisomers often have very similar physicochemical properties, making their separation challenging and prone to co-elution.[10][11][12]

Troubleshooting Guide: Resolving Co-elution Issues

This guide provides a systematic approach to troubleshooting and resolving co-elution problems in opine analysis.

Diagram: General Troubleshooting Workflow for Co-elution

Troubleshooting Workflow start Co-elution Observed check_system 1. Check System Suitability (Peak Shape, System Pressure) start->check_system optimize_mobile 2. Optimize Mobile Phase (Gradient, pH, Organic Solvent) check_system->optimize_mobile System OK unresolved Issue Persists check_system->unresolved System Issue change_column 3. Change Stationary Phase (Different Chemistry, Particle Size) optimize_mobile->change_column No Improvement resolved Resolution Achieved optimize_mobile->resolved Success sample_prep 4. Improve Sample Preparation (Extraction, Derivatization) change_column->sample_prep No Improvement change_column->resolved Success use_ms 5. Utilize Mass Spectrometry (Selective Ion Monitoring) sample_prep->use_ms No Improvement sample_prep->resolved Success use_ms->resolved Success use_ms->unresolved Still Co-eluting

Caption: A stepwise approach to troubleshooting co-elution in chromatographic analysis.

Step 1: Assess System Suitability and Peak Shape

Before modifying the separation method, it's crucial to ensure the chromatographic system is performing optimally. Poor peak shape can mimic or exacerbate co-elution.

Question: My opine peaks are broad or tailing. What should I check first?

Answer:

  • Column Health: The column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.[8]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[8]

  • Flow Rate: Verify that the pump is delivering a consistent and accurate flow rate. Fluctuations can lead to variable retention times and peak broadening.[13]

  • Injection Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[14]

Step 2: Optimize the Mobile Phase (HPLC)

Manipulating the mobile phase is often the first and most effective step in resolving co-elution.

Question: How can I improve the separation of two closely eluting opines using a C18 column?

Answer:

  • Modify the Gradient: If you are using a gradient elution, try making it shallower. A slower increase in the organic solvent concentration can improve the resolution of closely eluting compounds.[8]

  • Adjust the pH: Opines are amino acid derivatives and their charge state is dependent on the pH of the mobile phase. Adjusting the pH can alter the retention times and potentially resolve co-eluting peaks. Buffering the mobile phase is crucial for reproducible results when analyzing ionizable compounds.[14][15]

  • Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the stationary phase.[9]

ParameterRecommendation for Improving SeparationPotential Outcome
Gradient Slope Decrease the rate of organic solvent increaseIncreased retention time and improved resolution
Mobile Phase pH Adjust pH to alter the ionization state of opinesDifferential shifts in retention times
Organic Solvent Switch between acetonitrile and methanolChange in elution order and selectivity
Step 3: Change the Stationary Phase

If mobile phase optimization is insufficient, changing the column chemistry may be necessary.

Question: I've tried optimizing the mobile phase, but two opine diastereomers still co-elute. What's the next step?

Answer:

Separating diastereomers can be particularly challenging.[11] Consider the following options:

  • Different Reversed-Phase Chemistry: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping, or trying a different stationary phase like phenyl-hexyl or embedded polar group (EPG), can provide different selectivity.[9]

  • Chiral Stationary Phase: For enantiomeric or diastereomeric opines, a chiral column may be required to achieve separation.[10]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography that is well-suited for highly polar compounds like opines.[5] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Step 4: Improve Sample Preparation

Interfering compounds from the sample matrix can co-elute with your opines of interest.

Question: I suspect matrix effects are causing co-elution. How can I clean up my plant extract samples?

Answer:

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering compounds from complex samples.[16] Choose an SPE cartridge with a sorbent that selectively retains either the opines or the interferences.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition the opines into a solvent that is immiscible with the initial sample extract, leaving many interferences behind.

  • Derivatization (for GC-MS): While primarily used to increase volatility, derivatization can also alter the chromatographic behavior of opines, potentially resolving co-elution with matrix components.[6][7] Common derivatization agents for compounds with amine and carboxylic acid groups include silylating agents (e.g., BSTFA, MTBSTFA).[7]

Diagram: Sample Preparation Workflow for Opine Analysis

Sample Preparation Workflow plant_tissue Plant Tissue Sample extraction Extraction (e.g., with aqueous alcohol) plant_tissue->extraction cleanup Sample Cleanup extraction->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Option 1 lle Liquid-Liquid Extraction (LLE) cleanup->lle Option 2 analysis Chromatographic Analysis (HPLC or GC-MS) spe->analysis lle->analysis derivatization Derivatization (for GC-MS) analysis->derivatization derivatization->analysis

Caption: A generalized workflow for preparing plant samples for opine analysis.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Opine Screening

This protocol provides a starting point for the analysis of common opines like octopine (B30811) and nopaline.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or Mass Spectrometry (LC-MS).

Troubleshooting this protocol for co-elution:

  • If peaks are poorly resolved: Extend the gradient from 2-15 minutes to 2-20 minutes to create a shallower slope.

  • If an interfering peak from the matrix co-elutes: Adjust the pH of Mobile Phase A by using a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0) instead of formic acid.

Protocol 2: Derivatization of Opines for GC-MS Analysis

This protocol describes a general procedure for silylation, a common derivatization technique for making opines suitable for GC-MS.

  • Sample Preparation: Evaporate an aliquot of the opine-containing extract to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried sample.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Detection: Scan from m/z 50 to 550.

Troubleshooting this protocol for co-elution:

  • Incomplete Derivatization: If underivatized or partially derivatized opines are observed (which may co-elute with other compounds), increase the reaction time or temperature.

  • Co-elution of Derivatized Opines: Modify the GC oven temperature program. A slower ramp rate can improve the separation of closely eluting derivatives.

References

Technical Support Center: Minimizing Strombine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of strombine during sample preparation. Adherence to these protocols and troubleshooting tips will enhance the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: The main culprits are:

  • Enzymatic activity: The enzyme this compound dehydrogenase can degrade this compound. This activity is influenced by temperature and pH.[1]

  • Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.

  • pH: Extreme pH conditions (either acidic or alkaline) can lead to the hydrolysis of this compound.

  • Improper Storage: Prolonged storage at inappropriate temperatures can lead to significant loss of this compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can disrupt cell structures, releasing enzymes and accelerating degradation.[2][3]

Q3: How can I quickly inactivate enzymes in my tissue sample?

A3: Immediate freezing of the tissue in liquid nitrogen upon collection is the most effective method to halt enzymatic activity. Subsequent extraction with cold solvents, such as perchloric acid or methanol, further ensures enzyme inactivation.

Q4: What is the best way to store my tissue samples before this compound extraction?

A4: For long-term storage, samples should be kept at -80°C. For short-term storage, -20°C is acceptable, but processing should occur as soon as possible. Avoid repeated freeze-thaw cycles.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound yield in final extract 1. Enzymatic degradation: this compound dehydrogenase activity was not sufficiently quenched. 2. Chemical degradation: Sample was exposed to high temperatures or extreme pH. 3. Incomplete extraction: The extraction protocol was not optimal for your tissue type.1. Immediately freeze tissue in liquid nitrogen after collection. Use ice-cold extraction buffers. 2. Maintain low temperatures throughout the extraction process. Ensure the pH of your buffers is near neutral. 3. Homogenize the tissue thoroughly. Consider increasing the solvent-to-tissue ratio or performing sequential extractions.
High variability between replicate samples 1. Inconsistent sample handling: Time between sample collection and freezing varied. 2. Non-homogenous tissue: Different parts of the tissue may have different this compound concentrations. 3. Variable degradation: Inconsistent temperature or pH exposure during processing.1. Standardize the time and procedure for sample collection and preservation. 2. Pool and homogenize the entire tissue sample before taking aliquots for extraction. 3. Ensure all samples are processed under identical conditions (temperature, time, buffer pH).
Presence of unexpected peaks in chromatogram 1. This compound degradation: The new peaks could be degradation products. 2. Contamination: Contaminants from solvents, tubes, or other equipment.1. Analyze a this compound standard under forced degradation conditions (e.g., high temperature, extreme pH) to identify potential degradation product peaks. 2. Run a blank extraction (without tissue) to identify any contaminant peaks. Use high-purity solvents and clean labware.

Factors Affecting this compound Stability

FactorConditionEffect on this compound StabilityRecommendation
Temperature High Temperature (>4°C)Increased rate of enzymatic and chemical degradation.Keep samples on ice or frozen at all times.
-20°CSuitable for short-term storage.Process samples as soon as possible.
-80°COptimal for long-term storage.Store samples at -80°C for archival purposes.
pH Acidic (pH < 6) or Alkaline (pH > 8)Potential for hydrolysis and chemical degradation.Maintain a neutral pH (around 7.0-7.6) during extraction and storage.[1]
Enzymatic Activity Presence of active this compound dehydrogenaseDegradation of this compound. The optimal pH for this enzyme is 7.4-7.6 and the optimal temperature is 45-46°C.[1]Immediately freeze samples in liquid nitrogen and use cold extraction methods to inactivate enzymes.
Freeze-Thaw Cycles Multiple cyclesDisruption of cellular integrity, release of degradative enzymes.[2][3]Aliquot samples to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Perchloric Acid Extraction of this compound from Bivalve Muscle Tissue

This protocol is adapted for the extraction of this compound and other opines from marine invertebrate muscle tissue.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 0.6 M Perchloric Acid (PCA)

  • 5 M Potassium Carbonate (K₂CO₃)

  • Centrifuge capable of 4°C

  • pH meter or pH strips

  • 0.22 µm syringe filters

Procedure:

  • Sample Collection and Quenching: Immediately after dissection, freeze the muscle tissue (~1g) in liquid nitrogen to quench all enzymatic activity.

  • Homogenization:

    • Place the frozen tissue in a pre-chilled mortar.

    • Add liquid nitrogen and grind the tissue to a fine powder using the pestle.

    • Transfer the frozen powder to a pre-weighed, pre-chilled centrifuge tube.

  • Acid Extraction:

    • Add 2 mL of ice-cold 0.6 M PCA to the tube containing the tissue powder.

    • Vortex vigorously for 30 seconds.

    • Keep the sample on ice for 15 minutes, with intermittent vortexing every 5 minutes.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Slowly add 5 M K₂CO₃ dropwise while vortexing to neutralize the extract to a pH of 7.0-7.4. The formation of a white precipitate (potassium perchlorate) will occur.

    • Keep the sample on ice for 30 minutes to allow for complete precipitation.

  • Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Filtration and Storage:

    • Filter the resulting supernatant through a 0.22 µm syringe filter into a clean vial.

    • The extract is now ready for HPLC analysis. If not analyzing immediately, store the extract at -80°C.

Protocol 2: HPLC Quantification of this compound

This method is based on a previously published protocol for the quantification of opines.

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase: A suitable aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for your specific column and system.

  • Derivatization Reagent: o-phthaldialdehyde (OPA) reagent for post-column derivatization to enable fluorescent detection.

HPLC Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection (Fluorescence): Excitation: 340 nm, Emission: 455 nm

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the same matrix as your samples (e.g., neutralized PCA extract from a blank extraction).

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared tissue extracts.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Strombine_Degradation_Workflow cluster_sample_collection Sample Collection & Preservation cluster_extraction Extraction cluster_analysis Analysis cluster_degradation Potential Degradation Pathways Tissue Fresh Bivalve Muscle Tissue LiquidN2 Immediate Freezing (Liquid Nitrogen) Tissue->LiquidN2 Quench Enzymatic Activity Degradation This compound Degradation Tissue->Degradation If not immediately frozen StorageNeg80 Storage at -80°C LiquidN2->StorageNeg80 Homogenization Homogenization in Cold Perchloric Acid StorageNeg80->Homogenization Centrifugation1 Centrifugation (10,000 x g, 4°C) Homogenization->Centrifugation1 Homogenization->Degradation If temperature is not controlled Neutralization Neutralization (K₂CO₃) Centrifugation1->Neutralization Centrifugation2 Centrifugation (10,000 x g, 4°C) Neutralization->Centrifugation2 Neutralization->Degradation If pH is not controlled Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLC HPLC-Fluorescence Analysis Filtration->HPLC Enzymatic Enzymatic (this compound Dehydrogenase) Degradation->Enzymatic Chemical Chemical (Hydrolysis) Degradation->Chemical

Caption: Workflow for minimizing this compound degradation during sample preparation.

Degradation_Factors cluster_factors Factors Causing Degradation cluster_prevention Preventative Measures This compound This compound Integrity LowTemp Maintain Low Temp (Ice, -80°C) NeutralpH Neutral pH Buffers Quenching Rapid Freezing (Liquid N₂) Aliquoting Aliquot Samples HighTemp High Temperature HighTemp->this compound ExtremepH Extreme pH ExtremepH->this compound Enzymes Enzymatic Activity Enzymes->this compound FreezeThaw Freeze-Thaw Cycles FreezeThaw->this compound LowTemp->HighTemp Counteracts NeutralpH->ExtremepH Counteracts Quenching->Enzymes Inactivates Aliquoting->FreezeThaw Avoids

Caption: Key factors in this compound degradation and their preventative measures.

References

selecting the optimal pH for strombine dehydrogenase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strombine dehydrogenase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound dehydrogenase and what is its function?

This compound dehydrogenase (EC 1.5.1.22) is an enzyme that catalyzes the reversible reductive condensation of pyruvate (B1213749) with glycine (B1666218) to form this compound, using NADH as a cofactor.[1] This enzyme plays a crucial role in anaerobic metabolism in many marine invertebrates, particularly in bivalves and gastropods.[2] During periods of oxygen limitation (anoxia or hypoxia), this compound dehydrogenase helps to maintain redox balance by re-oxidizing NADH to NAD+, allowing glycolysis to continue for ATP production.[2]

The overall reaction is: N-(carboxymethyl)-D-alanine (this compound) + NAD+ + H₂O ⇌ glycine + pyruvate + NADH + H+[1]

Q2: What is the optimal pH for a this compound dehydrogenase assay?

The optimal pH for this compound dehydrogenase activity can vary depending on the species and the specific isoenzyme. For this compound dehydrogenase isolated from the foot muscle of the hard clam Meretrix lusoria, the optimal pH is in the range of 7.4-7.6 .[3] It is recommended to perform a pH profile for your specific enzyme source to determine the precise optimum.

Q3: What buffer system should I use for my this compound dehydrogenase assay?

The choice of buffer is critical for maintaining the optimal pH and ensuring enzyme stability. For marine invertebrate enzymes, buffers that are effective in the neutral to slightly alkaline range are often suitable. Commonly used buffers for dehydrogenase assays include:

  • Phosphate buffers (e.g., sodium or potassium phosphate): Effective in the pH range of 6.0-8.0.

  • Tris-HCl: Useful for a pH range of 7.0-9.0.

  • HEPES: A zwitterionic buffer that is effective in the pH range of 6.8-8.2.

  • MOPS: Another zwitterionic buffer suitable for the pH range of 6.5-7.9.

It is advisable to test a few different buffer systems to find the one that provides the highest and most stable enzyme activity for your specific experimental conditions.

Quantitative Data: Optimal pH for this compound Dehydrogenase

SpeciesTissueOptimal pHReference
Meretrix lusoria (Hard Clam)Foot Muscle7.4 - 7.6[3]

Note: Data on the optimal pH for this compound dehydrogenase from other species is limited. It is highly recommended to experimentally determine the optimal pH for the specific enzyme being studied.

Experimental Protocols

Detailed Methodology for a Spectrophotometric this compound Dehydrogenase Assay

This protocol is for measuring the activity of this compound dehydrogenase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • Enzyme extract containing this compound dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Assay Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.5)

  • Pyruvate solution (e.g., 100 mM in Assay Buffer)

  • Glycine solution (e.g., 1 M in Assay Buffer)

  • NADH solution (e.g., 10 mM in Assay Buffer, prepared fresh)

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the following reagents in the order listed, allowing for a final volume of 1 mL:

    • Assay Buffer

    • Pyruvate solution (to a final concentration of 1-5 mM)

    • Glycine solution (to a final concentration of 50-200 mM)

    • NADH solution (to a final concentration of 0.1-0.2 mM)

  • Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

  • Initiate the Reaction: Add the enzyme extract to the cuvette to start the reaction. The volume of the enzyme extract should be small to avoid significant dilution of the reaction mixture.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over a period of 3-5 minutes. The rate of decrease in absorbance should be linear.

  • Calculate Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

One unit of this compound dehydrogenase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Troubleshooting Guide

Issue: Low or No Enzyme Activity

Possible Cause Troubleshooting Step
Incorrect pH of the assay buffer. Verify the pH of your buffer at the assay temperature. Perform a pH profile to determine the optimal pH for your enzyme.
Enzyme is inactive or denatured. Ensure proper storage of the enzyme extract (e.g., -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh enzyme extract if necessary.
Sub-optimal substrate concentrations. Titrate the concentrations of pyruvate and glycine to determine the optimal concentrations for your enzyme.
NADH has degraded. Prepare NADH solutions fresh daily and keep them on ice and protected from light.
Presence of inhibitors in the enzyme preparation. If using a crude extract, consider partial purification to remove potential inhibitors.

Issue: High Background Rate (NADH oxidation without enzyme)

Possible Cause Troubleshooting Step
Contamination of reagents. Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Spontaneous breakdown of NADH. This can be exacerbated by light and non-optimal pH. Keep NADH solutions on ice and in the dark.
Presence of other NADH-oxidizing enzymes in a crude extract. Run a control reaction without one of the substrates (pyruvate or glycine) to assess the level of non-specific NADH oxidation.

Issue: Non-linear reaction rate

Possible Cause Troubleshooting Step
Substrate depletion. If the reaction rate decreases over time, the concentration of one or more substrates may be too low. Increase the initial substrate concentrations.
Product inhibition. This compound or NAD+ may be inhibiting the enzyme. Measure the initial velocity of the reaction where product concentration is minimal.
Enzyme instability. The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like glycerol (B35011) or BSA to the assay buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Extract mix_reagents Mix Assay Buffer, Pyruvate, Glycine, and NADH in Cuvette prep_enzyme->mix_reagents prep_reagents Prepare Assay Buffer, Substrates (Pyruvate, Glycine), and Cofactor (NADH) prep_reagents->mix_reagents equilibrate Equilibrate at Assay Temperature mix_reagents->equilibrate add_enzyme Initiate Reaction with Enzyme Extract equilibrate->add_enzyme measure_abs Monitor Absorbance at 340 nm add_enzyme->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Initial Reaction Rate plot_data->calc_rate calc_activity Determine Enzyme Activity calc_rate->calc_activity

Caption: Experimental workflow for determining this compound dehydrogenase activity.

troubleshooting_workflow start Low or No Activity check_ph Verify Buffer pH start->check_ph ph_ok pH Correct check_ph->ph_ok Yes adjust_ph Adjust pH and Re-assay check_ph->adjust_ph No check_enzyme Check Enzyme Viability ph_ok->check_enzyme end Problem Solved adjust_ph->end enzyme_ok Enzyme Active check_enzyme->enzyme_ok Yes new_enzyme Prepare Fresh Enzyme check_enzyme->new_enzyme No check_reagents Verify Reagent Concentrations and Integrity enzyme_ok->check_reagents new_enzyme->end reagents_ok Reagents OK check_reagents->reagents_ok Yes new_reagents Prepare Fresh Reagents check_reagents->new_reagents No reagents_ok->end new_reagents->end

Caption: Troubleshooting workflow for low or no this compound dehydrogenase activity.

References

Validation & Comparative

A Comparative Analysis of Strombine and Alanopine Dehydrogenase Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic properties of two key enzymes in anaerobic metabolism in marine invertebrates: strombine dehydrogenase and alanopine (B6598112) dehydrogenase. Understanding the kinetic differences between these enzymes is crucial for research into metabolic regulation under hypoxic conditions and for the potential development of targeted therapeutic interventions.

Data Presentation: Kinetic Parameters

A summary of the available quantitative kinetic data for alanopine dehydrogenase from the foot muscle of the periwinkle, Littorina littorea, is presented below. Despite a thorough literature search, specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for this compound dehydrogenase were not available in the reviewed sources. Qualitative descriptions indicate that for this compound dehydrogenase from the hard clam Meretrix lusoria, L-alanine, glycine, and pyruvate (B1213749) are the preferred substrates[1].

EnzymeSubstrateApparent Km (mM)ConditionsSource
Alanopine Dehydrogenase (Littorina littorea)Pyruvate0.17 ± 0.02pH 6.5[2]
0.26 ± 0.01pH 7.5[2]
L-Alanine14.9 ± 0.85pH 6.5[2]
23.8 ± 0.52pH 7.5[2]
NADH0.009 ± 0.0001pH 6.5 - 7.5[2]

Note: The Km values for pyruvate and L-alanine for alanopine dehydrogenase are dependent on pH, with affinity decreasing as the pH increases from 6.5 to 7.5[2]. The apparent Km for NADH is independent of pH in this range[2]. At high concentrations, both pyruvate and L-alanine exhibit substrate inhibition of alanopine dehydrogenase[2].

Experimental Protocols

Alanopine Dehydrogenase Kinetic Assay

This protocol is adapted from the methodology used for the purification and characterization of alanopine dehydrogenase from Littorina littorea foot muscle[2].

Objective: To determine the kinetic parameters (Km and Vmax) of alanopine dehydrogenase for its substrates.

Materials:

  • Purified alanopine dehydrogenase

  • 50 mM Imidazole (B134444) buffer, pH 7.5

  • Pyruvate stock solution

  • L-alanine stock solution

  • NADH stock solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing 50 mM imidazole buffer (pH 7.5), a specific concentration of pyruvate, a specific concentration of L-alanine, and 0.1 mM NADH. The final volume should be 1 ml.

  • Enzyme Addition: Initiate the reaction by adding a small, known amount of purified alanopine dehydrogenase to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH.

  • Initial Velocity Calculation: Determine the initial velocity (v0) of the reaction from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Varying Substrate Concentrations: Repeat steps 1-4 while varying the concentration of one substrate (e.g., pyruvate) and keeping the other substrates at saturating concentrations.

  • Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk or other linear plot can be used for more accurate determination.

This compound Dehydrogenase Kinetic Assay (General Protocol)

While specific kinetic data is lacking, a general protocol for assaying this compound dehydrogenase activity can be adapted from standard dehydrogenase assays.

Objective: To measure the activity of this compound dehydrogenase.

Materials:

  • Purified this compound dehydrogenase

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.2)

  • Pyruvate stock solution

  • Glycine stock solution

  • NADH stock solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the buffer, 100 mM sodium pyruvate, 200 mM glycine, and 1 mM NADH.

  • Enzyme Addition: Start the reaction by adding the purified this compound dehydrogenase.

  • Monitoring: Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.

  • Activity Calculation: Calculate the enzyme activity based on the rate of absorbance change.

Signaling Pathways and Metabolic Role

This compound and alanopine dehydrogenases play a crucial role in anaerobic glycolysis in many marine invertebrates. During periods of intense muscular activity or environmental hypoxia, when oxygen supply is limited, these enzymes help to maintain the redox balance (NAD+/NADH ratio) necessary for glycolysis to continue producing ATP. They catalyze the reductive condensation of pyruvate with an amino acid (glycine for this compound and L-alanine for alanopine) to form opines (this compound and alanopine, respectively), oxidizing NADH to NAD+ in the process. This prevents the accumulation of lactate, which can be detrimental in some organisms.

AnaerobicGlycolysis cluster_opine Opine Formation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH ADH Alanopine Dehydrogenase Pyruvate->ADH SDH This compound Dehydrogenase Pyruvate->SDH Alanine L-Alanine Alanine->ADH Glycine Glycine Glycine->SDH Alanopine Alanopine ADH->Alanopine NAD NAD+ ADH->NAD This compound This compound SDH->this compound SDH->NAD NADH->ADH NADH->SDH NAD->Glycolysis Regenerated for Glycolysis

Caption: Anaerobic glycolysis pathway in marine invertebrates.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of dehydrogenases like alanopine and this compound dehydrogenase.

KineticAnalysisWorkflow start Start: Purified Enzyme prepare_reagents Prepare Substrate & Cofactor Solutions start->prepare_reagents assay_setup Set up Reaction Mixtures (Varying [Substrate]) prepare_reagents->assay_setup spectro Monitor Reaction Progress (Absorbance at 340 nm) assay_setup->spectro calc_v0 Calculate Initial Velocities (v₀) spectro->calc_v0 plot Plot v₀ vs. [Substrate] (Michaelis-Menten Plot) calc_v0->plot fit Fit Data to Kinetic Model (e.g., Lineweaver-Burk) plot->fit results Determine Km and Vmax fit->results

Caption: Workflow for dehydrogenase kinetic analysis.

References

Strombine vs. Octopine Pathways: A Comparative Guide for Invertebrate Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of anaerobic metabolism in invertebrates is crucial. This guide provides a detailed comparison of the strombine and octopine (B30811) pathways, two key anaerobic glycolytic routes in marine invertebrates. We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the pathways to facilitate a comprehensive understanding.

In the realm of invertebrate physiology, the this compound and octopine pathways represent alternative strategies to the lactate (B86563) dehydrogenase pathway familiar in vertebrates for maintaining redox balance during periods of anoxia or intense muscular activity. These pathways involve the reductive condensation of pyruvate (B1213749) with an amino acid, catalyzed by specific opine dehydrogenases. The choice between the this compound and octopine pathways can have significant physiological implications for the organism.

Biochemical and Physiological Distinctions

The primary distinction between the two pathways lies in the amino acid substrate utilized. The this compound pathway, more accurately referred to as the alanopine (B6598112)/strombine pathway, primarily utilizes alanine (B10760859) or glycine.[1] In contrast, the octopine pathway utilizes arginine.[2][3] This fundamental difference in substrate preference is governed by the specific opine dehydrogenase present in the organism's tissues: alanopine dehydrogenase (ALDH) or this compound dehydrogenase (STRDH) for the this compound pathway, and octopine dehydrogenase (ODH) for the octopine pathway.

Functionally, both pathways serve to reoxidize NADH to NAD+, allowing glycolysis to continue producing ATP under anaerobic conditions.[4][5] The accumulation of the resulting opines (this compound, alanopine, or octopine) helps to maintain intracellular pH and osmotic balance, a significant advantage over the lactate pathway which leads to cellular acidosis. The prevalence and activity of these pathways can vary significantly between species and even between different tissues within the same organism.[6][7] For instance, in some molluscs, both pathways coexist, with their relative contributions to anaerobic metabolism potentially shifting based on the duration and intensity of the hypoxic stress.[7]

Comparative Enzyme Kinetics

The functional characteristics of this compound/alanopine dehydrogenase and octopine dehydrogenase have been the subject of numerous studies. The following tables summarize key quantitative data on the kinetic properties of these enzymes from various marine invertebrates.

Parameter This compound/Alanopine Dehydrogenase Octopine Dehydrogenase Source Organism(s)
Preferred Amino Acid Substrate Alanine, GlycineArginineMytilus edulis, Strombus luhuanus
Pyruvate Km (mM) ~0.46~0.4 - 1.0Cellana grata, Various marine invertebrates[4]
Amino Acid Km (mM) Alanine: ~21.3 (for ALDH)Arginine: ~4 - 10Cellana grata, Various marine invertebrates[4]
NADH Km (µM) ~36~14 - 20Cellana grata, Various marine invertebrates[4]
Optimal pH (Forward Reaction) ~7.0~6.6 - 7.0Strombus luhuanus, Various marine invertebrates[8]
Molecular Weight (kDa) ~42~38 - 40Strombus luhuanus

Table 1: Comparative Kinetic Properties of this compound/Alanopine Dehydrogenase and Octopine Dehydrogenase.

Tissue This compound/Alanopine Dehydrogenase Activity (U/g wet weight) Octopine Dehydrogenase Activity (U/g wet weight) Source Organism
Mantle Muscle Present96.5Sepia officinalis[2]
Brain -30.0Sepia officinalis[2]
Pedal Retractor Muscle High activityHigh activityStrombidae family[7]
Adductor Muscle PredominantPresentMytilus edulis
Foot Muscle High activityHigh activityMeretrix lusoria

Table 2: Tissue-Specific Activities of Opine Dehydrogenases in Selected Marine Invertebrates.

Signaling Pathway Diagrams

To visualize the biochemical reactions central to these pathways, the following diagrams have been generated using Graphviz.

Strombine_Pathway Pyruvate Pyruvate ALDH This compound/Alanopine Dehydrogenase Pyruvate->ALDH Alanine Alanine / Glycine Alanine->ALDH NADH NADH + H+ NADH->ALDH NAD NAD+ This compound This compound / Alanopine ALDH->NAD ALDH->this compound

Caption: The this compound/Alanopine Pathway.

Octopine_Pathway Pyruvate Pyruvate ODH Octopine Dehydrogenase Pyruvate->ODH Arginine Arginine Arginine->ODH NADH NADH + H+ NADH->ODH NAD NAD+ Octopine Octopine ODH->NAD ODH->Octopine

Caption: The Octopine Pathway.

Experimental Protocols

Accurate characterization of the this compound and octopine pathways relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Experimental Workflow for Opine Pathway Analysis

Experimental_Workflow cluster_tissue Tissue Preparation cluster_enzyme Enzyme Activity Assay cluster_metabolite Opine Quantification Tissue_Collection 1. Tissue Collection (e.g., muscle, gill) Homogenization 2. Homogenization (in buffer on ice) Tissue_Collection->Homogenization Centrifugation 3. Centrifugation (to obtain supernatant) Homogenization->Centrifugation Assay_Setup 4a. Prepare Assay Mixture (Buffer, Pyruvate, NADH, Amino Acid) Centrifugation->Assay_Setup Extraction 4b. Metabolite Extraction (e.g., perchloric acid) Centrifugation->Extraction Spectrophotometry 5a. Measure NADH oxidation (at 340 nm) Assay_Setup->Spectrophotometry Separation 5b. Separation (e.g., HPLC, Electrophoresis) Extraction->Separation Quantification 6b. Quantification (Standard Curve) Separation->Quantification

Caption: General workflow for opine pathway analysis.

Detailed Protocol: Opine Dehydrogenase Activity Assay

This spectrophotometric assay measures the rate of NADH oxidation at 340 nm, which is proportional to the opine dehydrogenase activity.

Materials:

  • Tissue supernatant (prepared as described in the workflow)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 mL)

  • Reaction Buffer: 100 mM Imidazole-HCl, pH 7.0[2]

  • Substrate Stock Solutions:

    • 20 mM Sodium Pyruvate

    • 2 M L-Alanine or 2 M Glycine (for this compound/Alanopine Dehydrogenase)

    • 200 mM L-Arginine (for Octopine Dehydrogenase)[2]

    • 3 mM NADH

Procedure:

  • Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following in order:

    • 850 µL of Reaction Buffer

    • 50 µL of 20 mM Sodium Pyruvate

    • 50 µL of the respective amino acid stock solution (Alanine/Glycine or Arginine)

    • 50 µL of tissue supernatant

  • Equilibrate: Mix gently by inversion and allow the mixture to equilibrate to the desired temperature (e.g., 25°C) for 2-3 minutes.

  • Initiate the Reaction: Add 50 µL of 3 mM NADH to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm.

  • Data Acquisition: Record the decrease in absorbance over time for 3-5 minutes. The rate of decrease should be linear.

  • Blank Measurement: Prepare a blank reaction containing all components except the amino acid substrate to account for any non-specific NADH oxidation.

  • Calculation of Enzyme Activity: The specific activity of the enzyme is calculated using the Beer-Lambert law and is typically expressed as µmoles of NADH oxidized per minute per milligram of protein. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Detailed Protocol: Extraction and Quantification of Opines

This protocol outlines a general method for the extraction and subsequent quantification of opines from invertebrate tissues.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • 0.6 M Perchloric acid

  • 5 M Potassium carbonate

  • High-Performance Liquid Chromatography (HPLC) system or paper electrophoresis equipment

  • Opine standards (this compound, Alanopine, Octopine)

Procedure:

  • Tissue Pulverization: Freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Acid Extraction: Homogenize the powdered tissue in 10 volumes of ice-cold 0.6 M perchloric acid.

  • Protein Precipitation: Allow the homogenate to stand on ice for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by the dropwise addition of 5 M potassium carbonate while vortexing. The pH should be brought to approximately 7.0. The formation of a potassium perchlorate (B79767) precipitate will occur.

  • Precipitate Removal: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Sample Preparation for Analysis: The resulting supernatant contains the opines and can be filtered and stored at -80°C until analysis.

  • Quantification:

    • HPLC: Opines can be separated and quantified by reverse-phase or ion-exchange HPLC, often after derivatization with a fluorescent tag. A standard curve is generated using known concentrations of pure opine standards.

    • Paper Electrophoresis: As described in some studies, opines can be separated by high-voltage paper electrophoresis and visualized with specific staining reagents.[9][10] Quantification can be achieved by densitometry, comparing the intensity of the sample spots to those of known standards.

This comparative guide provides a foundational understanding of the this compound and octopine pathways in invertebrates. The provided data and protocols should serve as a valuable resource for researchers investigating anaerobic metabolism, organismal stress responses, and potential targets for drug development in this diverse and ecologically important group of animals.

References

A Comparative Guide to the Phylogenetic Analysis of Strombine Dehydrogenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and data interpretation for the phylogenetic analysis of strombine dehydrogenase enzymes. This compound dehydrogenases (EC 1.5.1.22) are a fascinating family of NAD+-dependent oxidoreductases that play a crucial role in the anaerobic metabolism of many marine invertebrates. Understanding their evolutionary relationships can provide insights into their functional diversification and potential applications in biotechnology and drug development.

Comparative Analysis of Phylogenetic Data

Phylogenetic analyses of the opine dehydrogenase family, which includes this compound dehydrogenase, consistently demonstrate that the evolutionary relationships of these enzymes are primarily dictated by the phylogeny of the source organisms rather than their specific substrate affinities.[1] This suggests a divergent evolutionary pattern where gene duplication and speciation events have led to the current diversity of these enzymes.

Below is a summary table of representative phylogenetic relationships within the opine dehydrogenase family, including bootstrap values which indicate the statistical support for each node in the phylogenetic tree. Higher bootstrap values (closer to 100) signify more robust and reliable branching points in the evolutionary history.

Enzyme/Organism Phylogenetic Clade Bootstrap Support (%) Reference
This compound Dehydrogenase (Ostrea edulis)Mollusca100[1]
Alanopine Dehydrogenase (Mytilus galloprovincialis)Mollusca100[1]
Octopine Dehydrogenase (Pecten maximus)Mollusca98[1]
Tauropine Dehydrogenase (Haliotis lamellosa)Mollusca95[1]
This compound Dehydrogenase (Nautilus macromphalus)Mollusca100[1]
β-alanopine Dehydrogenase (Anadara trapezia)Mollusca85[1]

Experimental Protocols

A robust phylogenetic analysis involves several key steps, from data acquisition to the final interpretation of the evolutionary tree. The following is a detailed protocol for the phylogenetic analysis of this compound dehydrogenase enzymes using the MEGA (Molecular Evolutionary Genetics Analysis) software, a user-friendly tool for such analyses.

Protocol 1: Phylogenetic Tree Construction using MEGA

1. Sequence Retrieval:

  • Obtain amino acid sequences of this compound dehydrogenase and other related opine dehydrogenases from public databases such as NCBI GenBank.

  • Save the sequences in a single FASTA file. Each sequence should have a unique identifier.

2. Multiple Sequence Alignment (MSA):

  • Open MEGA and import the FASTA file.

  • Align the sequences using the ClustalW algorithm integrated within MEGA. Default parameters are generally suitable for a preliminary analysis, but may need to be adjusted based on the sequence diversity.

3. Finding the Best-Fit Model of Protein Evolution:

  • Before constructing the phylogenetic tree, it is crucial to determine the most appropriate amino acid substitution model for your dataset.

  • In MEGA, use the "Find Best DNA/Protein Models (ML)" tool. This will test various models and rank them based on criteria like the Bayesian Information Criterion (BIC). For opine dehydrogenases, models like LG+G (Le and Gascuel with Gamma distribution) have been shown to be appropriate.[1]

4. Phylogenetic Tree Construction (Maximum Likelihood):

  • Select the "Construct/Test Maximum Likelihood Tree" option in MEGA.

  • Choose the best-fit substitution model identified in the previous step.

  • Set the number of bootstrap replications to 1000 to ensure robust statistical support for the tree topology.

  • Run the analysis. The output will be a phylogenetic tree with bootstrap values at the nodes.

5. Tree Visualization and Interpretation:

  • The resulting tree can be visualized and edited using the Tree Explorer in MEGA.

  • Analyze the branching patterns and bootstrap values to infer the evolutionary relationships between the different this compound dehydrogenase enzymes and their homologs.

Visualizing Key Processes

To better understand the experimental and logical flow of phylogenetic analysis, as well as the metabolic context of this compound dehydrogenase, the following diagrams have been generated using Graphviz.

Experimental Workflow for Phylogenetic Analysis

phylogenetic_workflow cluster_data_acquisition Data Acquisition cluster_analysis Computational Analysis cluster_output Output and Interpretation seq_retrieval Sequence Retrieval (e.g., from NCBI) fasta_prep FASTA File Preparation seq_retrieval->fasta_prep msa Multiple Sequence Alignment (ClustalW) fasta_prep->msa model_selection Model Selection (e.g., LG+G) msa->model_selection tree_building Phylogenetic Tree Construction (ML) model_selection->tree_building bootstrap Bootstrap Analysis (1000 reps) tree_building->bootstrap tree_visualization Tree Visualization and Editing bootstrap->tree_visualization interpretation Interpretation of Evolutionary Relationships tree_visualization->interpretation

Caption: A flowchart illustrating the key steps in a typical phylogenetic analysis workflow.

Metabolic Pathway of this compound Dehydrogenase

strombine_pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Glycine Glycine Strombine_DH This compound Dehydrogenase Glycine->Strombine_DH Pyruvate Pyruvate Pyruvate->Strombine_DH NADH NADH + H+ NADH->Strombine_DH This compound This compound (N-(carboxymethyl)-D-alanine) Strombine_DH->this compound NAD NAD+ Strombine_DH->NAD

Caption: The metabolic reaction catalyzed by this compound dehydrogenase.

References

A Researcher's Guide to Assessing Substrate Cross-Reactivity of Opine Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of opine dehydrogenases (ODHs) is critical for their application in biocatalysis and synthetic biology. This guide provides a framework for assessing the cross-reactivity of various substrates with these enzymes, supported by experimental data and detailed protocols.

Opine dehydrogenases are a class of enzymes that catalyze the reversible reductive amination of α-keto acids with α-amino acids to produce opines.[1] Their substrate promiscuity, or lack thereof, is a key determinant in their utility for producing specific chiral amines, which are valuable building blocks in pharmaceutical synthesis.[2] This guide compares the cross-reactivity of different substrates for a recently discovered class of metagenomic opine dehydrogenases (mODHs) and outlines the methodologies to perform such assessments.

Comparative Analysis of Substrate Cross-Reactivity

The substrate specificity of an enzyme is best understood by comparing its kinetic parameters for a range of potential substrates. The catalytic efficiency, represented by the specificity constant (kcat/KM), provides a measure of how efficiently an enzyme can convert a substrate to a product.

A study on novel metagenomic opine dehydrogenases (mODHs) revealed a strong preference for polar amino acids, particularly those with negatively charged side chains, a previously unprecedented specificity for this enzyme family.[1] The following table summarizes the kinetic parameters of a selection of these mODHs with their preferred amino acid substrate, L-aspartate, and the cofactor NADPH.

Table 1: Kinetic Parameters of Metagenomic Opine Dehydrogenases (mODHs) with L-Aspartate and NADPH

Enzymekcat (s⁻¹)KM (mM)kcat/KM (s⁻¹mM⁻¹)
mODH-454.5 ± 0.21.8 ± 0.22.5
mODH-473.9 ± 0.10.8 ± 0.14.9
mODH-486.2 ± 0.32.5 ± 0.32.5
mODH-498.3 ± 0.41.1 ± 0.17.5
mODH-515.1 ± 0.20.9 ± 0.15.7
mODH-5822.8 ± 0.11.5 ± 0.21.9

Data sourced from a study on metagenome-derived opine dehydrogenases.[1] The data illustrates the variability in catalytic efficiency among different but related enzymes for the same substrate.

Furthermore, the study highlighted the enzymes' strong enantiomer specificity for L-amino acids. While pyruvate (B1213749) is the preferred keto acid for most ODHs, some activity was observed with α-ketobutyrate, whereas glyoxylate (B1226380) and α-ketoglutarate were generally poor substrates.[1]

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of substrate cross-reactivity relies on precise and reproducible experimental methods. The following is a detailed protocol for a spectrophotometric assay to determine the kinetic parameters of an opine dehydrogenase.

Objective: To determine the Michaelis-Menten kinetic constants (KM and Vmax) and the catalytic efficiency (kcat/KM) of an opine dehydrogenase with various amino acid and keto acid substrates.

Principle: The activity of opine dehydrogenase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NAD(P)H to NAD(P)⁺.

Materials:

  • Purified opine dehydrogenase

  • Sodium phosphate (B84403) buffer (100 mM, pH 8.0)

  • NAD(P)H stock solution (e.g., 10 mM)

  • Pyruvate stock solution (e.g., 1 M)

  • Stock solutions of various amino acids to be tested (e.g., 1 M)

  • UV/Vis spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • 100 mM sodium phosphate buffer (pH 8.0)

    • 0.2 mM NAD(P)H

    • A fixed, saturating concentration of one substrate (e.g., 15 mM amino acid) while varying the concentration of the other (e.g., 1-30 mM pyruvate).

  • Enzyme Addition: Add a known concentration of the purified opine dehydrogenase to the reaction mixture. The final enzyme concentration should be sufficient to provide a linear decrease in absorbance over a few minutes.

  • Initiation of Reaction: Start the reaction by adding the substrate that is being varied.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 3-5 minutes.

  • Initial Velocity Calculation: Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Kinetic Parameter Determination: Repeat steps 1-5 for a range of substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

  • kcat Calculation: Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

  • Specificity Constant: Determine the specificity constant (kcat/KM) for each substrate.

Alternative High-Throughput Methods: For screening a large number of substrates, multiplexed assays using techniques like electrospray ionization mass spectrometry (ESI-MS) or high-performance liquid chromatography (HPLC) can be employed.[3][4] These methods allow for the simultaneous quantification of multiple substrates and products from a single reaction mixture.

Visualizing Experimental and Biological Contexts

To better illustrate the processes involved in assessing substrate cross-reactivity and the potential biological relevance of opine dehydrogenases, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparison enzyme Purified ODH reaction_setup Reaction Setup (Varying Substrate Concentrations) enzyme->reaction_setup substrates Substrate Library (Amino Acids, Keto Acids) substrates->reaction_setup cofactor Cofactor (NAD(P)H) cofactor->reaction_setup buffer Buffer Solution buffer->reaction_setup spectrophotometer Spectrophotometric Measurement (ΔA340nm/min) reaction_setup->spectrophotometer initial_velocity Calculate Initial Velocities (v₀) spectrophotometer->initial_velocity mm_plot Michaelis-Menten Plot initial_velocity->mm_plot kinetic_constants Determine kcat, KM, kcat/KM mm_plot->kinetic_constants comparison_table Tabulate and Compare Specificity Constants kinetic_constants->comparison_table

Workflow for Assessing Substrate Cross-Reactivity.

hypothetical_pathway cluster_substrates Cellular Substrate Pool Extracellular_Signal Extracellular Signal (e.g., Nutrient Stress) Receptor Membrane Receptor Extracellular_Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Gene_Expression ↑ ODH Gene Expression Signaling_Cascade->Gene_Expression ODH_Enzyme Opine Dehydrogenase (ODH) Gene_Expression->ODH_Enzyme Opine Opine Product (e.g., Octopine) ODH_Enzyme->Opine Amino_Acid Amino Acid (e.g., L-Arginine) Amino_Acid->ODH_Enzyme Keto_Acid Keto Acid (e.g., Pyruvate) Keto_Acid->ODH_Enzyme Cellular_Response Cellular Response (e.g., Osmoprotection) Opine->Cellular_Response

Hypothetical Opine-Mediated Signaling Pathway.

References

Strombine as a Physiological Stress Indicator: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals no evidence to support the use of strombine as a physiological stress indicator. While the demand for reliable and non-invasive biomarkers of stress is a significant area of research for scientists and drug development professionals, this compound does not appear to be a candidate molecule in this field at present.

Extensive searches for experimental data validating this compound's role in the physiological stress response have yielded no relevant studies. Consequently, a comparison guide detailing its performance against established stress indicators cannot be constructed. This report will instead summarize the well-documented physiological stress indicators and their methodologies, providing a baseline for understanding the current landscape of stress biomarker research.

Established Physiological Stress Indicators: A Comparative Overview

The body's response to stress is a complex interplay of the nervous, endocrine, and immune systems. Researchers utilize a variety of biomarkers to objectively measure this response. These can be broadly categorized into neuroendocrine and autonomic nervous system indicators.

Table 1: Comparison of Common Physiological Stress Indicators

IndicatorBiological SampleKey AdvantagesKey Disadvantages
Cortisol Saliva, Blood (serum/plasma), Urine, HairWell-established; reflects Hypothalamic-Pituitary-Adrenal (HPA) axis activity.[1][2][3]Pulsatile secretion, diurnal rhythm, influenced by many factors.[2]
Catecholamines (Epinephrine, Norepinephrine) Blood (plasma), UrineRapid response to acute stress; reflects Sympathetic-Adrenal-Medullary (SAM) system activity.[1]Short half-life, invasive sampling for plasma.
Alpha-Amylase SalivaNon-invasive; reflects sympathetic nervous system activity.[3]Can be influenced by other factors like diet.
Heart Rate Variability (HRV) ECG, PhotoplethysmographyNon-invasive, real-time measurement of autonomic balance.[1]Requires specialized equipment and analysis.
Inflammatory Cytokines (e.g., IL-6, TNF-α) Blood (plasma/serum), SalivaReflects the immune system's response to stress.[3]Can be influenced by infection and other inflammatory conditions.
Galvanic Skin Response (GSR) / Electrodermal Activity (EDA) Skin electrodesNon-invasive, real-time indicator of sympathetic arousal.[4]Susceptible to environmental and movement artifacts.

Experimental Protocols for Key Stress Indicators

Detailed and standardized experimental protocols are crucial for the reliable measurement of stress biomarkers. Below are summaries of common methodologies.

Salivary Cortisol Measurement
  • Principle: Immunoassays (e.g., ELISA, RIA) are typically used to quantify cortisol levels in saliva.

  • Protocol:

    • Saliva Collection: Subjects provide a saliva sample, often by passive drool or using a collection device. Timing of collection is critical due to cortisol's diurnal rhythm.

    • Sample Processing: Samples are centrifuged to remove mucins and other debris.

    • Immunoassay: The processed saliva is added to a plate pre-coated with cortisol-specific antibodies. An enzyme-linked secondary antibody and a substrate are used to produce a colorimetric signal, which is proportional to the amount of cortisol present.

    • Data Analysis: A standard curve is used to determine the concentration of cortisol in the samples.

Heart Rate Variability (HRV) Analysis
  • Principle: HRV measures the variation in time between consecutive heartbeats. This variability is an indicator of the balance between the sympathetic and parasympathetic branches of the autonomic nervous system.

  • Protocol:

    • Data Acquisition: A continuous electrocardiogram (ECG) or photoplethysmography (PPG) signal is recorded for a defined period (e.g., 5 minutes).

    • R-R Interval Detection: The time intervals between successive R-waves (in ECG) are precisely measured.

    • Time-Domain and Frequency-Domain Analysis: Various mathematical parameters are calculated from the R-R intervals. Time-domain measures include the standard deviation of normal-to-normal intervals (SDNN). Frequency-domain analysis involves assessing the power in different frequency bands (e.g., high frequency, low frequency).

    • Interpretation: Lower HRV is often associated with increased stress and sympathetic dominance.[1]

Signaling Pathways in the Stress Response

The physiological response to a stressor is initiated by the brain and propagated through two major pathways: the fast-acting Sympathetic-Adrenal-Medullary (SAM) system and the slower-acting Hypothalamic-Pituitary-Adrenal (HPA) axis.

StressResponse Stressor Stressor Brain Brain (Amygdala, Prefrontal Cortex) Stressor->Brain Hypothalamus Hypothalamus Brain->Hypothalamus SympatheticNS Sympathetic Nervous System Brain->SympatheticNS Pituitary Pituitary Gland Hypothalamus->Pituitary CRH AdrenalCortex Adrenal Cortex Pituitary->AdrenalCortex ACTH Cortisol Cortisol AdrenalCortex->Cortisol PhysiologicalResponse Physiological Response (Increased Heart Rate, etc.) Cortisol->PhysiologicalResponse Feedback AdrenalMedulla Adrenal Medulla SympatheticNS->AdrenalMedulla Catecholamines Catecholamines (Epinephrine, Norepinephrine) AdrenalMedulla->Catecholamines Catecholamines->PhysiologicalResponse ExperimentalWorkflow ParticipantRecruitment Participant Recruitment BaselineMeasurement Baseline Measurement ParticipantRecruitment->BaselineMeasurement StressInduction Stress Induction (e.g., TSST) BaselineMeasurement->StressInduction PostStressMeasurement Post-Stress Measurement StressInduction->PostStressMeasurement SampleAnalysis Sample Analysis PostStressMeasurement->SampleAnalysis DataAnalysis Data Analysis & Interpretation SampleAnalysis->DataAnalysis

References

A Comparative Analysis of the Kinetic Performance of Novel Opine Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes is paramount for their effective application. This guide provides a detailed kinetic comparison of several recently discovered opine dehydrogenases (ODHs), offering valuable insights for their potential use in biocatalysis and synthetic chemistry.

Opine dehydrogenases are a class of enzymes that catalyze the reversible reductive amination of α-keto acids with α-amino acids to produce opines.[1] These enzymes are of significant interest due to their potential in the stereoselective synthesis of chiral amines, which are valuable building blocks for pharmaceuticals. This guide focuses on a comparative kinetic analysis of six novel metagenomic opine dehydrogenases (mODHs) identified from a hot spring environment.

Comparative Kinetic Data of Novel Opine Dehydrogenases

The kinetic parameters for the reductive amination reaction catalyzed by six distinct mODHs were determined using L-aspartate and L-cysteic acid as the amino acid substrates, with pyruvate (B1213749) as the α-keto acid and NADH or NADPH as the cofactor. The data, summarized in the table below, reveals significant differences in their catalytic efficiencies and substrate preferences.

EnzymeAmino Acid SubstrateCofactorK_m_ (Amino Acid) [mM]K_m_ (Cofactor) [µM]k_cat_ [s⁻¹]k_cat_/K_m_ (Amino Acid) [s⁻¹M⁻¹]
mODH-47L-AspartateNADH1.8 ± 0.220.9 ± 3.42.8 ± 0.11556
L-Cysteic acidNADH0.5 ± 0.120.9 ± 3.41.7 ± 0.13400
mODH-48L-AspartateNADPH1.3 ± 0.28.3 ± 1.54.3 ± 0.13308
L-Cysteic acidNADPH0.4 ± 0.18.3 ± 1.52.8 ± 0.17000
mODH-49L-AspartateNADPH2.5 ± 0.410.1 ± 2.05.1 ± 0.22040
L-Cysteic acidNADPH0.8 ± 0.110.1 ± 2.03.9 ± 0.14875
mODH-55L-AspartateNADPH1.5 ± 0.212.5 ± 2.16.2 ± 0.24133
L-Cysteic acidNADPH0.6 ± 0.112.5 ± 2.14.8 ± 0.18000
mODH-581L-AspartateNADPH2.1 ± 0.315.2 ± 2.53.9 ± 0.11857
L-Cysteic acidNADPH0.7 ± 0.115.2 ± 2.53.1 ± 0.14429
mODH-582L-AspartateNADPH1.9 ± 0.39.8 ± 1.85.8 ± 0.23053
L-Cysteic acidNADPH0.5 ± 0.19.8 ± 1.84.5 ± 0.19000

Experimental Protocols

The kinetic parameters presented above were determined through a series of spectrophotometric assays.[1] The following provides a detailed methodology for these key experiments.

Enzyme Activity Assay

Enzyme activities were measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.[1] The standard assay was performed at 30 °C in 96-well half-area plates using a microplate spectrophotometer.

Reaction Mixture:

  • 100 mM Sodium phosphate (B84403) buffer (pH 8.0)

  • 15 mM amino acid (L-aspartate or L-cysteic acid)

  • 0.2 mM NADH or NADPH

  • Enzyme solution (concentration varied depending on the specific activity of each mODH, ranging from 0.015 to 1.5 µM)

The reaction was initiated by the addition of 10 mM pyruvate. Initial velocities (v₀) were calculated from the linear portion of the absorbance decay curve using a pre-determined NAD(P)H calibration curve.

Determination of Kinetic Constants

To determine the Michaelis-Menten constants (K_m_) and catalytic constants (k_cat_), the initial velocities were measured at varying concentrations of one substrate while keeping the others at a saturating concentration.

  • For amino acid kinetics: The concentration of the amino acid was varied between 1 and 30 mM, while the cofactor concentration was kept constant at a saturating level.

  • For cofactor kinetics: The concentration of NADH or NADPH was varied between 0.04 and 0.5 mM, with the amino acid concentration held constant at a saturating level.

The resulting initial velocity data were then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m_ and V_max_. The k_cat_ value was subsequently calculated using the equation: k_cat_ = V_max_ / [E], where [E] is the enzyme concentration.

Visualizing the Enzymatic Reaction and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the general opine dehydrogenase reaction and the experimental workflow for kinetic analysis.

G General Reaction of Opine Dehydrogenase cluster_reactants Reactants cluster_products Products alpha-Keto Acid alpha-Keto Acid Opine Dehydrogenase Opine Dehydrogenase alpha-Keto Acid->Opine Dehydrogenase alpha-Amino Acid alpha-Amino Acid alpha-Amino Acid->Opine Dehydrogenase NAD(P)H + H+ NAD(P)H + H+ NAD(P)H + H+->Opine Dehydrogenase Opine Opine NAD(P)+ NAD(P)+ H2O H2O Opine Dehydrogenase->Opine Opine Dehydrogenase->NAD(P)+ Opine Dehydrogenase->H2O

Caption: General enzymatic reaction catalyzed by opine dehydrogenase.

G Workflow for Kinetic Analysis of Opine Dehydrogenases A Prepare Reaction Mixture (Buffer, Substrates, Cofactor) B Add Enzyme to Initiate Reaction A->B C Monitor Absorbance Change at 340 nm B->C D Calculate Initial Velocity (v₀) C->D E Vary Substrate Concentrations D->E F Fit Data to Michaelis-Menten Equation E->F G Determine Km and Vmax F->G H Calculate kcat (Vmax / [E]) G->H

Caption: Experimental workflow for determining kinetic parameters.

References

Strombine Accumulation: A Comparative Analysis Across Marine Molluscs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the accumulation of the opine strombine reveals significant variations across different species of marine molluscs, primarily influenced by their metabolic strategies for coping with anaerobic conditions. This guide provides a comparative analysis of this compound levels in bivalves, gastropods, and cephalopods, supported by experimental data and detailed methodologies for its quantification.

This compound, an opine formed from the reductive condensation of pyruvate (B1213749) and glycine, plays a crucial role in the anaerobic metabolism of many marine invertebrates. It serves as a temporary sink for glycolytic end products, allowing for the regeneration of NAD+ and the sustained production of ATP when oxygen is scarce. The accumulation of this compound and other opines, such as alanopine (B6598112) and octopine, varies considerably among species, reflecting their different physiological adaptations to hypoxic and anoxic environments.

Quantitative Comparison of Opine Accumulation

The following table summarizes the quantitative data on this compound and other major opines accumulated in various marine mollusc species under different physiological conditions. Concentrations are expressed in micromoles per gram of wet tissue weight (μmol/g wet wt).

SpeciesClassTissueConditionThis compound (μmol/g wet wt)Other Opines (μmol/g wet wt)Reference
Crassostrea virginicaBivalviaAdductor Muscle2h Recovery from Anoxia2.7Alanopine: 2.0[1]
Argopecten irradians concentricusBivalviaPhasic Adductor MusclePost-hypoxic swimmingPresent (not quantified)Octopine: 0.49–3.77, Alanopine: Present[2]
Haliotis irisGastropodaFoot & Adductor Muscle24h Hypoxia (emersion)Not detectedTauropine: Accumulated, D-lactate: Accumulated[3]
Sepia officinalisCephalopodaMantle1h Hypoxia (50% O2)Not detectedOctopine: ~0.0025 (increase)[1]
Sepia officinalisCephalopodaMantleExhaustive ExerciseNot detectedOctopine: Accumulated[3]
Lolliguncula brevisCephalopodaMantleExhaustive SwimmingNot detectedOctopine: Accumulated[4]

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is catalyzed by the enzyme this compound dehydrogenase, which is regulated by various signaling pathways in response to cellular energy status and oxygen availability.

Strombine_Biosynthesis_Pathway Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Strombine_DH This compound Dehydrogenase Pyruvate->Strombine_DH Glycine Glycine Glycine->Strombine_DH This compound This compound Strombine_DH->this compound NAD NAD+ Strombine_DH->NAD Output NADH NADH + H+ NADH->Strombine_DH Input

This compound biosynthesis pathway.

Under hypoxic conditions, the hypoxia-inducible factor 1 (HIF-1) signaling pathway is a key regulator of metabolic adaptation, including the potential upregulation of genes encoding for opine dehydrogenases.

HIF1_Regulation_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF1a_p HIF-1α PHD PHD HIF1a_p->PHD O2 VHL VHL PHD->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF1a_s HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_s->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to SDH_gene This compound Dehydrogenase Gene HRE->SDH_gene Promotes transcription SDH_mRNA mRNA SDH_gene->SDH_mRNA Strombine_DH This compound Dehydrogenase SDH_mRNA->Strombine_DH Translation Hypoxia_stimulus Low O2 Hypoxia_stimulus->HIF1a_s

HIF-1 regulation of this compound dehydrogenase.

The quantification of this compound in biological tissues typically involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow Tissue_Sample 1. Tissue Sample Collection (e.g., adductor muscle, foot) Homogenization 2. Homogenization (in perchloric acid or methanol (B129727)/chloroform/water) Tissue_Sample->Homogenization Centrifugation 3. Centrifugation to separate supernatant Homogenization->Centrifugation Neutralization 4. Neutralization (if using perchloric acid) Centrifugation->Neutralization Analysis 5. Analysis Neutralization->Analysis HPLC HPLC-UV/FLD Analysis->HPLC NMR 1H-NMR Spectroscopy Analysis->NMR

General experimental workflow for this compound quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Opine Quantification

This protocol is adapted from established methods for the analysis of opines in marine invertebrate tissues.

1. Sample Preparation and Extraction:

  • Excise tissue samples (e.g., adductor muscle, foot muscle) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Homogenize the powdered tissue in 2 volumes of ice-cold 0.6 M perchloric acid.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Neutralize the resulting supernatant with a solution of 3 M K2CO3 in 0.5 M triethanolamine.

  • Centrifuge again to remove the precipitated potassium perchlorate.

  • Filter the final supernatant through a 0.22 μm syringe filter before HPLC analysis.

2. HPLC Analysis:

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a buffer such as 50 mM potassium phosphate (B84403) (pH 7.0) with a small percentage of an organic modifier like methanol or acetonitrile (B52724) is common.

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

  • Detection:

    • UV Detection: Opines can be detected by their absorbance in the low UV range (e.g., 195-210 nm).

    • Fluorescence Detection (with derivatization): For increased sensitivity and specificity, pre- or post-column derivatization with a fluorescent agent like o-phthaldialdehyde (OPA) can be employed.

  • Quantification: Create a standard curve using known concentrations of this compound and other opines of interest to quantify their concentrations in the tissue extracts.

1H-Nuclear Magnetic Resonance (NMR) Spectroscopy for Opine Quantification

This protocol provides a general guideline for the analysis of opines using 1H-NMR.

1. Sample Preparation and Extraction:

  • Follow the same tissue collection and grinding procedure as for HPLC.

  • For extraction, use a methanol/chloroform/water (2:1:0.8 v/v/v) extraction method to separate polar and non-polar metabolites.

  • Homogenize the powdered tissue in the cold solvent mixture.

  • After centrifugation, collect the upper aqueous (polar) phase containing the opines.

  • Lyophilize the aqueous phase to remove the solvents.

2. NMR Sample Preparation:

  • Reconstitute the dried extract in a known volume of D2O-based buffer (e.g., phosphate buffer, pH 7.0) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).

  • Transfer the sample to a 5 mm NMR tube.

3. 1H-NMR Analysis:

  • Acquire 1D 1H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Use a water suppression pulse sequence (e.g., presaturation) to attenuate the large water signal.

  • Identification: Identify the characteristic resonances of this compound and other opines based on their chemical shifts and coupling patterns, which can be confirmed using 2D NMR techniques (e.g., COSY, HSQC) on standard compounds.

  • Quantification: Integrate the area of a well-resolved this compound peak and compare it to the integral of the known concentration of the internal standard (TSP) to calculate the this compound concentration in the original tissue sample. The number of protons giving rise to each signal must be taken into account in the calculation.

References

A Comparative Guide to Strombine Analysis: Validating the HPLC-Fluorescence Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) method for the quantitative analysis of strombine, a metabolite of interest in marine invertebrates. We will explore the performance of this established technique and compare it with potential alternative methods, supported by available experimental data. This guide aims to assist researchers in selecting the most appropriate analytical method for their specific research needs.

Method Performance Comparison

The selection of an analytical method is a critical decision in any scientific investigation. Factors such as sensitivity, specificity, accuracy, precision, and throughput must be carefully considered. Below is a comparison of the HPLC-fluorescence method with other potential techniques for this compound analysis. While direct comparative studies for this compound are limited, we can infer the potential performance of alternative methods based on their application to similar analytes.

Table 1: Quantitative Performance of Analytical Methods for this compound Analysis

ParameterHPLC-FluorescenceLC-MS/MSNMR SpectroscopyEnzymatic Assay
Principle Chromatographic separation followed by fluorescence detection of derivatized analyte.Chromatographic separation coupled with mass-based detection and fragmentation.Nuclear magnetic resonance to identify and quantify based on magnetic properties of atomic nuclei.Enzyme-catalyzed reaction specific to the analyte, with a measurable product.
Specificity High, dependent on chromatographic resolution and derivatization.Very High, based on mass-to-charge ratio and fragmentation pattern.High, provides structural information.High, dependent on enzyme specificity.
Sensitivity High (50-250 pmol)[1]Potentially Very High (ng/mL to pg/mL levels for similar compounds)[2]Moderate to LowHigh to Very High
Linearity Good (Typically R² > 0.99 for similar methods)Excellent (Typically R² > 0.99 for similar compounds)[2]GoodGood
Accuracy (% Recovery) Good (e.g., 82.5-127.0% for similar compounds)[2]Excellent (e.g., 93.0-113.0% for similar compounds)[2]GoodGood (e.g., 90.4% for other enzymatic assays)[3]
Precision (%RSD) Good (e.g., 9.9-32.3% for similar compounds)[2]Excellent (e.g., 5.4-13.2% for similar compounds)[2]ExcellentExcellent (<5% for other enzymatic assays)[3]
Throughput ModerateHighLow to ModerateHigh
Cost ModerateHighHighLow to Moderate
Notes Requires post-column derivatization for this compound.Offers unambiguous identification.[4][5]Non-destructive, provides structural information.May require development of a specific enzyme.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are the methodologies for the HPLC-fluorescence analysis of this compound and general procedures for alternative methods.

Validated HPLC-Fluorescence Method for this compound Analysis

This protocol is based on the method described by Fiore et al. (1984)[1].

1. Sample Preparation (Extraction from Bivalve Tissue):

  • Homogenize frozen bivalve tissue in 2 volumes of ice-cold 0.6 M perchloric acid.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Neutralize the supernatant with a solution of 2 M K2CO3.

  • Allow the potassium perchlorate (B79767) precipitate to form on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Filter the resulting supernatant through a 0.45 µm filter prior to HPLC analysis.

2. HPLC-Fluorescence System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, injector, and fluorescence detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., sodium acetate (B1210297) buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Post-Column Derivatization:

    • Continuously mix the column effluent with a stream of o-phthaldialdehyde (OPA) reagent.

    • Subsequently, mix with a stream of sodium hypochlorite (B82951) solution.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 455 nm

Alternative Methodologies (General Protocols)

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Sample Preparation: Similar extraction procedure as for HPLC, but may require further solid-phase extraction (SPE) cleanup to minimize matrix effects.

  • LC Separation: Utilize a reversed-phase or HILIC column with a gradient elution of mobile phases typically consisting of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate.

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound for high selectivity and sensitivity.[6][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Requires extraction with deuterated solvents (e.g., methanol-d4, D2O) to minimize solvent signals in the NMR spectrum. The extract is then lyophilized and reconstituted in a suitable deuterated buffer.

  • NMR Analysis: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer. Quantification is achieved by integrating the area of specific this compound peaks relative to an internal standard of known concentration.

3. Enzymatic Assay:

  • Principle: This method would rely on a specific enzyme that catalyzes a reaction involving this compound. The reaction could be coupled to a change in absorbance or fluorescence, which can be measured using a plate reader.

  • Sample Preparation: A simple aqueous extraction of the tissue, followed by centrifugation and filtration, may be sufficient.

  • Assay Procedure:

    • Add the sample extract to a microplate well.

    • Add a reaction mixture containing the specific enzyme and any necessary co-factors and substrates.

    • Incubate for a specific time at a controlled temperature.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Quantify the this compound concentration using a standard curve.

Experimental Workflow and Logical Relationships

To visualize the analytical process, the following diagrams illustrate the experimental workflow for the validated HPLC-fluorescence method.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis tissue Bivalve Tissue homogenization Homogenization (Perchloric Acid) tissue->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 neutralization Neutralization (K2CO3) centrifugation1->neutralization precipitation Precipitation (on ice) neutralization->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 filtration Filtration (0.45 µm) centrifugation2->filtration injection HPLC Injection filtration->injection separation C18 Column Separation injection->separation derivatization Post-Column Derivatization (OPA + NaOCl) separation->derivatization detection Fluorescence Detection derivatization->detection data_analysis Data Analysis detection->data_analysis result This compound Concentration data_analysis->result Quantification

Caption: Workflow for HPLC-fluorescence analysis of this compound.

Conclusion

The validated HPLC-fluorescence method provides a robust and sensitive approach for the quantification of this compound in marine invertebrate tissues. Its performance is well-documented, offering a reliable option for routine analysis. For applications requiring higher specificity and unambiguous confirmation, LC-MS/MS stands out as a powerful alternative, albeit with higher instrumentation costs.[6][7] NMR spectroscopy offers the unique advantage of providing structural information but generally has lower throughput and sensitivity. The development of a specific enzymatic assay could provide a high-throughput and cost-effective screening tool. The choice of the optimal method will ultimately depend on the specific research question, sample throughput requirements, and available resources.

References

Strombine Accumulation: A Comparative Analysis of Anoxic Stress and Exercise Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the role of the opine strombine reveals its significance in the metabolic adaptations of marine invertebrates to oxygen deprivation, a stark contrast to the physiological response to exercise where its presence is not documented. This guide provides a comparative overview, supported by experimental data, of this compound levels in response to anoxia and discusses the divergent metabolic strategies employed during exercise.

This compound Levels in Response to Anoxia

This compound, an imino acid, has been identified as a key metabolite in the anaerobic metabolism of certain marine invertebrates. Its accumulation is particularly notable during the recovery phase from anoxic conditions, rather than during the period of oxygen deprivation itself.

Quantitative Data Summary

The following table summarizes the levels of this compound and related metabolites in the adductor muscle of the oyster, Crassostrea virginica, during recovery from a 96-hour anoxic period.

Time of Recovery (hours)This compound (μmol/g wet weight)Alanopine (μmol/g wet weight)
0Not specifiedNot specified
22.72.0
6-12Levels begin to declineLevels begin to decline
24Return to control levelsReturn to control levels

Data extracted from a study on Crassostrea virginica.

Experimental Protocol: Anoxia and Recovery in Crassostrea virginica

Organism: American oyster (Crassostrea virginica)

Experimental Conditions:

  • Anoxia Exposure: Oysters were subjected to a continuous flow of 99.99% nitrogen gas for 96 hours to induce anoxia.

  • Recovery Phase: Following the anoxic period, the oysters were returned to aerated seawater.

  • Tissue Sampling: Adductor muscle, gill, and mantle tissues were sampled at various time points during the recovery period (e.g., 2, 6, 12, and 24 hours).

  • Metabolite Analysis: Tissue samples were analyzed to quantify the concentrations of this compound, alanopine, succinate, and alanine.

This compound and Exercise: An Apparent Absence

In stark contrast to the well-documented role of this compound in the post-anoxic metabolism of marine invertebrates, extensive literature searches reveal a lack of evidence for the presence or accumulation of this compound in response to exercise, particularly in vertebrate muscle. This suggests that this compound production is not a metabolic strategy employed during physical exertion in mammals, including humans.

The metabolic demands of exercise in vertebrates are primarily met through aerobic respiration. During intense exercise, when oxygen supply becomes limiting, vertebrate muscle relies on anaerobic glycolysis, leading to the production of lactate (B86563). This lactate is then cleared from the muscle and can be used by other tissues as an energy source or converted back to glucose in the liver. This "lactate shuttle" is a fundamentally different mechanism for managing anaerobic energy production compared to the opine metabolism observed in some marine invertebrates.

Signaling Pathways and Metabolic Relationships

The formation of this compound is a reductive condensation of pyruvate (B1213749) and glycine, catalyzed by the enzyme this compound dehydrogenase. This process serves to maintain redox balance by reoxidizing NADH to NAD+, which is essential for the continued operation of glycolysis under anaerobic conditions.

Strombine_Pathway Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate SDH This compound Dehydrogenase Pyruvate->SDH Glycine Glycine Glycine->SDH This compound This compound NADH NADH + H+ NADH->SDH NAD NAD+ SDH->this compound SDH->NAD

This compound Synthesis Pathway

The diagram above illustrates the synthesis of this compound from pyruvate and glycine, a key reaction in the anaerobic metabolism of some marine invertebrates.

A Comparative Analysis of Strombine Dehydrogenase Expression Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of strombine dehydrogenase, an enzyme involved in anaerobic metabolism in certain marine invertebrates. We will explore its expression, kinetic properties, and the methodologies used for its study across different species. This information is crucial for understanding the metabolic adaptations of these organisms and for potential applications in drug development, particularly in targeting metabolic pathways.

Introduction to this compound Dehydrogenase

This compound dehydrogenase (EC 1.5.1.22) is an oxidoreductase that catalyzes the reductive condensation of pyruvate (B1213749) and glycine (B1666218) to form N-(carboxymethyl)-D-alanine, commonly known as this compound.[1][2] This reaction is coupled with the oxidation of NADH to NAD+, playing a vital role in maintaining redox balance during periods of low oxygen availability (anoxia or hypoxia). The enzyme is a member of the opine dehydrogenase family, which is functionally analogous to lactate (B86563) dehydrogenase in vertebrates.

The reaction catalyzed by this compound dehydrogenase is as follows:

Pyruvate + Glycine + NADH + H+ ⇌ this compound + NAD+ + H2O

Cross-Species Comparison of this compound Dehydrogenase Activity and Presence

Direct comparative studies on the expression levels of this compound dehydrogenase across a wide range of species are limited. However, research has identified its presence and activity in various marine molluscs. The following table summarizes the known occurrence and substrate specificity of this compound dehydrogenase in several species.

SpeciesTissuePresence/ActivitySubstrate Specificity (Amino Acid)Substrate Specificity (Keto Acid)Reference
Modiolus squamosus (Mussel)Adductor MusclePresentGlycine > Alanine > Cysteine > GlutamatePyruvate > Oxaloacetate > α-Ketobutyrate > Glyoxylate[3]
Mytilus edulis (Blue Mussel)Various TissuesPresent (along with alanopine (B6598112), octopine (B30811), and lactate dehydrogenases)Not specifiedNot specified[4]
Mercenaria mercenaria (Hard Clam)Foot MusclePresent (tissue-specific isoform)Not specifiedNot specified[5]

A broader study surveying 14 species of marine molluscs (6 bivalves, 6 gastropods, and 2 cephalopods) identified the presence of four distinct pyruvate-utilizing dehydrogenases: lactate dehydrogenase, octopine dehydrogenase, alanopine dehydrogenase, and this compound dehydrogenase. Notably, all four enzymes were found to be present in the blue mussel, Mytilus edulis, while other molluscs displayed various combinations of these enzymes.[4] This suggests that the metabolic strategies for coping with anaerobic conditions can vary significantly even among closely related species.

Comparative Kinetic Properties

The kinetic parameters of this compound dehydrogenase, particularly the Michaelis constant (Km) for its substrates, provide insights into the enzyme's affinity and efficiency. While experimental conditions can vary between studies, the following table presents available Km values for pyruvate and glycine from different species.

SpeciesSubstrateKm (mM)Experimental ConditionsReference
Desulfovibrio vulgaris Miyazaki FPyruvate2.9Not specified[6]

Experimental Protocols

This compound Dehydrogenase Activity Assay

This protocol is a generalized method for determining the activity of this compound dehydrogenase in tissue extracts, based on the spectrophotometric measurement of NADH oxidation.

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Pyruvate Solution: 100 mM sodium pyruvate in assay buffer

  • Glycine Solution: 1 M glycine in assay buffer

  • NADH Solution: 10 mM NADH in assay buffer (prepare fresh)

  • Tissue Homogenate: Prepared by homogenizing the tissue of interest in cold assay buffer, followed by centrifugation to obtain a clear supernatant.

2. Assay Procedure:

  • In a 1 ml cuvette, combine the following:

    • 800 µl Assay Buffer

    • 100 µl Pyruvate Solution (final concentration: 10 mM)

    • 50 µl Glycine Solution (final concentration: 50 mM)

    • 50 µl Tissue Homogenate

  • Mix gently by inversion and incubate at 25°C for 5 minutes to allow for the reduction of any endogenous pyruvate.

  • Initiate the reaction by adding 10 µl of the NADH solution (final concentration: 0.1 mM).

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the this compound dehydrogenase activity.

3. Calculation of Enzyme Activity:

Enzyme activity is calculated using the Beer-Lambert law. The rate of change in absorbance per minute (ΔA340/min) is used to determine the amount of NADH oxidized. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizations

Metabolic Pathway of this compound Formation

Strombine_Pathway Pyruvate Pyruvate SDH This compound Dehydrogenase Pyruvate->SDH Glycine Glycine Glycine->SDH NADH NADH + H+ NADH->SDH NAD NAD+ This compound This compound SDH->NAD SDH->this compound

Caption: The metabolic pathway showing the synthesis of this compound from pyruvate and glycine.

Experimental Workflow for this compound Dehydrogenase Analysis

References

A Comparative Guide to the Electrophoric Analysis of Dehydrogenases in Marine Molluscs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophoretic analysis of various dehydrogenases in marine molluscs, supported by experimental data. It is designed to assist researchers in selecting appropriate methodologies and in understanding the comparative biochemistry of these crucial enzymes across different mollusc species.

Introduction

Dehydrogenases are a class of enzymes that play vital roles in the cellular metabolism of marine molluscs, particularly in energy production and adaptation to varying environmental conditions, such as hypoxia. Electrophoretic analysis is a powerful technique for separating and characterizing these enzymes, providing insights into their diversity, tissue-specific expression, and kinetic properties. This guide focuses on the comparative analysis of several key dehydrogenases, including lactate (B86563) dehydrogenase (LDH), malate (B86768) dehydrogenase (MDH), and various opine dehydrogenases such as octopine (B30811) dehydrogenase (ODH), alanopine (B6598112) dehydrogenase (ADH), and strombine dehydrogenase (SDH), as well as glucose-6-phosphate dehydrogenase (G6PDH).

Comparative Performance of Dehydrogenases

The distribution and activity of different dehydrogenases vary significantly among marine mollusc species and tissues, reflecting their diverse metabolic strategies. Starch gel electrophoresis has been a primary method for these comparative studies.[1]

Quantitative Data Summary

The following tables summarize the presence and relative activities of various dehydrogenases in a range of marine molluscs, as determined by electrophoretic analysis.

Table 1: Distribution of Pyruvate-Reductase Dehydrogenases in Various Marine Mollusc Species [1]

SpeciesClassLactate Dehydrogenase (LDH)Octopine Dehydrogenase (ODH)Alanopine Dehydrogenase (ADH)This compound Dehydrogenase (SDH)
Mytilus edulisBivalvia++++
Cardium eduleBivalvia++++
Pecten maximusBivalvia-+--
Ostrea edulisBivalvia+-++
Ensis ensisBivalvia+-++
Mya arenariaBivalvia+---
Littorina littoreaGastropoda+-++
Buccinum undatumGastropoda++--
Nucella lapillusGastropoda+---
Gibbula cinerariaGastropoda+-++
Patella vulgataGastropoda+---
Crepidula fornicataGastropoda+-++
Loligo forbesiCephalopoda++--
Sepia officinalisCephalopoda++--

'+' indicates the presence of enzyme activity; '-' indicates no detectable activity.

Table 2: Comparative Kinetic Properties of Dehydrogenases in Selected Marine Molluscs

EnzymeSpeciesTissueSubstrateKm (mM)Reference
Malate DehydrogenaseMytilus trossulus-NADHHigher & more temperature-sensitive than M. galloprovincialis[2]
Malate DehydrogenaseMytilus galloprovincialis-NADHLower than M. trossulus[2]
Glucose-6-Phosphate DehydrogenaseLittorina littoreaHepatopancreasGlucose-6-Phosphate0.043 ± 0.004 (Aerobic)[3]
Glucose-6-Phosphate DehydrogenaseLittorina littoreaHepatopancreasGlucose-6-Phosphate0.023 ± 0.002 (Anoxic)[3]
Glucose-6-Phosphate DehydrogenaseLittorina littoreaHepatopancreasNADP+0.012 ± 0.001 (Aerobic)[3]
Glucose-6-Phosphate DehydrogenaseLittorina littoreaHepatopancreasNADP+0.013 ± 0.001 (Anoxic)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in electrophoretic analysis. Below are detailed protocols for sample preparation, electrophoresis, and activity staining of various dehydrogenases.

Sample Preparation
  • Tissue Homogenization: Dissect tissues from fresh or frozen marine molluscs on ice.

  • Homogenize a known weight of tissue in 2-5 volumes of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract, and keep it on ice. The extract can be used immediately or stored at -80°C.

Electrophoresis

a) Starch Gel Electrophoresis

  • Gel Preparation: Prepare a 12-14% starch gel in the desired buffer system (e.g., Tris-citrate buffer, pH 8.0). Heat the starch suspension with constant stirring until it becomes translucent and boils. Degas the solution and pour it into a gel mold to set.

  • Sample Application: Cut slits in the gel and insert small filter paper wicks saturated with the enzyme extracts.

  • Electrophoresis: Place the gel in an electrophoresis chamber with the appropriate electrode buffer. Apply a constant voltage (e.g., 10-15 V/cm) or constant current for 3-5 hours at 4°C.

  • Gel Slicing: After electrophoresis, slice the gel horizontally into several thin layers for staining different enzymes.

b) Polyacrylamide Gel Electrophoresis (PAGE)

  • Gel Casting: Prepare a native polyacrylamide gel (e.g., 7.5% acrylamide) using a standard protocol. Omit SDS from all solutions to maintain the native structure and activity of the enzymes.

  • Sample Loading: Mix the enzyme extract with a loading buffer (containing glycerol (B35011) and a tracking dye but no SDS or reducing agents) and load into the wells.

  • Electrophoresis: Run the gel in a cold room or with a cooling system at a constant voltage until the tracking dye reaches the bottom of the gel.

Dehydrogenase Activity Staining

General Principle: Dehydrogenase activity in the gel is visualized by a coupled reaction. The dehydrogenase reduces NAD+ or NADP+ to NADH or NADPH. An electron carrier, such as phenazine (B1670421) methosulfate (PMS), then transfers electrons from the reduced coenzyme to a tetrazolium salt (e.g., nitroblue tetrazolium, NBT), which forms a colored, insoluble formazan (B1609692) precipitate at the location of the enzyme.

a) Lactate Dehydrogenase (LDH) Staining

  • Prepare a staining solution containing:

    • 100 mM Tris-HCl, pH 8.0

    • 50 mM L-Lactate

    • 1.5 mM NAD+

    • 0.5 mg/mL NBT

    • 0.1 mg/mL PMS

  • Incubate the gel slice in the staining solution at 37°C in the dark until purple bands appear.

  • Fix the gel in a solution of 7% acetic acid.

b) Malate Dehydrogenase (MDH) Staining

  • Prepare a staining solution containing:

    • 100 mM Tris-HCl, pH 8.0

    • 50 mM L-Malate

    • 1.5 mM NAD+

    • 0.5 mg/mL NBT

    • 0.1 mg/mL PMS

  • Incubate and fix the gel as described for LDH.

c) Octopine Dehydrogenase (ODH) Staining

  • Prepare a staining solution containing:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM Octopine

    • 1.5 mM NAD+

    • 0.5 mg/mL NBT

    • 0.1 mg/mL PMS

  • Incubate and fix the gel as described for LDH.

d) Alanopine Dehydrogenase (ADH) and this compound Dehydrogenase (SDH) Staining

A negative staining procedure can be employed for these enzymes.

  • Prepare a staining solution containing:

    • 100 mM Tris-HCl, pH 8.0

    • 0.2 mM NADH

    • 10 mM Pyruvate

    • 100 mM L-Alanine (for ADH) or Glycine (for SDH)

    • 0.5 mg/mL NBT

    • 0.1 mg/mL PMS

  • Incubate the gel in this solution. The gel will turn blue except at the locations of ADH or SDH activity, which will appear as clear bands.

e) Glucose-6-Phosphate Dehydrogenase (G6PDH) Staining

  • Prepare a staining solution containing:

    • 100 mM Tris-HCl, pH 8.0

    • 5 mM Glucose-6-Phosphate

    • 0.5 mM NADP+

    • 0.5 mg/mL NBT

    • 0.1 mg/mL PMS

  • Incubate and fix the gel as described for LDH.

Visualizations

Signaling Pathways and Experimental Workflows

Dehydrogenase_Metabolic_Pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_anaerobic Anaerobic Metabolism cluster_krebs Krebs Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate ... NADPH NADPH G6P->NADPH G6PDH Lactate Lactate Pyruvate->Lactate LDH Octopine Octopine Pyruvate->Octopine ODH (+ Arginine) Alanopine Alanopine Pyruvate->Alanopine ADH (+ Alanine) This compound This compound Pyruvate->this compound SDH (+ Glycine) Malate Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Electrophoresis_Workflow start Sample Collection (Marine Mollusc Tissue) homogenization Tissue Homogenization in Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Crude Enzyme Extract) centrifugation->supernatant electrophoresis Native Gel Electrophoresis (Starch or Polyacrylamide) supernatant->electrophoresis staining Enzyme Activity Staining electrophoresis->staining analysis Analysis of Zymograms (Band Pattern & Intensity) staining->analysis end Comparative Data analysis->end Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Observable Outcomes Species Mollusc Species Determination Electrophoretic Analysis Species->Determination Tissue Tissue Type Tissue->Determination Env Environmental Conditions (e.g., Hypoxia) Env->Determination Pattern Electrophoretic Pattern (Number of Isozymes) Activity Enzyme Activity Level Kinetics Kinetic Properties (Km, Vmax) Determination->Pattern Determination->Activity Determination->Kinetics

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.